4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Description
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Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3S/c1-13-7-4-5(9)2-3-6(7)8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOODCYNHAVJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401214448 | |
| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428234-60-9 | |
| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 4-chloro-2-(methylthio)-1-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401214448 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of the novel compound 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. Given the limited availability of direct experimental data for this specific molecule, this document integrates confirmed foundational data with robustly predicted properties and established analytical methodologies. This approach is designed to offer researchers a reliable and practical framework for handling, characterizing, and utilizing this compound in research and development, particularly within the pharmaceutical and agrochemical sectors.
The unique substitution pattern of this aromatic compound—featuring a trifluoromethyl group, a chlorine atom, and a methylthio group—suggests a complex interplay of electronic and steric effects that are of significant interest in medicinal chemistry. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the chloro and methylthio moieties can be leveraged for further synthetic modifications and to modulate lipophilicity.[1]
Molecular Structure and Identification
A clear understanding of the molecular structure is fundamental to interpreting its chemical behavior and properties.
Caption: 2D structure of this compound.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of this compound. As experimental values for properties such as melting and boiling points are not publicly available, predicted values from reputable computational models are provided. These predictions serve as a valuable starting point for experimental design.
| Property | Value | Source |
| CAS Number | 1428234-60-9 | Commercial Suppliers |
| Molecular Formula | C₈H₆ClF₃S | Commercial Suppliers[2] |
| Molecular Weight | 226.65 g/mol | Commercial Suppliers[2] |
| Melting Point | Predicted: 35-45 °C | (Prediction based on similar structures) |
| Boiling Point | Predicted: 230-240 °C at 760 mmHg | (Prediction based on similar structures) |
| Solubility | Predicted to be soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Predicted to have low solubility in water. | (Prediction based on chemical structure) |
| Physical State | Predicted: Low-melting solid or viscous liquid at room temperature. | (Based on predicted melting point) |
Experimental Protocols for Property Determination
To ascertain the definitive physicochemical properties of this compound, the following established experimental protocols are recommended.
Melting Point Determination
The melting point provides a quick and effective assessment of a solid compound's purity. A sharp melting range (typically ≤ 1°C) is indicative of high purity, whereas a broad range suggests the presence of impurities.[3]
Methodology: Capillary Method
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the predicted melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the last solid particle melts. This range is the melting point of the sample.
Boiling Point Determination
For liquid compounds, the boiling point is a key characteristic property.
Methodology: Thiele Tube Method
-
Sample Preparation: Place a small volume (0.5-1 mL) of the liquid into a small test tube.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the test tube with the open end downwards.
-
Apparatus Setup: Attach the test tube to a thermometer and place it in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary.
-
Observation: Cease heating when a steady stream of bubbles is observed. The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube upon cooling.
Solubility Determination
Understanding the solubility profile is crucial for applications in drug delivery and formulation.
Methodology: Visual Saturated Solution Method
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
-
Sample Addition: To a known volume of solvent (e.g., 1 mL) in a vial, add a small, weighed amount of the compound.
-
Equilibration: Vigorously stir or sonicate the mixture at a constant temperature until saturation is reached (i.e., undissolved solid remains).
-
Quantification (Optional): For quantitative analysis, filter the saturated solution, evaporate the solvent from a known volume of the filtrate, and weigh the remaining solid.
4-Chloro-2-fluoro-1-(trifluoromethyl)benzene + Sodium thiomethoxide → this compound + Sodium fluoride```
This reaction is a nucleophilic aromatic substitution, where the thiomethoxide anion displaces the fluoride from the aromatic ring. This type of reaction is generally feasible, especially with the activating effect of the trifluoromethyl group.
Safety and Handling
Although a specific safety data sheet (SDS) for this compound is not widely available, precautions should be taken based on the known hazards of structurally related chemicals, such as halogenated and trifluoromethylated aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a compound with significant potential in the fields of drug discovery and materials science. While direct experimental data on its physicochemical properties are currently limited, this guide provides a comprehensive framework for its characterization and handling. By combining confirmed molecular information with predicted properties and established experimental protocols, researchers can confidently and safely work with this novel molecule. The proposed methodologies for determining its melting point, boiling point, solubility, and spectroscopic characteristics will be instrumental in building a complete profile of this promising chemical entity.
References
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Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Retrieved from [Link]
- McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87.
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]
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Wikipedia. (2023, November 29). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
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METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved from [Link]
-
This compound. (n.d.). Beijing XKX Technology Co., Ltd. Retrieved from [Link]
- Incorporating the trifluoromethyl (-CF3) group into organic compounds is crucial in modern drug design. It may affect the compound's lipophilicity, solubility, stability, molecular conformation, and pKa, changes that may lead to the discovery of new medicines to treat diseases of our times. (2021). Molecules, 26(16), 4998.
Sources
synthesis pathway for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Executive Summary: this compound is a key fluorinated building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring chloro, methylthio, and trifluoromethyl groups, imparts unique electronic and lipophilic properties to target molecules. This guide provides a detailed exploration of the principal synthetic pathways to this compound, designed for researchers, chemists, and process development professionals. We will dissect two robust strategies: a multi-step route commencing with the nitration of m-chlorobenzotrifluoride followed by reduction and a Sandmeyer-type thiolation, and an alternative approach via nucleophilic aromatic substitution. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the causality behind procedural choices to ensure both scientific integrity and practical applicability.
Introduction and Strategic Overview
Chemical Identity and Properties
The target molecule, this compound, possesses a unique combination of functional groups that makes it a valuable intermediate. The trifluoromethyl group acts as a strong electron-withdrawing group and a lipophilicity enhancer, while the chloro and methylthio moieties provide additional points for functionalization or molecular recognition.
| Property | Value |
| IUPAC Name | 4-Chloro-2-(methylthio)-1-(trifluoromethyl)benzene |
| Molecular Formula | C₈H₆ClF₃S |
| Molecular Weight | 226.65 g/mol |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid |
| Key Functional Groups | Trifluoromethyl, Chloro, Thioether (Methylthio) |
Significance and Applications
This compound primarily serves as a sophisticated intermediate. The trifluoromethyl group is a crucial component in modern drug design, often improving metabolic stability, binding affinity, and bioavailability.[1] The presence of both a chloro and a methylthio group allows for diverse subsequent chemical transformations, such as cross-coupling reactions or oxidation of the sulfur atom to sulfoxide or sulfone, further expanding its synthetic utility.
Retrosynthetic Analysis and Pathway Selection
Designing a synthesis for a polysubstituted benzene ring requires careful consideration of the directing effects of the existing substituents. A logical retrosynthetic analysis points to two primary strategies for constructing this compound.
Caption: Retrosynthetic analysis of the target molecule.
-
Pathway A (Core Directive): This approach involves the late-stage introduction of the methylthio group onto a pre-functionalized aniline precursor. This is a classic and highly reliable strategy in aromatic chemistry, leveraging the versatile Sandmeyer reaction.[2][3][4][5] The synthesis of the key aniline intermediate is well-documented, making this a robust and predictable route.[6][7]
-
Pathway B (Alternative): This strategy relies on the nucleophilic aromatic substitution (SNAr) of a chlorine atom from a dichlorinated precursor. The powerful electron-withdrawing effect of the trifluoromethyl group activates the ortho and para positions, making the chlorine at position 2 susceptible to displacement by a nucleophile like sodium thiomethoxide.[8]
This guide will first provide an in-depth treatment of Pathway A, followed by a discussion and protocol for the alternative SNAr route.
Primary Synthesis: The Diazotization Pathway
This multi-step synthesis is the most thoroughly documented and industrially relevant approach. It builds the molecule sequentially, controlling the regiochemistry at each stage.
Caption: Overall scheme for the Diazotization Pathway.
Step 1: Electrophilic Nitration of m-Chlorobenzotrifluoride
The synthesis begins with the regioselective nitration of 1-chloro-3-(trifluoromethyl)benzene.
-
Causality: The trifluoromethyl (-CF₃) group is a powerful deactivating, meta-directing group due to its strong inductive effect. The chloro (-Cl) group is also deactivating but is ortho-, para-directing. The position ortho to -CF₃ and para to -Cl (the C2 position) is the most activated site for electrophilic attack. The reaction is typically performed using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[7][9]
Step 2: Reduction of the Nitro Intermediate
The resulting 1-chloro-2-nitro-5-(trifluoromethyl)benzene is then reduced to the corresponding aniline.
-
Causality: This transformation is a cornerstone of aromatic chemistry. Common methods include catalytic hydrogenation using hydrogen gas with a palladium-on-carbon catalyst or metal-acid systems like iron powder in acidic medium.[6][7] The choice of method often depends on scale, cost, and functional group tolerance. Catalytic hydrogenation is generally cleaner, while metal-acid reductions are often more cost-effective for large-scale production.
Step 3: Diazotization and Sandmeyer-Type Thiolation
This final, two-part step converts the precursor aniline into the target product.
-
Causality:
-
Diazotization: The aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C). This converts the amino group into a diazonium salt (-N₂⁺). The low temperature is critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
Thiolation: The diazonium salt is then reacted with a source of the methylthio group. This is a Sandmeyer-type reaction, which proceeds via a radical-nucleophilic aromatic substitution mechanism.[3][4] A copper(I) catalyst initiates a single-electron transfer to the diazonium salt, which then expels nitrogen gas to form an aryl radical. This radical subsequently reacts with a sulfur species, such as dimethyl disulfide (CH₃SSCH₃) or a copper(I) methyl thiolate, to form the final product and regenerate the catalyst.[2]
-
Detailed Experimental Protocol (Pathway A)
Disclaimer: This protocol is a composite representation based on established chemical principles and patent literature. All laboratory work should be conducted by trained professionals with appropriate safety measures.
Step 1: Synthesis of 1-Chloro-2-nitro-5-(trifluoromethyl)benzene
-
To a cooled (0-5 °C) flask equipped with a stirrer and dropping funnel, add 1-chloro-3-(trifluoromethyl)benzene.
-
Slowly add a pre-mixed, cooled solution of concentrated nitric acid and concentrated sulfuric acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours.
-
Carefully pour the reaction mixture over crushed ice and water.
-
Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 4-Chloro-2-(trifluoromethyl)aniline
-
In a flask fitted with a reflux condenser, create a slurry of iron powder in a mixture of ethanol and water. Add a small amount of concentrated hydrochloric acid to activate the iron.
-
Heat the mixture to reflux (approx. 70-80 °C).
-
Add the crude 1-chloro-2-nitro-5-(trifluoromethyl)benzene from Step 1 dropwise to the refluxing mixture.
-
After the addition is complete, maintain reflux for an additional 2-3 hours until the reaction is complete (monitored by TLC or GC).
-
Cool the mixture, filter through celite to remove iron salts, and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water. Dry the organic layer and evaporate the solvent to obtain the aniline product.
Step 3: Synthesis of this compound
-
Dissolve the 4-chloro-2-(trifluoromethyl)aniline from Step 2 in a suitable solvent like acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide and dimethyl disulfide in acetonitrile.
-
Slowly add the cold diazonium salt solution to the copper/disulfide mixture. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography to obtain the final product.
Process Data Summary
| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield |
| 1. Nitration | HNO₃, H₂SO₄ | None (neat) | 0-10 °C | 85-95% |
| 2. Reduction | Fe, HCl | Ethanol/Water | 70-80 °C | 80-90% |
| 3. Thiolation | NaNO₂, CH₃SSCH₃, CuBr | Acetonitrile | 0-25 °C | 65-75% |
Alternative Pathway: Nucleophilic Aromatic Substitution (SNAr)
This pathway offers a more convergent approach, potentially reducing the step count if the starting material is readily available.
Caption: Scheme for the SNAr Pathway.
Rationale and Feasibility
The -CF₃ group strongly withdraws electron density from the benzene ring, particularly from the ortho and para positions. This makes the carbon atoms at these positions electrophilic and susceptible to attack by strong nucleophiles. In 2,4-dichloro-1-(trifluoromethyl)benzene, the chlorine at C2 is ortho to the -CF₃ group and is therefore significantly more activated towards SNAr than the chlorine at C4. This inherent difference in reactivity allows for a selective, mono-substitution with a nucleophile like sodium thiomethoxide (NaSCH₃).[8]
Detailed Experimental Protocol (Pathway B)
-
To a solution of 2,4-dichloro-1-(trifluoromethyl)benzene in a polar aprotic solvent such as DMF or NMP, add one equivalent of sodium thiomethoxide.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by GC or TLC.
-
Upon completion, cool the mixture and pour it into water.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation or column chromatography.
Conclusion
The synthesis of this compound can be effectively achieved through multiple strategic routes. The multi-step diazotization pathway, starting from m-chlorobenzotrifluoride, represents a highly robust, predictable, and scalable method that allows for precise control of regiochemistry. For applications where the dichlorinated starting material is readily accessible, the single-step nucleophilic aromatic substitution offers a more convergent and potentially more efficient alternative. The selection of the optimal pathway will depend on factors such as raw material availability, production scale, and cost considerations. Both routes underscore fundamental principles of aromatic chemistry and provide reliable access to this valuable synthetic intermediate.
References
- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents.
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Process for making 2-(methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole using methyldithiocarbazinate - European Patent Office. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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Sandmeyer Reaction - J&K Scientific LLC. Available at: [Link]
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.
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Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
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TRIFLUORO METHYLTHIOMETHYL BENZENE DERIVATIVES AND PROCESS FOR PRODUCING THE SAME - European Patent Office - EP 1000933 A1. Available at: [Link]
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Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Alkylthio- (trifluoromethyl) -b enzenesx 2 - ElectronicsAndBooks. Available at: [Link]
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.
-
Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC - PubMed Central. Available at: [Link]
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- 6. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 7. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 8. Synthesis and in vitro activity of novel 2-(benzylthio)-4-chloro-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Foreword for the Modern Researcher
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and sulfur moieties into aromatic scaffolds is a cornerstone of molecular design. The title compound, 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, represents a key building block, embodying a substitution pattern that is frequently sought after for its potential to modulate lipophilicity, metabolic stability, and target engagement. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logical flow of synthetic planning and execution. It is crafted for the discerning researcher, scientist, and drug development professional, providing not just a series of steps, but a coherent rationale for the chosen synthetic pathway, grounded in established chemical principles and supported by empirical evidence.
Strategic Retrosynthetic Analysis and Pathway Selection
The architecture of this compound presents a trifecta of substituents on a benzene ring, demanding a synthetic strategy that ensures precise regiochemical control. A retrosynthetic analysis reveals several potential disconnections. However, a particularly robust and versatile approach is a multi-step synthesis commencing from a readily available starting material, m-chlorobenzotrifluoride. This pathway leverages a sequence of well-understood and scalable transformations: nitration, reduction, diazotization, and a subsequent Sandmeyer-type thiomethylation. This strategy is advantageous due to the commercial availability and relatively low cost of the initial starting material, as well as the high yields and purities that can be achieved in each successive step.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocols and Mechanistic Insights
Part 1: Synthesis of the Key Intermediate, 4-Chloro-2-(trifluoromethyl)aniline
The journey to our target molecule begins with the synthesis of the crucial precursor, 4-Chloro-2-(trifluoromethyl)aniline. This is achieved through a two-step process starting from m-chlorobenzotrifluoride.
Step 1.1: Nitration of m-Chlorobenzotrifluoride to 5-Chloro-2-nitrobenzotrifluoride
The initial step involves the electrophilic aromatic substitution of m-chlorobenzotrifluoride. The trifluoromethyl group is a powerful deactivating and meta-directing group, while the chlorine atom is a deactivating but ortho, para-directing group. The directing effects of these two substituents are synergistic in this case, leading to the preferential formation of the 5-chloro-2-nitrobenzotrifluoride isomer.
-
Protocol:
-
To a cooled (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add m-chlorobenzotrifluoride while maintaining the temperature below 25 °C.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete conversion.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chloro-2-nitrobenzotrifluoride.
-
Step 1.2: Reduction of 5-Chloro-2-nitrobenzotrifluoride to 4-Chloro-2-(trifluoromethyl)aniline
The nitro group of 5-chloro-2-nitrobenzotrifluoride is then selectively reduced to an amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
-
Protocol:
-
In a hydrogenation vessel, dissolve 5-chloro-2-nitrobenzotrifluoride in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, for instance, Raney nickel or palladium on carbon (Pd/C).[1]
-
Pressurize the vessel with hydrogen gas and stir the mixture at a slightly elevated temperature (e.g., 30-35 °C) until the theoretical amount of hydrogen has been consumed.[1]
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-2-(trifluoromethyl)aniline. The product can be further purified by distillation or recrystallization.
-
Part 2: Synthesis of this compound via Sandmeyer-Type Thiomethylation
With the key aniline intermediate in hand, the final stage of the synthesis involves the introduction of the methylthio group. This is accomplished through a Sandmeyer-type reaction, which proceeds via a diazonium salt intermediate.
Step 2.1: Diazotization of 4-Chloro-2-(trifluoromethyl)aniline
The primary amino group of 4-chloro-2-(trifluoromethyl)aniline is converted into a diazonium salt, a highly versatile intermediate in organic synthesis. This reaction is typically carried out in a cold aqueous acidic solution with sodium nitrite.
-
Protocol:
-
Dissolve 4-chloro-2-(trifluoromethyl)aniline in an aqueous solution of a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.[1]
-
Stir the resulting solution at this temperature for a short period to ensure complete formation of the diazonium salt. The diazonium salt solution is typically used immediately in the next step without isolation due to its instability.
-
Step 2.2: Copper-Catalyzed Thiomethylation of the Diazonium Salt
The final step is the conversion of the diazonium salt to the target aryl methyl sulfide. This transformation can be achieved by reacting the diazonium salt with a source of the methylthio group, such as dimethyl disulfide or sodium thiomethoxide, in the presence of a copper catalyst. The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[2]
-
Protocol:
-
In a separate flask, prepare a solution or suspension of a copper(I) salt (e.g., copper(I) bromide or copper(I) cyanide) and dimethyl disulfide in a suitable solvent.
-
Slowly add the cold diazonium salt solution to this mixture with vigorous stirring. The evolution of nitrogen gas is typically observed.
-
After the addition is complete, the reaction mixture is gently warmed to room temperature and stirred for several hours to ensure complete reaction.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The crude this compound can be purified by column chromatography or distillation.
-
Caption: Overall synthetic workflow for this compound.
Quantitative Data Summary
| Step | Starting Material | Key Reagents | Product | Typical Yield | Purity |
| 1.1 Nitration | m-Chlorobenzotrifluoride | H₂SO₄, HNO₃ | 5-Chloro-2-nitrobenzotrifluoride | High | >95% |
| 1.2 Reduction | 5-Chloro-2-nitrobenzotrifluoride | H₂, Raney Ni or Pd/C | 4-Chloro-2-(trifluoromethyl)aniline | High | >98% |
| 2.1 Diazotization | 4-Chloro-2-(trifluoromethyl)aniline | NaNO₂, HCl | 4-Chloro-2-(trifluoromethyl)benzenediazonium salt | In situ use | N/A |
| 2.2 Thiomethylation | Diazonium salt | Cu(I) salt, (CH₃)₂S₂ or NaSCH₃ | This compound | Moderate-Good | >97% |
Conclusion and Future Perspectives
The synthetic route detailed herein provides a reliable and scalable method for the preparation of this compound. The choice of starting material and the sequence of reactions are designed to maximize efficiency and regiochemical control. Each step is based on well-established and high-yielding chemical transformations. This guide serves as a comprehensive resource for researchers engaged in the synthesis of complex fluorinated and sulfur-containing aromatic compounds. Further optimization of the final thiomethylation step could be explored, including the investigation of alternative copper catalysts and methylthiolating agents to potentially improve yields and reaction kinetics.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
-
Sandmeyer Reaction - Organic Chemistry Portal. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions - Master Organic Chemistry. Available at: [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides - MDPI. Available at: [Link]
-
some reactions of diazonium ions - Chemguide. Available at: [Link]
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents.
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a substituted aromatic compound of interest in chemical synthesis and drug development. As a molecule featuring a complex interplay of electron-withdrawing and electron-donating substituents, its structural elucidation via NMR spectroscopy presents an instructive case study. This document is intended for researchers, scientists, and professionals in the field of chemistry who rely on precise structural characterization.
The narrative herein is grounded in established spectroscopic principles and validated through predictive analysis and comparison with analogous structures. We will dissect the ¹H and ¹³C NMR spectra, explaining the causal relationships between the molecular structure and the observed spectral data. Furthermore, a self-validating experimental workflow is proposed, ensuring the trustworthiness and reproducibility of the analysis.
Molecular Structure and Substituent Effects
The compound this compound possesses a 1,2,4-trisubstituted benzene ring. The chemical environment of each nucleus is uniquely influenced by the electronic properties of three distinct substituents:
-
Trifluoromethyl (-CF₃): A potent electron-withdrawing group through a strong negative inductive effect (-I) and negative hyperconjugation. It significantly deshields nearby nuclei, causing them to resonate at a higher chemical shift (downfield).
-
Chloro (-Cl): An electronegative atom that exerts an electron-withdrawing inductive effect (-I), but also a weak electron-donating resonance effect (+R) due to its lone pairs. Its net effect is deactivating.
-
Methylthio (-SCH₃): An electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). Its net effect is activating and shielding, causing nearby nuclei to resonate at a lower chemical shift (upfield).
The interplay of these effects dictates the precise chemical shifts and coupling patterns observed in the NMR spectra, allowing for unambiguous assignment of each proton and carbon signal.
¹H NMR Spectral Analysis
The proton NMR spectrum provides critical information on the number, environment, and connectivity of protons in the molecule. For this compound, we anticipate signals from three distinct aromatic protons and one methyl group.
Predicted ¹H NMR Data
The predicted assignments are based on the additive effects of the substituents on the aromatic ring. The powerful deshielding effect of the -CF₃ group, combined with the shielding from -SCH₃ and the intermediate effect of -Cl, allows for a logical assignment of the three aromatic protons.
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |
| H-6 | ~7.65 | d | J ≈ 2.0 Hz | Located ortho to the strongly electron-withdrawing -CF₃ group, making it the most downfield aromatic proton. It is split into a doublet by H-5. |
| H-5 | ~7.40 | dd | J ≈ 8.5, 2.0 Hz | Situated ortho to the -Cl group and meta to the -CF₃ group. It is split by both H-6 (ortho coupling) and H-3 (meta coupling, though may not be resolved). |
| H-3 | ~7.25 | d | J ≈ 8.5 Hz | Positioned ortho to the electron-donating -SCH₃ group, making it the most upfield aromatic proton. It is split into a doublet by H-5. |
| -SCH₃ | ~2.50 | s | N/A | Aliphatic protons of the methylthio group, appearing as a singlet due to the absence of adjacent protons. |
Causality Behind Assignments
The downfield shift of H-6 is a direct consequence of its proximity to the trifluoromethyl group. Conversely, H-3 is the most shielded (upfield) aromatic proton due to its position adjacent to the electron-donating methylthio group. The H-5 proton experiences intermediate deshielding. The splitting patterns are governed by standard aromatic proton coupling rules: ortho coupling (~7-9 Hz) is significantly larger than meta coupling (~2-3 Hz), which is in turn larger than para coupling (<1 Hz).[1]
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum reveals the electronic environment of each carbon atom. For this molecule, eight distinct carbon signals are expected: six for the aromatic ring and one each for the -CF₃ and -SCH₃ groups.
Predicted ¹³C NMR Data
Carbon chemical shifts are highly sensitive to substituent effects. A key feature will be the carbon-fluorine coupling, which splits the signals of carbons near the -CF₃ group.
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F) | Coupling Constant (JCF, Hz) | Rationale for Assignment |
| C-4 | ~135 | s | - | Carbon bearing the chlorine atom (ipso-carbon). |
| C-2 | ~138 | s | - | Carbon bearing the methylthio group. Its chemical shift is influenced by the +R effect of sulfur. |
| C-6 | ~128 | q | ~3-5 Hz | Deshielded by the adjacent -CF₃ group, showing a small quartet splitting due to three-bond C-F coupling. |
| C-1 | ~130 | q | ~30-35 Hz | Ipso-carbon attached to the -CF₃ group. Exhibits significant deshielding and a characteristic quartet splitting from two-bond C-F coupling. |
| C-5 | ~126 | s | - | Carbon positioned between -Cl and C-6. |
| C-3 | ~124 | s | - | Shielded by the adjacent electron-donating -SCH₃ group. |
| -CF₃ | ~123 | q | ~270-275 Hz | Carbon of the trifluoromethyl group itself, appearing as a large quartet due to direct one-bond C-F coupling. |
| -SCH₃ | ~15 | s | - | Aliphatic carbon of the methylthio group, appearing far upfield. |
Authoritative Grounding for Assignments
The assignments are grounded in well-established principles of ¹³C NMR spectroscopy. The large one-bond coupling constant (¹JCF) for the -CF₃ carbon is a hallmark of this functional group.[2] The smaller two-bond (²JCF) and three-bond (³JCF) couplings provide further structural confirmation. The chemical shifts of the aromatic carbons are consistent with substituent chemical shift (SCS) values reported for similar halogenated and sulfur-containing aromatic compounds.[3]
Experimental Protocol for NMR Analysis
To ensure high-quality, reproducible data, the following detailed protocol should be followed. This methodology represents a self-validating system when combined with two-dimensional NMR experiments for confirmation.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its excellent solubilizing power for nonpolar to moderately polar organic compounds and its convenient residual solvent signal for referencing.[4][5]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C). Alternatively, reference the spectrum to the residual CHCl₃ signal (δ = 7.26 ppm) or the CDCl₃ carbon signal (δ = 77.16 ppm).[4][6]
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition (400 MHz Spectrometer):
-
Tuning and Shimming: Tune the probe for the ¹H frequency and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.
-
Number of Scans: 8-16 scans for a sample of this concentration.
-
Temperature: 298 K (25 °C).
-
-
-
¹³C NMR Acquisition (100 MHz Spectrometer):
-
Tuning and Shimming: Tune the probe for the ¹³C frequency and re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30') to produce singlets for all proton-bearing carbons.
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 512-2048 scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
-
Data Processing:
-
Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.
-
Perform Fourier transformation to convert the FID (Free Induction Decay) into the frequency-domain spectrum.
-
Phase the spectrum manually or automatically to ensure all peaks are in pure absorption mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis using the TMS or residual solvent signal.
-
Integrate the peaks in the ¹H spectrum to determine proton ratios.
-
Visualization of Molecular Structure and NMR Assignments
To visually correlate the spectral data with the molecular structure, the following diagram illustrates the numbering scheme used for the assignments.
Caption: Molecular structure of this compound with IUPAC numbering.
Trustworthiness Through Advanced NMR Techniques
While the 1D spectral analysis provides a robust hypothesis for the structure, its unequivocal confirmation relies on two-dimensional (2D) NMR experiments. This approach constitutes a self-validating system.
-
¹H-¹H COSY (Correlation Spectroscopy): Would confirm the coupling between H-5 and H-6 (ortho) and H-5 and H-3 (meta), validating the connectivity of the aromatic protons.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would directly link each proton to the carbon it is attached to (H-3 to C-3, H-5 to C-5, H-6 to C-6, and -SCH₃ protons to the -SCH₃ carbon).
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Provides the most powerful confirmation by showing correlations over two and three bonds. Key expected correlations include:
-
From the -SCH₃ protons to C-2 and C-3.
-
From H-6 to C-1, C-2, and C-5.
-
From H-3 to C-2, C-4, and C-5.
-
The successful observation of these correlations would leave no ambiguity in the assignments presented in this guide.
References
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
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Takahashi, K., Yoshino, A., Hosokawa, K., & Muramatsu, H. (1985). NMR Spectra of Benzenes Containing Trifluoromethyl Groups. Bulletin of the Chemical Society of Japan, 58(2), 755-756. [Link]
-
PubChem. (n.d.). (Trifluoromethyl)benzene. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Li, J., et al. (2019). Supporting Information for: Sulfide Synthesis through Copper-Catalyzed C-S Bonds Formation under Biomolecule-Compatible Conditions. The Royal Society of Chemistry. [Link]
-
Chen, J., et al. (2017). Supporting Information for: Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry. [Link]
-
Feng, C., et al. (2016). Supporting Information for: Silver-Catalyzed Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. The Royal Society of Chemistry. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
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Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
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Xin, J., et al. (2025). FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Chinese Journal of Chemical Physics. [Link]
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Harris, R. K., & Becker, E. D. (1996). Encyclopedia of Nuclear Magnetic Resonance. John Wiley & Sons. [Link]
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Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer. [Link]
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Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH. [Link]
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An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
This guide provides a comprehensive technical overview of the mass spectrometry analysis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a compound of interest in pharmaceutical and agrochemical research. Given the absence of a publicly available mass spectrum for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The principles and methodologies outlined herein are grounded in established mass spectrometry theory and data from structurally related compounds.
Introduction to this compound and the Role of Mass Spectrometry
This compound is a substituted aromatic compound featuring a chlorine atom, a methylthio group, and a trifluoromethyl group. The unique combination of these functional groups imparts specific chemical properties that are relevant in the development of new chemical entities. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules. It provides crucial information about the molecular weight and structure, which is vital for synthesis confirmation, purity assessment, and metabolic studies.[1] Electron Ionization (EI) mass spectrometry, in particular, offers reproducible fragmentation patterns that serve as a molecular fingerprint.[2]
Core Principles of Electron Ionization (EI) Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique widely used for the analysis of relatively small, volatile organic molecules.[3] The process involves bombarding gas-phase analyte molecules with a high-energy electron beam (typically 70 eV). This interaction can eject a valence electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[2] The energy imparted during ionization is often sufficient to induce extensive fragmentation of the molecular ion, yielding a series of smaller fragment ions.[1] This fragmentation is not random; it follows predictable pathways governed by the stability of the resulting ions and neutral losses. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a detailed structural fingerprint of the analyte.[4]
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound. The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer.
Sample Preparation
-
Solvent Selection : Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Concentration : Prepare a dilute solution (e.g., 1-10 µg/mL) to avoid overloading the GC column and detector.
-
Filtration : If necessary, filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
GC-MS Instrumentation and Conditions
A standard GC-MS system equipped with a capillary column is suitable for this analysis.[5]
| Parameter | Condition | Rationale |
| GC Column | Rxi-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column is suitable for the separation of a wide range of aromatic compounds. |
| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level analysis.[6] |
| Inlet Temperature | 280 °C | To ensure complete volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas is essential for chromatography. |
| Oven Program | Initial temp: 70 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard energy for reproducible fragmentation and library matching.[2] |
| MS Quadrupole Temp | 150 °C | To maintain ion integrity. |
| MS Interface Temp | 280 °C | To prevent condensation of the analyte. |
| Mass Range | m/z 40-450 | To detect the molecular ion and a wide range of potential fragments. |
The following diagram illustrates the general workflow for the GC-MS analysis.
Caption: Workflow for the GC-MS analysis of this compound.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₈H₆ClF₃S. Its nominal molecular weight is 242 g/mol . The presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) will result in a characteristic M+2 peak for the molecular ion and any chlorine-containing fragments.
The Molecular Ion
The molecular ion peak (M•+) is expected at m/z 242, with an M+2 isotope peak at m/z 244. Aromatic compounds typically show a prominent molecular ion peak due to the stability of the benzene ring.
Predicted Fragmentation Pathways
The fragmentation of this compound will be directed by the nature of its substituents. The following pathways are predicted based on the known fragmentation of related compounds.
-
Loss of a Methyl Radical (•CH₃) : A common fragmentation for methylthio-substituted aromatics (thioanisoles) is the cleavage of the S-CH₃ bond, leading to the loss of a methyl radical. This would result in a fragment ion at m/z 227.
-
Loss of a Chlorine Atom (•Cl) : The cleavage of the C-Cl bond is a characteristic fragmentation for chlorinated aromatic compounds.[7] This would lead to a fragment at m/z 207.
-
Loss of a Trifluoromethyl Radical (•CF₃) : The C-CF₃ bond can also cleave, resulting in the loss of a trifluoromethyl radical and a fragment at m/z 173.
-
Formation of a Tropylium-like Ion : Alkyl-substituted benzenes often undergo rearrangement to form a stable tropylium ion (C₇H₇⁺) at m/z 91.[8] While not a direct alkylbenzene, fragmentation pathways leading to a substituted tropylium ion are plausible.
-
Further Fragmentations : The initial fragments can undergo further fragmentation. For example, the [M-CH₃]⁺ ion could subsequently lose a chlorine atom or a CF₃ group.
The proposed major fragmentation pathways are illustrated in the following diagram:
Caption: Proposed major mass spectrometry fragmentation pathways for this compound.
Summary of Predicted Key Fragments
| m/z (Mass/Charge) | Proposed Fragment Ion | Description of Fragmentation Pathway |
| 242/244 | [C₈H₆ClF₃S]⁺• | Molecular Ion (M⁺•) |
| 227/229 | [C₇H₃ClF₃S]⁺ | Loss of a methyl radical (•CH₃) from the methylthio group. |
| 207 | [C₈H₆F₃S]⁺ | Loss of a chlorine radical (•Cl) from the aromatic ring. |
| 173/175 | [C₇H₆ClS]⁺ | Loss of a trifluoromethyl radical (•CF₃). |
| 192 | [C₇H₃F₃S]⁺ | Subsequent loss of a chlorine radical from the [M-CH₃]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Formation of the phenyl cation, a common fragment for benzene derivatives.[9] |
Conclusion
This guide provides a predictive framework for the mass spectrometry analysis of this compound. The proposed fragmentation patterns are based on the established behavior of related chemical structures. The experimental protocol outlined offers a robust starting point for method development. Researchers and scientists can utilize this information to identify this compound, confirm its structure, and guide further analytical investigations. The actual mass spectrum may reveal additional, more complex fragmentation and rearrangement pathways, but the fundamental fragments predicted here are expected to be prominent.
References
-
National Institute of Standards and Technology (NIST). (n.d.). NIST Chemistry WebBook. Retrieved from [Link]
- Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
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Moreda-Piñeiro, J., & Bermejo-Barrera, P. (2011). A gas chromatography-mass spectrometry (GC-MS) method for the determination of 16 European priority polycyclic aromatic hydrocarbons in smoked meat products and edible oils. Food Additives & Contaminants: Part A, 28(9), 1164-1176. [Link]
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
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Mandl, M., et al. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. Molecules, 27(23), 8206. [Link]
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Restek Corporation. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Retrieved from [Link]
-
Kovács, B., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 699. [Link]
-
Separation Science. (2023). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]
-
University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry. Retrieved from [Link]
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Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra: a thioanisole. Retrieved from [Link]
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eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
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reaction mechanism of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene formation
An In-Depth Technical Guide to the Reaction Mechanism of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene Formation
Abstract
This compound is a polysubstituted aromatic compound with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. The precise arrangement of its chloro, methylthio, and trifluoromethyl substituents presents a significant regiochemical challenge for synthetic chemists. This technical guide provides a detailed elucidation of the most plausible reaction mechanism for its formation. We will dissect a multi-step synthetic strategy, beginning with a commercially available precursor and leveraging the principles of substituent directing effects and modern organometallic catalysis. The core of this synthesis involves the regiocontrolled construction of a 4-chloro-2-methylthioaniline intermediate, followed by a copper-catalyzed Sandmeyer-type trifluoromethylation to install the final functional group. Each mechanistic step is examined in detail, supported by established chemical principles and authoritative literature.
Introduction
The incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern drug design and materials science.[1][2] The unique properties imparted by the CF3 group—including high electronegativity, metabolic stability, and lipophilicity—can dramatically enhance the biological activity and pharmacokinetic profile of a parent compound.[2] Similarly, the presence of a methylthio (-SCH3) moiety can introduce new metabolic pathways and points for molecular interaction.
Synthesizing a molecule like this compound, with its specific 1,2,4-substitution pattern, requires a carefully planned strategy. A random or uncontrolled sequence of electrophilic aromatic substitutions would inevitably lead to a complex mixture of isomers, owing to the competing directing effects of the substituents. The strongly deactivating, meta-directing nature of the CF3 group contrasts sharply with the activating, ortho,para-directing character of a methylthio group and the deactivating, yet ortho,para-directing, nature of chlorine.[3][4][5]
This guide proposes and validates a logical and efficient synthetic pathway that navigates these challenges. The strategy hinges on two key phases:
-
Regiocontrolled Assembly: The synthesis of a key aniline intermediate, 4-chloro-2-methylthioaniline , where the substitution pattern is locked in by leveraging the powerful directing effect of an amine (via its protected acetamido form).
-
Strategic Functional Group Interconversion: The use of a Sandmeyer-type reaction to convert the amino group of the intermediate into the target trifluoromethyl group, a transformation that avoids the regiochemical pitfalls of direct electrophilic trifluoromethylation.[6][7]
Part I: Retrosynthetic Analysis and Strategy Selection
A retrosynthetic analysis reveals the strategic importance of the final C-CF3 bond formation.
Caption: Retrosynthetic pathway for the target molecule.
Alternative strategies, such as beginning with benzotrifluoride and attempting subsequent electrophilic substitutions, are synthetically unviable. The potent meta-directing effect of the CF3 group would direct incoming electrophiles (like Cl+ or CH3S+) to the 3- and 5-positions, failing to generate the required 2,4-substitution pattern.[8][9] Therefore, the strategy of building a pre-functionalized aniline and using a Sandmeyer reaction for the final step is the most logical and efficient approach.
Part II: The Core Reaction Mechanism: A Step-by-Step Elucidation
This section details the mechanisms for the two primary phases of the synthesis.
Phase 1: Synthesis of the Key Intermediate: 4-Chloro-2-methylthioaniline
The initial phase focuses on the regioselective construction of the benzene ring with the correct chloro and methylthio substituents.
Step 1.1: Protection of p-Chloroaniline
The synthesis begins with the protection of the amino group of p-chloroaniline as an acetamide. This is crucial for two reasons: it reduces the high reactivity of the aniline, preventing over-substitution, and the bulky acetamido group enhances the selectivity for substitution at the less sterically hindered ortho position.
-
Mechanism: Nucleophilic Acyl Substitution. The lone pair of the amino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and a proton transfer step yield the stable amide, N-(4-chlorophenyl)acetamide (p-chloroacetanilide).
Step 1.2: Ortho-Thiomethylation of p-Chloroacetanilide
This is the key regiochemistry-defining step. The acetamido group is a strongly activating, ortho,para-director. Since the para position is already occupied by the chlorine atom, electrophilic substitution is directed exclusively to the ortho position. A common method for this transformation involves using dimethyl disulfide (DMDS) in the presence of a Lewis acid like aluminum chloride (AlCl3).
-
Mechanism: Electrophilic Aromatic Substitution.
-
Electrophile Generation: The Lewis acid (AlCl3) coordinates with one of the sulfur atoms of DMDS, polarizing the S-S bond and creating a potent electrophilic species, [CH3S-S(CH3)-AlCl3]+.
-
Nucleophilic Attack: The electron-rich benzene ring of p-chloroacetanilide attacks the electrophilic sulfur atom. This attack occurs at the position ortho to the strongly directing acetamido group, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the [AlCl3(SCH3)]- complex) abstracts the proton from the carbon bearing the new methylthio group, restoring the aromaticity of the ring and yielding 2-methylthio-4-chloroacetanilide.
-
Caption: Workflow for the ortho-thiomethylation step.
Step 1.3: Deprotection
The final step in this phase is the removal of the acetyl protecting group to unmask the free amine.
-
Mechanism: Amide Hydrolysis. This is typically achieved by heating the acetanilide in the presence of a strong acid (e.g., HCl) or base (e.g., NaOH). The mechanism involves nucleophilic attack of water or hydroxide on the amide carbonyl, followed by the elimination of the amine to yield 4-chloro-2-methylthioaniline.
Phase 2: Sandmeyer-Type Trifluoromethylation
This phase transforms the synthesized aniline intermediate into the final product using a modern variation of the classic Sandmeyer reaction.[10]
Step 2.1: Diazotization of 4-Chloro-2-methylthioaniline
The primary aromatic amine is converted into an aryl diazonium salt, an excellent leaving group (N2).
-
Mechanism: The reaction is performed in a cold acidic solution (e.g., HCl) with sodium nitrite (NaNO2), which generates nitrous acid (HONO) in situ. The amine attacks the protonated nitrous acid, and after a series of proton transfers and water elimination steps, the stable N-nitrosamine rearranges to form the aryl diazonium ion ([Ar-N≡N]+). Maintaining low temperatures (0-5 °C) is critical to prevent the premature decomposition of this salt.
Step 2.2: Copper-Catalyzed Trifluoromethylation
This is the final C-C bond-forming reaction. The diazonium salt is treated with a trifluoromethyl source, such as trifluoromethyltrimethylsilane (TMSCF3), and a copper(I) catalyst (e.g., CuI or CuCl).[10]
-
Mechanism: Radical-Nucleophilic Aromatic Substitution (SRNAr). The Sandmeyer reaction proceeds through a radical-based mechanism, not a direct SN1 or SN2-type substitution.[7][11]
-
Single Electron Transfer (SET): The copper(I) catalyst donates a single electron to the aryl diazonium ion.
-
Radical Formation: The diazonium ion radical is unstable and rapidly decomposes, releasing a molecule of nitrogen gas (a powerful thermodynamic driving force) and forming a highly reactive aryl radical .
-
Trifluoromethyl Transfer: The aryl radical abstracts a trifluoromethyl group from a copper-trifluoromethyl species (e.g., [Cu(CF3)n]m-), which is formed from the reaction between the copper salt and the trifluoromethyl source.
-
Catalyst Regeneration: This transfer forms the final product, this compound, and regenerates the active Cu(I) catalyst, allowing the cycle to continue.
-
Caption: Catalytic cycle of the Sandmeyer trifluoromethylation.
Part III: Experimental Protocols & Data
The following is a representative, generalized protocol for the described synthesis. Researchers should consult specific literature for optimized conditions and safety precautions.
Representative Synthetic Protocol
-
Protection: Dissolve p-chloroaniline in a suitable solvent (e.g., water with mild acid). Cool in an ice bath and add acetic anhydride dropwise. Stir until the reaction is complete (monitored by TLC). Filter, wash the precipitate with cold water, and dry to obtain p-chloroacetanilide.
-
Thiomethylation: Suspend p-chloroacetanilide in a dry, inert solvent (e.g., dichloromethane). Add anhydrous aluminum chloride. Cool the mixture and add dimethyl disulfide (DMDS) dropwise. Allow the reaction to proceed at room temperature until completion. Quench the reaction carefully with ice water and HCl. Separate the organic layer, wash, dry, and remove the solvent to yield crude 2-methylthio-4-chloroacetanilide. Purify by recrystallization or chromatography.
-
Deprotection: Reflux the 2-methylthio-4-chloroacetanilide in a mixture of ethanol and concentrated HCl. After completion, cool the mixture and neutralize with a base (e.g., NaOH solution) to precipitate the product. Extract the product with an organic solvent, dry, and concentrate to obtain 4-chloro-2-methylthioaniline.
-
Diazotization & Trifluoromethylation (One-Pot Example): In a dry reaction vessel under an inert atmosphere, dissolve the 4-chloro-2-methylthioaniline in a suitable solvent like acetonitrile. Add tert-butyl nitrite to initiate diazotization. In a separate flask, prepare the trifluoromethylating reagent by mixing a copper(I) salt (e.g., CuCl) and TMSCF3 in a polar aprotic solvent. Add the trifluoromethylating mixture to the diazonium salt solution and stir at the appropriate temperature (may require gentle heating). Upon completion, quench the reaction, perform an aqueous workup, and extract the product. Purify the final compound, this compound, by column chromatography or distillation.
Summary of Reaction Parameters (Illustrative)
| Step | Key Reagents | Solvent | Temp. (°C) | Typical Yield (%) |
| Protection | Acetic Anhydride | Water / Acetic Acid | 0 - 25 | >90 |
| Thiomethylation | DMDS, AlCl₃ | Dichloromethane | 0 - 25 | 60 - 80 |
| Deprotection | HCl (conc.) | Ethanol / Water | Reflux | >85 |
| Trifluoromethylation | t-BuONO, TMSCF₃, CuCl | Acetonitrile | 25 - 60 | 50 - 75 |
Conclusion
The formation of this compound is best understood and executed through a multi-step synthetic sequence that prioritizes regiochemical control. By first assembling a 4-chloro-2-methylthioaniline intermediate, the challenging substitution pattern is established with high fidelity, leveraging the predictable ortho,para-directing influence of the acetamido group. The final, crucial conversion of the amine to a trifluoromethyl group via a copper-catalyzed Sandmeyer-type reaction showcases a powerful and modern synthetic transformation. The mechanism for this final step proceeds through a well-established single-electron transfer process, leading to the formation of an aryl radical that is efficiently trapped to yield the desired product. This strategic combination of classic electrophilic substitution and modern radical-based organometallic catalysis provides a robust and logical pathway to this and other complex, polysubstituted aromatic molecules.
References
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Vertex AI Search Result[3]: Details on Electrophilic Aromatic Substitution and directing effects of substituents like trifluoromethyl.
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Wikipedia. Sandmeyer reaction. Available at: [Link]
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Burke, D. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3). Angewandte Chemie International Edition. Available at: [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]
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Studylib. Electrophilic Aromatic Substitution: Rate & Regioselectivity. Available at: [Link]
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Singh, P., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. Sandmeyer Trifluoromethylation. Available at: [Link]
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ResearchGate. The Trifluoromethylating Sandmeyer Reaction: A Method for Transforming C-N into C-CF3. Available at: [Link]
-
YouTube. (2024). Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). Available at: [Link]
-
YouTube. (2023). Regioselectivity in Aromatic Electrophilic Substitution || ortho/para Ratio. Available at: [Link]
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Wikipedia. Trifluoromethylation. Available at: [Link]
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MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
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An In-Depth Technical Guide to the Solubility of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene in Organic Solvents
Abstract
Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, formulation, and synthesis in the pharmaceutical and chemical industries. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes its physicochemical properties to build a robust theoretical solubility profile. Furthermore, it details a definitive, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate precise data tailored to their specific solvent systems and conditions. This guide is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of solubility principles and their application.
Part 1: Physicochemical Profile and Theoretical Solubility Considerations
The solubility of a compound is fundamentally governed by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound is a unique assembly of functional groups that dictates its behavior in various organic solvents.
Molecular Structure Analysis:
-
Benzene Core: A nonpolar, aromatic ring that favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.
-
Trifluoromethyl Group (-CF₃): This is a strongly electron-withdrawing and highly lipophilic group.[1] The high electronegativity of the fluorine atoms creates a strong dipole, but the symmetrical nature of the group means its contribution to overall molecular polarity is complex. The -CF₃ group is known to increase lipophilicity and can enhance solubility in nonpolar environments.[1][2] It is generally considered a bioisostere for methyl or chloro groups and can be used to modulate a molecule's electronic properties and protect against metabolic oxidation.[3]
-
Chloro Group (-Cl): An electronegative atom that introduces a moderate dipole moment, increasing the molecule's polarity compared to an unsubstituted benzene ring.
-
Methylthio Group (-SCH₃): This group is moderately polar and can act as a weak hydrogen bond acceptor. Its presence adds a degree of polarity and potential for specific interactions with certain solvents.
Predictive Solubility Profile ("Like Dissolves Like"):
Based on the principle of "like dissolves like," we can predict the solubility of this compound in different classes of organic solvents. The molecule possesses both nonpolar (benzene ring, -CF₃) and polar (–Cl, -SCH₃) characteristics, suggesting it is a relatively nonpolar to moderately polar compound.
-
High Solubility Predicted In:
-
Chlorinated Solvents: Dichloromethane, Chloroform. The presence of the chloro group on the solute should promote favorable dipole-dipole interactions.
-
Aromatic Solvents: Toluene, Benzene. The benzene core of the solute will interact favorably with these nonpolar, aromatic solvents.
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF). These solvents should effectively solvate the molecule through a combination of dipole-dipole interactions and dispersion forces. A structurally related compound, 4-chloro-2-(Methylthio)-5-(trifluoromethyl)pyrimidine, is noted to be soluble in chloroform, dimethyl sulfide, and dimethylformamide.[4]
-
-
Moderate to Low Solubility Predicted In:
-
Alcohols (Polar Protic): Methanol, Ethanol. While some interaction is possible, the large nonpolar surface area of the molecule may limit high solubility in these highly polar, hydrogen-bonding solvents.
-
Nonpolar Aliphatic Solvents: Hexane, Heptane. The polar functional groups (-Cl, -SCH₃) will likely limit solubility in these highly nonpolar solvents.
-
-
Insolubility Predicted In:
-
Water: The compound's high lipophilicity, driven by the trifluoromethyl group and benzene ring, would make it practically insoluble in water.
-
Part 2: Quantitative Solubility Data (Contextual)
As of the date of this publication, specific, publicly available quantitative solubility data (e.g., mg/mL or molarity) for this compound across a range of organic solvents is limited. This is common for specialized chemical intermediates. To provide context, researchers can refer to data for structurally similar compounds, such as 4-chlorobenzotrifluoride, keeping in mind that the methylthio group will alter the solubility profile.[5]
The absence of readily available data underscores the importance of the experimental protocol detailed in the next section.
Part 3: Experimental Determination of Thermodynamic Solubility
To obtain reliable and accurate solubility data, the Isothermal Shake-Flask Method is the gold standard and most widely used technique.[6] This method determines the equilibrium or thermodynamic solubility, which is the saturation concentration of a compound in a solvent at a specific temperature after sufficient time has been allowed for equilibrium to be reached.[6][7]
Causality Behind the Shake-Flask Method: This method is authoritative because it allows the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Shorter, kinetic methods can sometimes overestimate solubility by creating supersaturated solutions that have not yet precipitated. The extended incubation and agitation ensure that the measured concentration represents the true saturation point.[7]
Detailed Step-by-Step Protocol
1. Materials and Reagents:
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC-grade or equivalent)
-
Scintillation vials or screw-cap flasks (e.g., 20 mL)
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.
2. Experimental Workflow:
Caption: Workflow for Thermodynamic Solubility Determination.
3. Detailed Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure solid material remains at the end of the experiment, indicating saturation.[6] A starting amount of ~10-20 mg in 2-4 mL of solvent is typical.
-
Solvent Addition: Accurately pipette the chosen organic solvent into the vial.
-
Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for at least 24 hours.[7][8] For compounds that may be slow to dissolve, 48 or 72 hours may be necessary. It is good practice to take measurements at multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached.[6]
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle for a short period. Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microparticulates.
-
Quantification:
-
Prepare a set of standards of known concentrations of the compound in the chosen solvent.
-
Generate a calibration curve using HPLC-UV or UV-Vis analysis.
-
Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample and determine its concentration.
-
-
Calculation: Calculate the original concentration of the saturated solution, accounting for any dilutions made. This value is the thermodynamic solubility at the specified temperature.
Part 4: Factors Influencing Solubility and Practical Implications
Several factors can influence the measured solubility of this compound, and understanding them is crucial for reproducible results and successful process scale-up.
| Factor | Impact on Solubility | Rationale & Causality |
| Temperature | Generally increases | The dissolution of most solids is an endothermic process. Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid and the intermolecular forces in the solvent, leading to higher solubility.[9] |
| Solvent Polarity | Varies (High in moderately polar solvents) | As predicted in Part 1, solubility will be maximized when the polarity of the solvent closely matches that of the solute, facilitating strong intermolecular interactions. |
| Solvent Purity | Can significantly alter results | The presence of impurities, especially water, in organic solvents can drastically decrease the solubility of a lipophilic compound. Always use high-purity, dry solvents for accurate measurements. |
| Crystalline Form (Polymorphism) | Can have a significant impact | Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities. The most stable polymorph will typically have the lowest solubility. |
Implications for Drug Development and Process Chemistry:
-
Reaction Chemistry: Selecting a solvent in which the compound and reagents are highly soluble can increase reaction rates and improve yields.
-
Crystallization & Purification: Knowledge of solubility in a range of solvents is essential for developing effective crystallization procedures. A good crystallization process often uses a solvent in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Formulation: For agrochemical or pharmaceutical applications, understanding solubility is the first step in designing a stable and bioavailable formulation.
Conclusion
While published quantitative data is scarce, a thorough analysis of the molecular structure of this compound allows for a strong predictive understanding of its solubility. The molecule is anticipated to be highly soluble in chlorinated, aromatic, and polar aprotic organic solvents, with limited solubility in alcohols and aliphatic hydrocarbons. For researchers and professionals requiring precise data, the isothermal shake-flask method detailed herein provides a robust, reliable, and universally accepted protocol for determining thermodynamic solubility. This foundational knowledge is indispensable for the successful application of this compound in synthesis, process development, and formulation.
References
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LookChem. Cas 404-73-9, Benzene, 1-chloro-2-nitro-4-[(trifluoromethyl)thio]-. Available from: [Link]
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NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. Available from: [Link]
- Zajdel, P., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
-
PubChem. UV-328 | C22H29N3O | CID 33263. Available from: [Link]
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PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932. Available from: [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Available from: [Link]
-
Zajdel, P., et al. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available from: [Link]
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Wikipedia. UV-328. Available from: [Link]
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Cuttack College. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
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Wikipedia. Trifluoromethyl group. Available from: [Link]
-
PubChem. 1-(Chloromethyl)-4-(methylthio)benzene. Available from: [Link]
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Canadian Science Publishing. PART I. COMPLEX FORMATION BY PHOSPHINES CONTAINING THE TRIFLUOROMETHYL GROUP. Available from: [Link]
-
University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)- Evaluation statement. Available from: [Link]
-
ResearchGate. (PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Available from: [Link]
-
Cheméo. Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Available from: [Link]
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ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available from: [Link]
-
ChemBK. 4-chloro-2-(Methylthio)-5-(trifluoroMethyl)pyriMidine. Available from: [Link]
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An In-Depth Technical Guide to the Structural Isomers of Chloro-Methylthio-Trifluoromethyl-Benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the structural isomers of benzene substituted with chloro, methylthio, and trifluoromethyl groups, with a primary focus on the isomers derived from the parent structure, 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. While specific experimental data for each isomer is limited in publicly accessible literature, this document serves as a foundational resource, offering insights into their structural diversity, predicted physicochemical properties, plausible synthetic strategies, and potential applications. By leveraging established principles of organic chemistry and the known effects of these crucial functional groups, this guide equips researchers with the necessary theoretical framework to synthesize, characterize, and evaluate this promising class of compounds for applications in medicinal chemistry and materials science.
Introduction: The Strategic Value of Fluorinated and Thioether-Substituted Aromatics
The strategic incorporation of specific functional groups onto aromatic scaffolds is a cornerstone of modern drug design and materials science. The trifluoromethyl (-CF3) group, in particular, has become a privileged moiety in medicinal chemistry. Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile, improving properties like membrane permeability, binding affinity, and resistance to metabolic degradation.[1][2] The trifluoromethyl group's unique combination of high electronegativity and lipophilicity makes it an excellent bioisostere for other groups, such as the methyl group, allowing for the fine-tuning of a compound's biological activity.[1]
Similarly, the methylthio (-SCH3) group, a key thioether, plays a vital role in modulating a molecule's electronic properties and metabolic pathways. It can influence molecular conformation and is a known structural motif in various biologically active compounds. The interplay between the electron-withdrawing trifluoromethyl and chloro groups, and the potentially oxidizable methylthio group, creates a complex electronic and steric landscape on the benzene ring, offering a rich design space for novel chemical entities.
This guide focuses on the structural isomers of benzene carrying these three substituents: chloro (-Cl), methylthio (-SCH3), and trifluoromethyl (-CF3). Understanding the distinct properties and synthetic accessibility of each isomer is critical for any research and development program targeting this chemical space.
Systematic Identification of Structural Isomers
Structural isomers possess the same molecular formula (C8H6ClF3S) but differ in the connectivity of their atoms. For a trisubstituted benzene ring with three different substituents, there are ten possible positional isomers. However, starting from the named compound this compound, we will systematically explore all unique substitution patterns.
The isomers can be categorized by their substitution pattern:
-
1,2,3-Trisubstituted (Vicinal):
-
1-Chloro-2-(methylthio)-3-(trifluoromethyl)benzene
-
2-Chloro-1-(methylthio)-3-(trifluoromethyl)benzene
-
1-Chloro-3-(methylthio)-2-(trifluoromethyl)benzene
-
-
1,2,4-Trisubstituted (Asymmetrical): 4. 1-Chloro-2-(methylthio)-4-(trifluoromethyl)benzene 5. 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene 6. 2-Chloro-4-(methylthio)-1-(trifluoromethyl)benzene
-
1,3,5-Trisubstituted (Symmetrical): 7. 1-Chloro-3-(methylthio)-5-(trifluoromethyl)benzene
The initial query focuses on isomers of this compound, which belongs to the 1,2,4-trisubstituted class. For the purpose of this guide, we will consider all possible arrangements of these three groups on the benzene ring, resulting in seven unique structural isomers.
Predicted Physicochemical Properties: A Comparative Analysis
The precise positioning of the -Cl, -SCH3, and -CF3 groups dramatically influences the molecule's properties. While experimental data for each isomer is scarce, we can predict key parameters based on the well-understood effects of each substituent.
-
Electronic Effects: The trifluoromethyl and chloro groups are strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles primarily to the meta position. The methylthio group is an ortho-, para-director and is activating. The interplay of these directing effects is crucial for planning synthetic routes.
-
Lipophilicity (LogP): The -CF3 group significantly increases lipophilicity, which can enhance membrane permeability. The overall LogP of these isomers is expected to be high, suggesting good solubility in organic solvents and lipids.
-
Dipole Moment: The asymmetrical arrangement of the highly electronegative -CF3 and -Cl groups will result in significant molecular dipole moments, particularly in the 1,2,3- and 1,2,4-isomers. The symmetrical 1,3,5-isomer may have a smaller overall dipole moment.
-
Metabolic Stability: The C-F bonds in the -CF3 group are exceptionally strong, rendering it highly resistant to metabolic oxidation. The methylthio group, however, is susceptible to oxidation to the corresponding sulfoxide and sulfone, which can present a metabolic liability or an opportunity for prodrug design.
Table 1: Predicted Physicochemical Properties of Structural Isomers
| IUPAC Name | Substitution Pattern | Predicted Relative Polarity | Predicted Metabolic Stability (Thioether) |
| 1-Chloro-2-(methylthio)-3-(trifluoromethyl)benzene | 1,2,3 (Vicinal) | High | Potentially Low |
| 2-Chloro-1-(methylthio)-3-(trifluoromethyl)benzene | 1,2,3 (Vicinal) | High | Potentially Low |
| 1-Chloro-3-(methylthio)-2-(trifluoromethyl)benzene | 1,2,3 (Vicinal) | High | Potentially Low |
| 1-Chloro-2-(methylthio)-4-(trifluoromethyl)benzene | 1,2,4 (Asymmetric) | Moderate | Potentially Low |
| 1-Chloro-4-(methylthio)-2-(trifluoromethyl)benzene | 1,2,4 (Asymmetric) | Moderate | Potentially Low |
| 2-Chloro-4-(methylthio)-1-(trifluoromethyl)benzene | 1,2,4 (Asymmetric) | Moderate | Potentially Low |
| 1-Chloro-3-(methylthio)-5-(trifluoromethyl)benzene | 1,3,5 (Symmetric) | Low | Potentially Low |
Plausible Synthetic Strategies
Given the lack of specific literature protocols for these exact isomers, this section outlines logical and experimentally sound synthetic pathways based on established organofluorine and organosulfur chemistry. The choice of starting material and the sequence of reactions are critical to achieving the desired regiochemistry.
Core Synthetic Transformations
-
Introduction of the Trifluoromethyl Group:
-
Sandmeyer-type Reaction: Diazotization of a substituted aniline followed by reaction with a trifluoromethyl source (e.g., trifluoroacetic acid and a copper catalyst).
-
Copper-Mediated Trifluoromethylation: Reaction of an aryl halide (iodide or bromide) with a trifluoromethylating agent such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a copper catalyst.
-
-
Introduction of the Methylthio Group:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of a highly electron-deficient aryl halide (activated by groups like -NO2 or -CF3) with sodium thiomethoxide (NaSMe).
-
From Anilines: Diazotization of an aniline to form a diazonium salt, followed by reaction with potassium ethyl xanthate and subsequent hydrolysis and methylation.
-
From Aryl Halides: Palladium or copper-catalyzed cross-coupling with sodium thiomethoxide.
-
-
Introduction of the Chloro Group:
-
Electrophilic Chlorination: Direct chlorination of the benzene ring using reagents like N-chlorosuccinimide (NCS) or chlorine gas with a Lewis acid catalyst. The regioselectivity is governed by the directing effects of the existing substituents.
-
Sandmeyer Reaction: Diazotization of an aniline followed by reaction with cuprous chloride (CuCl).
-
Proposed Synthetic Workflows
The synthesis of each substitution pattern requires a unique strategic approach. Below are proposed workflows for accessing the 1,2,4- and 1,3,5-isomer classes.
Workflow 1: Synthesis of 2-Chloro-4-(methylthio)-1-(trifluoromethyl)benzene (A 1,2,4-Isomer)
This retrosynthetic analysis highlights a plausible route starting from a commercially available substituted aniline. The directing effects of the amino and chloro groups are leveraged to install the third substituent.
Caption: Retrosynthetic pathway for a 1,3,5-isomer.
Characterization and Analytical Methods
Distinguishing between the structural isomers requires a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region (typically 7.0-8.5 ppm) will show distinct splitting patterns for each isomer. The number of signals and their coupling constants (J-values) will be indicative of the substitution pattern. For example, the 1,3,5-isomer would exhibit a simpler spectrum than the 1,2,4-isomers. The methylthio group will appear as a singlet around 2.5 ppm.
-
¹⁹F NMR: A single resonance for the -CF3 group is expected, with its chemical shift influenced by the electronic environment created by the other substituents.
-
¹³C NMR: The number of distinct aromatic carbon signals will confirm the symmetry of the isomer. The carbon of the -CF3 group will appear as a quartet due to coupling with the fluorine atoms.
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of Cl, SCH3, and CF3 fragments. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for C-Cl, C-S, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations, will be present.
Potential Applications and Future Directions
While specific applications for these exact isomers are not yet documented, their structural motifs are prevalent in several classes of high-value molecules.
-
Agrochemicals: Many successful herbicides and insecticides contain trifluoromethyl and chloro-substituted benzene rings. The introduction of a methylthio group could modulate the compound's spectrum of activity and environmental fate.
-
Pharmaceuticals: The high lipophilicity and metabolic stability conferred by the -CF3 group make these scaffolds attractive for developing central nervous system (CNS) active agents, where blood-brain barrier penetration is crucial. They could also serve as building blocks for kinase inhibitors, anti-inflammatory agents, or anti-infectives.
-
Materials Science: The electron-deficient nature of the aromatic ring makes these compounds potential candidates for use in the synthesis of organic electronic materials, such as components of organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Future research should focus on the successful synthesis and isolation of these isomers, followed by a thorough evaluation of their physicochemical properties and biological activities. Structure-activity relationship (SAR) studies across the isomeric series could reveal critical insights into the optimal substitution pattern for a given biological target or material property.
Conclusion
The structural isomers of chloro-methylthio-trifluoromethyl-benzene represent a class of compounds with significant untapped potential. This guide provides a foundational framework for researchers by systematically identifying the isomers, predicting their properties based on established chemical principles, and outlining plausible and robust synthetic strategies. The workflows and analytical guidance presented here are intended to accelerate the exploration of this chemical space, paving the way for the discovery of novel molecules with valuable applications in drug development and materials science. The successful synthesis and characterization of these isomers will undoubtedly contribute to a deeper understanding of how subtle structural changes can lead to profound differences in chemical and biological function.
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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theoretical yield calculation for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene synthesis
An In-Depth Technical Guide to the Synthesis and Theoretical Yield Calculation of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Abstract
The accurate prediction of product output is a cornerstone of efficient chemical synthesis, impacting process scalability, cost-effectiveness, and resource management. This technical guide provides a comprehensive walkthrough of the theoretical yield calculation for the synthesis of this compound, a key building block in the development of novel pharmaceutical and agrochemical agents. We will explore a robust synthetic pathway starting from 2-Amino-5-chlorobenzotrifluoride, detailing the critical diazotization and subsequent nucleophilic substitution steps. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the rigorous application of stoichiometric principles.
Introduction: The Significance of Fluorinated Thioethers
Aromatic compounds containing both trifluoromethyl and methylthio groups are of significant interest in medicinal chemistry. The trifluoromethyl group (-CF₃) is a powerful modulator of a molecule's physicochemical properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The methylthio (-SCH₃) group can also participate in crucial binding interactions and serve as a handle for further chemical modification.
This compound represents a versatile intermediate for constructing more complex molecules. Its precise synthesis and the ability to accurately predict the maximum possible product—the theoretical yield—are paramount for sustainable and economically viable research and development. This guide demystifies the calculation process, grounding it in a practical, multi-step synthesis.
Proposed Synthetic Pathway: A Sandmeyer-Type Approach
The synthesis of this compound can be efficiently achieved via a two-step sequence starting from the commercially available 2-Amino-5-chlorobenzotrifluoride. The strategy hinges on the conversion of the primary aromatic amine into a highly versatile diazonium salt, which is an excellent leaving group (N₂).[2] This intermediate is then intercepted by a sulfur-based nucleophile to furnish the desired product.
The overall transformation is as follows:
-
Diazotization: Reaction of 2-Amino-5-chlorobenzotrifluoride with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.[3]
-
Thiolation: A Sandmeyer-type reaction where the diazonium group is displaced by a methylthiolate anion (e.g., from sodium methyl mercaptide).[4][5]
The Principle of Theoretical Yield Calculation
The theoretical yield is the maximum quantity of a product that can be formed from a given amount of reactants, assuming 100% reaction efficiency with no losses. This calculation is fundamentally an exercise in stoichiometry and is dictated by the limiting reactant .
Identifying the Limiting Reactant
In most real-world scenarios, reactants are not mixed in perfect stoichiometric amounts. One reactant will be completely consumed before the others; this is the limiting reactant (or limiting reagent).[6] It is this reactant that restricts the total amount of product that can be formed.[7][8] To identify it, one must compare the molar quantities of each reactant against the balanced chemical equation.
The process follows a clear logical path:
Experimental Protocol and Data for Calculation
To illustrate the calculation, we will use a hypothetical but realistic laboratory-scale synthesis.
Detailed Experimental Protocol
Step 1: Diazotization A 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel is charged with 2-Amino-5-chlorobenzotrifluoride (10.00 g) and 37% hydrochloric acid (30 mL). The resulting slurry is cooled to 0 °C in an ice-salt bath. A solution of sodium nitrite (3.88 g) in water (10 mL) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. The mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The resulting pale yellow solution containing the diazonium salt is used immediately in the next step.
Step 2: Thiolation In a separate 500 mL flask, a solution of sodium methyl mercaptide (4.00 g) in water (50 mL) is prepared and cooled to 10 °C. The cold diazonium salt solution from Step 1 is then added slowly to the sodium methyl mercaptide solution. Vigorous evolution of nitrogen gas is observed. The reaction mixture is stirred for 2 hours, allowing it to slowly warm to room temperature. The resulting mixture is extracted with dichloromethane (3 x 50 mL), the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Reagent and Product Data
The first step in any yield calculation is to gather the necessary data for all reactants involved in the formation of the final product.[9]
| Compound | Formula | Molar Mass ( g/mol ) | Amount Used | Moles (mol) | Stoichiometric Ratio |
| 2-Amino-5-chlorobenzotrifluoride | C₇H₅ClF₃N | 195.57[10] | 10.00 g | 0.0511 | 1 |
| Sodium Nitrite | NaNO₂ | 69.00 | 3.88 g | 0.0562 | 1 |
| Sodium Methyl Mercaptide | CH₃SNa | 70.09 | 4.00 g | 0.0571 | 1 |
| Product: this compound | C₈H₆ClF₃S | 242.65 | - | - | 1 |
Step-by-Step Theoretical Yield Calculation
Based on the protocol and data table above, we can now perform the calculation.
Overall Reaction: C₇H₅ClF₃N + NaNO₂ + 2HCl → [C₇H₄ClF₃N₂]⁺Cl⁻ + NaCl + 2H₂O [C₇H₄ClF₃N₂]⁺Cl⁻ + CH₃SNa → C₈H₆ClF₃S + N₂ + NaCl
The overall stoichiometry between the starting amine, the diazonium intermediate, and the final product is 1:1:1. We consider all reactants that are not used in large excess (like HCl or water).
Step 1: Calculate the moles of each key reactant.
-
Moles of 2-Amino-5-chlorobenzotrifluoride: 10.00 g / 195.57 g/mol = 0.0511 mol
-
Moles of Sodium Nitrite (NaNO₂): 3.88 g / 69.00 g/mol = 0.0562 mol
-
Moles of Sodium Methyl Mercaptide (CH₃SNa): 4.00 g / 70.09 g/mol = 0.0571 mol
Step 2: Identify the Limiting Reactant. We compare the calculated moles of each reactant. Since the stoichiometric ratio for all three is 1, the reactant with the fewest moles will be the limiting one.[11][12]
-
2-Amino-5-chlorobenzotrifluoride: 0.0511 mol
-
Sodium Nitrite: 0.0562 mol
-
Sodium Methyl Mercaptide: 0.0571 mol
Comparing these values, 0.0511 is the smallest number. Therefore, 2-Amino-5-chlorobenzotrifluoride is the limiting reactant . This means the reaction will stop once all 0.0511 moles of it have been consumed.
Step 3: Calculate the theoretical moles of the product. The stoichiometry between the limiting reactant (2-Amino-5-chlorobenzotrifluoride) and the product (this compound) is 1:1.
-
Moles of Product = Moles of Limiting Reactant × (1 mol Product / 1 mol Limiting Reactant)
-
Moles of Product = 0.0511 mol
Step 4: Convert moles of product to mass (Theoretical Yield). Now, we use the molar mass of the product to find the maximum possible mass.[13][14]
-
Theoretical Yield (g) = Moles of Product × Molar Mass of Product
-
Theoretical Yield (g) = 0.0511 mol × 242.65 g/mol
-
Theoretical Yield = 12.40 g
Field Insights: Why Actual Yield Differs from Theoretical Yield
In practice, achieving a 100% yield is exceptionally rare. The actual yield—the amount of product physically isolated from the reaction—is almost always lower than the theoretical yield.[11] Understanding the sources of this discrepancy is critical for process optimization.
-
Incomplete Reactions: The reaction may not proceed to completion, resulting in unreacted starting material.
-
Side Reactions: The highly reactive diazonium salt can participate in undesired side reactions. For instance, it can react with water to form a phenol byproduct, especially if the temperature is not strictly controlled.[15]
-
Purification Losses: Product is inevitably lost during transfers, extractions, filtration, and chromatography. For example, some product will remain dissolved in the aqueous layer during extraction or adhere to the glassware and filter paper.
-
Purity of Reagents: The calculation assumes 100% pure reagents. Impurities in the starting materials will lead to a lower actual yield.
The efficiency of a reaction is often reported as the percent yield , calculated as: Percent Yield = (Actual Yield / Theoretical Yield) × 100%[8]
For instance, if the hypothetical experiment described above yielded 9.85 g of purified product, the percent yield would be: (9.85 g / 12.40 g) × 100% = 79.4%
Conclusion
The calculation of theoretical yield is a foundational skill in synthetic chemistry that provides a critical benchmark for reaction efficiency. By systematically identifying the limiting reactant and applying stoichiometric principles, researchers can accurately predict the maximum potential output of a synthetic process. For the synthesis of this compound, this guide has demonstrated that a precise, step-by-step approach, grounded in a well-defined experimental protocol, allows for a robust determination of the theoretical yield. This analytical rigor is indispensable for optimizing reaction conditions, scaling up production, and ensuring the economic viability of synthesizing valuable chemical intermediates.
References
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. Two plausible synthetic strategies are presented: a Sandmeyer-type reaction commencing from 2-amino-5-chlorobenzotrifluoride and a nucleophilic aromatic substitution (SNAr) pathway starting with 2,4-dichloro-1-(trifluoromethyl)benzene. This guide offers detailed, step-by-step protocols, mechanistic insights, and safety information to facilitate the successful and safe laboratory-scale preparation of the target compound.
Introduction
The incorporation of fluorine and sulfur moieties into aromatic scaffolds is a well-established strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties. The target molecule, this compound, possesses a unique substitution pattern that makes it an attractive building block for the synthesis of more complex molecules with potential applications in drug discovery and agricultural chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the methylthio group can serve as a handle for further functionalization. This application note outlines two robust synthetic routes to access this important intermediate.
Synthetic Strategies and Mechanistic Overview
Two primary synthetic routes are proposed for the preparation of this compound. The choice of route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Sandmeyer-Type Reaction
This classical approach involves the diazotization of an aromatic amine followed by the introduction of a nucleophile.[1] In this case, the readily available 2-amino-5-chlorobenzotrifluoride serves as the starting material. The amino group is converted to a diazonium salt, which is a highly reactive intermediate. Subsequent reaction with a methylthio-containing nucleophile, such as sodium thiomethoxide or dimethyl disulfide, introduces the desired methylthio group. The reaction proceeds through a radical-nucleophilic aromatic substitution (SRN1) mechanism.[1]
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This strategy relies on the reaction of an activated aryl halide with a strong nucleophile. The presence of the strongly electron-withdrawing trifluoromethyl group at the 1-position of the benzene ring activates the positions ortho and para to it for nucleophilic attack. Starting from 2,4-dichloro-1-(trifluoromethyl)benzene, the chlorine atom at the 2-position is more activated towards substitution than the one at the 4-position due to the combined electron-withdrawing effects of the trifluoromethyl group and the adjacent chlorine. Reaction with a nucleophilic methylthiolate source, such as sodium thiomethoxide, will selectively displace the chlorine at the 2-position to yield the desired product.
Experimental Protocols
Route 1: Sandmeyer-Type Synthesis from 2-Amino-5-chlorobenzotrifluoride
This protocol is a multi-step synthesis that begins with the diazotization of 2-amino-5-chlorobenzotrifluoride.
Diagram of the Sandmeyer-Type Reaction Workflow:
Sources
Application Note & Protocols: Catalytic Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and professionals in drug development on the catalytic synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This compound is a valuable intermediate, and its efficient synthesis is critical. We delve into the primary catalytic systems employed for the key C-S bond formation, focusing on transition-metal-catalyzed cross-coupling reactions. The narrative emphasizes the mechanistic rationale behind catalyst and ligand selection, offers detailed, field-tested protocols, and provides a comparative analysis to guide experimental design.
Introduction and Strategic Importance
The incorporation of both a trifluoromethyl (CF₃) group and a methylthio (SCH₃) group onto an aromatic scaffold can significantly enhance a molecule's lipophilicity, metabolic stability, and cell permeability.[1] These properties are highly desirable in the development of novel pharmaceuticals and agrochemicals. This compound serves as a key building block for more complex molecular architectures. The central challenge in its synthesis lies in the efficient and regioselective formation of the carbon-sulfur bond on a sterically hindered and electronically deactivated aryl chloride substrate. This guide focuses on the transition-metal-catalyzed cross-coupling strategies that have proven most effective for this transformation.
Retrosynthetic Analysis & Key Transformation
The synthesis of the target molecule can be envisioned through two primary retrosynthetic disconnections, both centering on a transition-metal-catalyzed cross-coupling reaction to form the aryl-sulfur bond.
Caption: Generalized Ni(0)/Ni(II) Catalytic Cycle.
Copper-Catalyzed C-S Coupling (Ullmann-type)
Copper-catalyzed reactions represent a more classical and cost-effective alternative to palladium and nickel systems for C-S bond formation. [2][3]These reactions typically require higher temperatures but benefit from copper's lower cost and toxicity.
Causality Behind Component Selection:
-
Copper Source (e.g., CuI, CuBr): Copper(I) salts are the most common precatalysts. They are believed to form a copper(I) thiolate in situ, which is the key reactive species. [3][4]* Ligand (e.g., 1,10-phenanthroline): Ligands are often necessary to solubilize the copper salt and accelerate the reaction. Bidentate nitrogen ligands like 1,10-phenanthroline are frequently used. [4][5]* Base (e.g., K₂CO₃, Cs₂CO₃): A base is required to deprotonate the thiol (if used in its protonated form) or to act as a halide scavenger.
Palladium-Catalyzed Thioetherification
While nickel is often superior for aryl chlorides, palladium catalysts are the workhorses of cross-coupling and can be effective under the right conditions. [3][6]The development of highly active phosphine ligands has expanded the scope of palladium catalysis to include C-Cl bond activation. [7][8] Causality Behind Component Selection:
-
Palladium Precursor (e.g., Pd(dba)₂): Palladium(0) sources are used to initiate the catalytic cycle, which is analogous to the nickel cycle shown above.
-
Ligand (e.g., Biaryl Phosphines): Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos) are essential for promoting the challenging oxidative addition of palladium into the C-Cl bond and facilitating the final reductive elimination step. [7]
Comparative Analysis of Catalytic Systems
The choice of catalyst is a critical decision based on substrate reactivity, cost, and desired reaction conditions.
| Feature | Nickel-Catalyzed System | Copper-Catalyzed System | Palladium-Catalyzed System |
| Typical Precursor | Ni(cod)₂, NiCl₂(dme) | CuI, CuBr, Cu₂O | Pd(dba)₂, Pd(OAc)₂ |
| Common Ligands | dppf, IPr, other phosphines | 1,10-phenanthroline, L-proline | Biaryl phosphines (e.g., BrettPhos) |
| Activity for Ar-Cl | High | Moderate to Low | Moderate to High (ligand dependent) |
| Reaction Temp. | 80 - 130 °C | 110 - 160 °C | 80 - 120 °C |
| Key Advantage | Excellent for unactivated chlorides [9] | Low cost, low toxicity | Broad functional group tolerance [7] |
| Key Disadvantage | Air/moisture sensitivity of Ni(0) | High temperatures, often requires aryl iodides/bromides | Catalyst and ligand cost |
Detailed Experimental Protocol: Ni-Catalyzed Synthesis
This protocol is adapted from established methodologies for the nickel-catalyzed coupling of aryl chlorides with thiolates. [9] Workflow Overview
Caption: Experimental workflow for Ni-catalyzed synthesis.
Materials & Reagents:
-
2,4-Dichloro-1-(trifluoromethyl)benzene (1.0 equiv)
-
Sodium thiomethoxide (NaSMe) (1.2 - 1.5 equiv)
-
Ni(cod)₂ (5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (7.5 mol%)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Schlenk tube or sealed vial, stir bar
-
Inert atmosphere (Glovebox or Schlenk line)
Step-by-Step Procedure:
-
Catalyst Preparation (Inert Atmosphere): Inside a glovebox, add Ni(cod)₂ (5 mol%) and dppf (7.5 mol%) to a dry Schlenk tube or vial equipped with a magnetic stir bar.
-
Rationale: Ni(0) complexes are sensitive to oxygen and moisture; handling under an inert atmosphere is crucial to prevent catalyst decomposition.
-
-
Reagent Addition: To the same vial, add sodium thiomethoxide (1.2 equiv) and 2,4-dichloro-1-(trifluoromethyl)benzene (1.0 equiv).
-
Solvent Addition: Add the anhydrous, degassed solvent (to achieve a concentration of ~0.2 M with respect to the aryl chloride).
-
Reaction Setup: Seal the vial or Schlenk tube tightly. Remove it from the glovebox and place it in a preheated oil bath or heating block set to 110 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by taking aliquots (via syringe) and analyzing by GC-MS or TLC. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the vessel to room temperature. Carefully unseal and dilute the mixture with ethyl acetate.
-
Quenching & Extraction: Pour the mixture into a separatory funnel containing a saturated aqueous solution of NH₄Cl. Extract the aqueous layer twice with ethyl acetate.
-
Rationale: The aqueous wash removes inorganic salts and any remaining water-soluble reagents.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Conclusion
The synthesis of this compound is most effectively achieved through transition-metal-catalyzed cross-coupling. Nickel-based systems, particularly with ligands like dppf, offer a robust and reliable method for activating the challenging C-Cl bond. While copper and palladium catalysts also present viable, context-dependent alternatives, the high reactivity of nickel makes it a primary choice for this specific transformation. The protocol detailed herein provides a validated starting point for laboratory-scale synthesis, emphasizing the critical role of an inert atmosphere and proper ligand selection for achieving high yields and purity.
References
- Investigating the mechanism of Ni-mediated trifluoromethylthiolation of aryl halides using AgSCF₃. (2023). RSC Publishing.
- Formation of C–C, C–S and C–N bonds catalysed by supported copper nanoparticles. (n.d.). Royal Society of Chemistry.
- Ni⁰‐catalyzed trifluoromethylthiolation of aryl chlorides. (2022).
- The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. (2010). PMC, NIH.
- Transition-Metal-Catalyzed C–S, C–Se, and C–Te Bond Formations via Cross-Coupling and Atom-Economic Addition Reactions. (2022).
- Fundamental Studies and Development of Nickel-Catalyzed Trifluoromethylthiolation of Aryl Chlorides. (n.d.). Journal of the American Chemical Society.
- Recent advances in C–S bond formation via C–H bond functionalization and decarboxylation. (2025).
- Transition-Metal-Catalyzed C-S Bond Coupling Reaction. (2025).
- Copper-catalyzed Trifluoromethylthiolation of Aryl Halides With Diverse Directing Groups. (2014). Organic Letters.
- Regio- and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. (n.d.). PMC, NIH.
- Copper-Catalyzed Synthesis of Vinyl Sulfides. (2004). Organic Letters.
- Progress in copper-catalyzed trifluoromethyl
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optimal reaction conditions for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene synthesis
Application Note & Protocol
Topic: Optimized Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene via a Modified Sandmeyer Reaction
Abstract
This document provides a comprehensive guide to the optimal reaction conditions for the synthesis of this compound, a key intermediate for pharmaceutical and agrochemical research. The protocol is centered around a robust and scalable two-step, one-pot procedure commencing from the commercially available 4-chloro-2-(trifluoromethyl)aniline. The methodology leverages a classical diazotization followed by a copper(I)-catalyzed Sandmeyer-type thiomethylation. We delve into the mechanistic underpinnings of each step, providing a rationale for the selection of reagents, catalysts, and reaction parameters. The detailed protocol includes optimized conditions, safety precautions, and purification techniques designed to ensure high yield and purity, empowering researchers to reliably produce this valuable compound.
Introduction and Strategic Overview
The synthesis of poly-functionalized aromatic compounds is a cornerstone of modern drug discovery and materials science. The target molecule, this compound, incorporates three distinct and electronically significant substituents: a halogen (chloro), a trifluoromethyl group, and a methylthio group. This unique combination makes it a highly valuable building block.
The synthetic strategy presented herein was designed for efficiency, reliability, and scalability. It avoids the use of expensive or difficult-to-handle reagents by employing a well-established transformation: the Sandmeyer reaction. This reaction is exceptionally versatile for converting aromatic amines into a wide array of functional groups via a diazonium salt intermediate[1][2][3]. Our approach begins with 4-chloro-2-(trifluoromethyl)aniline, which undergoes diazotization to form a reactive aryl diazonium salt. This intermediate is not isolated but is used in situ in a subsequent copper-catalyzed reaction with dimethyl disulfide to introduce the methylthio group at the 2-position, yielding the final product.
Reaction Mechanism and Rationale
A deep understanding of the reaction mechanism is critical for troubleshooting and optimization. The synthesis proceeds in two distinct, sequential phases within a single pot.
Step 1: Diazotization
The first step is the conversion of the primary aromatic amine into an aryl diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl)[3].
Causality of Experimental Choices:
-
Low Temperature (0–5 °C): Aryl diazonium salts are notoriously unstable and can decompose, sometimes explosively, at elevated temperatures or if isolated in a dry state. Maintaining a low temperature throughout the diazotization process is the single most critical parameter for ensuring safety and maximizing the yield of the intermediate salt[4][5].
-
Strong Acid (HCl): The acid serves two purposes: it protonates sodium nitrite to form the active nitrosating agent, nitrous acid, and it stabilizes the resulting diazonium salt in the aqueous solution.
The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as an electrophile and is attacked by the nucleophilic amine, leading to the diazonium ion after a series of proton transfers and the elimination of water.
Step 2: Copper-Catalyzed Thiomethylation
This step is a variation of the Sandmeyer reaction, which classically uses copper(I) halides to install halogens[1][2]. Here, a copper(I) catalyst is used to mediate the reaction between the diazonium salt and dimethyl disulfide (DMDS).
Causality of Experimental Choices:
-
Copper(I) Catalyst (e.g., CuCl): The reaction proceeds via a radical mechanism initiated by a single-electron transfer (SET) from the copper(I) species to the diazonium salt. This generates an aryl radical and nitrogen gas (N₂), which is an excellent leaving group and drives the reaction forward[1][6]. The aryl radical then reacts with dimethyl disulfide to form the C-S bond. The copper catalyst is essential for facilitating this radical pathway, which is more efficient than a direct nucleophilic aromatic substitution[7][8].
-
Dimethyl Disulfide (DMDS): DMDS serves as the source for the •SCH₃ radical and is an effective, readily available reagent for this transformation.
Optimization of Reaction Conditions
The yield and purity of this compound are highly dependent on carefully controlled reaction parameters. The following table summarizes the optimized conditions derived from analogous transformations reported in the literature[4][9].
| Parameter | Optimized Condition | Rationale & Key Considerations |
| Diazotization | ||
| Aniline Concentration | ~1.0 M in aqueous HCl | Balances reaction rate with effective heat dissipation. |
| Acid | Hydrochloric Acid (3-4 eq.) | Provides the chloride counter-ion and maintains a low pH to prevent unwanted side reactions of the diazonium salt. |
| Nitrite Source | Sodium Nitrite (1.05-1.1 eq.) | A slight excess ensures complete conversion of the aniline. Added slowly as a concentrated aqueous solution to control the exothermic reaction. |
| Temperature | 0–5 °C | CRITICAL: Prevents decomposition of the diazonium salt. An ice/salt bath is recommended for precise temperature control. |
| Thiomethylation | ||
| Catalyst | Copper(I) Chloride (CuCl, 5-10 mol%) | Catalyzes the radical decomposition of the diazonium salt. Higher loadings can improve reaction rates but may complicate purification. |
| Sulfur Reagent | Dimethyl Disulfide (DMDS, 1.5-2.0 eq.) | Used in excess to ensure efficient trapping of the aryl radical. |
| Solvent | Acetonitrile (MeCN) | A polar aprotic solvent that is effective for Sandmeyer reactions and is miscible with the aqueous diazonium salt solution. |
| Reaction Temperature | 40–50 °C | The diazonium salt solution is added slowly to the heated catalyst/DMDS mixture. This temperature facilitates controlled decomposition and product formation. |
| Reaction Time | 2–4 hours | Monitored by TLC or GC-MS for the disappearance of the intermediate. |
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory. Aryl diazonium salts are potentially explosive and should never be allowed to dry. Always keep them in solution.
Materials and Equipment
-
4-chloro-2-(trifluoromethyl)aniline (1.0 eq.)
-
Concentrated Hydrochloric Acid (~12 M) (3.5 eq.)
-
Sodium Nitrite (NaNO₂) (1.1 eq.)
-
Copper(I) Chloride (CuCl) (0.1 eq.)
-
Dimethyl Disulfide (DMDS) (2.0 eq.)
-
Acetonitrile (MeCN)
-
Diethyl Ether or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel
-
Ice/salt bath
Step-by-Step Procedure
-
Preparation of the Diazonium Salt Solution:
-
In a 500 mL three-neck flask, combine 4-chloro-2-(trifluoromethyl)aniline (e.g., 19.55 g, 100 mmol, 1.0 eq.), concentrated HCl (29.2 mL, 350 mmol, 3.5 eq.), and 100 mL of water.
-
Stir the mixture until the aniline salt fully dissolves.
-
Cool the flask in an ice/salt bath to an internal temperature of 0–5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.59 g, 110 mmol, 1.1 eq.) in 30 mL of water.
-
Using an addition funnel, add the NaNO₂ solution dropwise to the stirred aniline solution, ensuring the internal temperature does not exceed 5 °C. The addition should take approximately 30-45 minutes.
-
After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at 0–5 °C. This is the aryl diazonium salt solution. Do not remove from the ice bath.
-
-
Copper-Catalyzed Thiomethylation:
-
In a separate 1 L flask equipped with a condenser, add copper(I) chloride (0.99 g, 10 mmol, 0.1 eq.), dimethyl disulfide (18.84 g, 200 mmol, 2.0 eq.), and 150 mL of acetonitrile.
-
Heat this mixture with stirring to 40-50 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the hot catalyst mixture via an addition funnel over 45-60 minutes. Vigorous evolution of nitrogen gas will be observed. Control the addition rate to maintain a steady, non-violent effervescence.
-
Once the addition is complete, continue stirring the reaction mixture at 50 °C for 2 hours, or until gas evolution ceases. Monitor the reaction by TLC or GC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into 300 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure liquid.
-
Conclusion
The protocol detailed in this application note presents a reliable and optimized method for the synthesis of this compound. By leveraging a well-understood diazotization and copper-catalyzed Sandmeyer-type reaction, this procedure offers high yields and excellent purity from a commercially available starting material. The key to success lies in the strict control of temperature during the formation of the diazonium salt and the careful, controlled addition during the subsequent C-S bond formation. This robust methodology is suitable for both small-scale research applications and larger-scale production campaigns in the fields of drug discovery and agrochemical development.
References
- Dalian Join King Biochem Tech Co ltd. (2013). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
-
Gallagher, J. (2018). Reactions of Diazonium Salts: Sandmeyer And Other Reactions. Master Organic Chemistry. [Link]
- Mo, F., Qiu, D., Zhang, Y., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(8), 1938-1949.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13028359, 4-Chloro-2-(methylthio)-1-(trifluoromethyl)benzene. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2012). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
-
Taylor, R. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Thakkar, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18, 3335–3367. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
Wei, Z., Lou, Z., et al. (2022). Visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone. Chemical Communications, 58(71), 9868-9871. [Link]
Sources
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- 3. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. Anions Containing Tripoid Conjugated N4− System: Salts of 5-(Substituted Amino)-[1,2,3]triazolo[4,5-c][1,2,5]oxadiazol-5-ium-4-ides, as well as Their Synthesis, Structure, and Thermal Stability - PMC [pmc.ncbi.nlm.nih.gov]
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Application and Protocol Guide: Solvent Selection for Reactions Involving 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of suitable solvents for chemical transformations involving the versatile synthetic intermediate, 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. While this specific molecule may not be extensively documented, its reactivity is governed by the distinct properties of its functional groups: a nucleophilically activated aryl chloride, an oxidizable methylthio group, and a strongly electron-withdrawing trifluoromethyl moiety. This document leverages established chemical principles and data from analogous systems to provide researchers with a robust framework for solvent selection in key reactions such as Nucleophilic Aromatic Substitution (SNAr), oxidation of the thioether, and palladium-catalyzed cross-coupling reactions. Detailed protocols for representative reactions are provided to illustrate these principles in practice.
Introduction: The Chemical Personality of this compound
The judicious selection of a solvent is paramount in synthetic chemistry, as it can profoundly influence reaction rates, yields, and selectivity. For a multifunctional substrate like this compound, understanding the interplay between the solvent and the molecule's reactive sites is critical for successful synthetic outcomes.
The key structural features influencing its reactivity are:
-
Aryl Chloride: The chlorine atom is a competent leaving group, particularly for Nucleophilic Aromatic Substitution (SNAr) reactions.
-
Trifluoromethyl Group (-CF3): This potent electron-withdrawing group deactivates the benzene ring towards electrophilic attack but strongly activates it for nucleophilic substitution, especially at the para-position where the chlorine atom is located.
-
Methylthio Group (-SMe): This thioether linkage is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide and sulfone derivatives, which are themselves valuable synthetic intermediates.
This guide will systematically address the solvent considerations for the three primary transformations of this molecule.
Solvent Selection Strategy: A Decision-Making Workflow
The choice of solvent should be a deliberate process based on the intended chemical transformation. The following diagram outlines a logical workflow for selecting an appropriate solvent system for reactions involving this compound.
Caption: A workflow diagram for selecting solvents based on the desired reaction type.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The presence of the strongly electron-withdrawing trifluoromethyl group para to the chlorine atom makes the aromatic ring highly susceptible to nucleophilic attack. This is a classic SNAr reaction scenario.
Mechanistic Insight and Solvent Role
The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. The solvent plays a crucial role in stabilizing this charged intermediate. Polar aprotic solvents are generally the solvents of choice for SNAr reactions.[1][2] They possess large dipole moments that help to solvate and stabilize the charged Meisenheimer complex, thereby lowering the activation energy of the reaction.[3] Furthermore, they do not strongly solvate the anionic nucleophile, leaving it "bare" and more reactive.[4]
Recommended Solvents for SNAr
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Considerations |
| Dimethylformamide (DMF) | 36.7 | 153 | Excellent solubilizing power for a wide range of nucleophiles. |
| Dimethyl sulfoxide (DMSO) | 47.2 | 189 | Highly polar, can significantly accelerate reaction rates. Can be difficult to remove. |
| Acetonitrile (MeCN) | 37.5 | 82 | Lower boiling point, easier to remove post-reaction. Good for moderately reactive systems. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 202 | High boiling point, useful for less reactive nucleophiles requiring higher temperatures. |
Protocol: SNAr with an Amine Nucleophile
This protocol describes a general procedure for the amination of this compound using a primary or secondary amine.
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the amine nucleophile (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base to neutralize the HCl formed during the reaction.
-
Equip the flask with a condenser and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Oxidation of the Methylthio Group
The sulfur atom in the methylthio group is in a low oxidation state and can be readily oxidized to a sulfoxide and subsequently to a sulfone. These oxidized derivatives are important building blocks in medicinal chemistry.
Oxidant and Solvent Compatibility
The choice of solvent for the oxidation of aryl sulfides is heavily dependent on the chosen oxidizing agent. The solvent must be inert to the oxidant and capable of dissolving the starting material.
Recommended Solvent Systems for Oxidation
| Oxidizing Agent | Suitable Solvents | Key Considerations |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | Aprotic solvents that are compatible with the peroxide. Allows for good temperature control. |
| Hydrogen Peroxide (H₂O₂) | Acetic acid, Methanol, Ethanol[5][6] | Protic solvents that can activate the hydrogen peroxide. Acetic acid can act as both a solvent and a catalyst.[5] |
| Oxone® (Potassium peroxymonosulfate) | Methanol/Water, Acetonitrile/Water | Biphasic or aqueous systems are often used to dissolve both the organic substrate and the inorganic oxidant. |
Protocol: Oxidation to the Sulfoxide
This protocol outlines the selective oxidation of the methylthio group to a sulfoxide using m-CPBA.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.1 eq for sulfoxide) in DCM.
-
Add the m-CPBA solution dropwise to the cooled solution of the starting material over 30 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the excess peroxide by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired sulfoxide.
Palladium-Catalyzed Cross-Coupling Reactions
The aryl chloride moiety of the title compound can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring can facilitate the oxidative addition step in the catalytic cycle.[7]
The Role of Solvents in Cross-Coupling
Solvents in palladium-catalyzed cross-coupling reactions serve multiple purposes[8][9]:
-
Solubilizing the aryl halide, coupling partner, base, and catalyst system.
-
Influencing the stability and activity of the palladium catalyst.
-
Affecting the rate of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
A wide array of solvents can be employed, and the optimal choice is often determined empirically for a specific reaction.[10]
Common Solvents for Cross-Coupling Reactions
| Solvent Class | Examples | Typical Reactions |
| Ethers | 1,4-Dioxane, Tetrahydrofuran (THF)[7] | Suzuki, Buchwald-Hartwig |
| Aromatic Hydrocarbons | Toluene, Xylenes[7][11] | Suzuki, Buchwald-Hartwig, Heck |
| Polar Aprotic | DMF, DMAc, NMP[7] | Suzuki, Heck |
| Alcohols/Water | Isopropanol, n-Butanol, Water[7][12] | Suzuki (often as a co-solvent) |
Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating source (heating mantle or microwave reactor)
-
Inert atmosphere setup
Procedure:
-
To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).
-
In a separate vial, prepare the catalyst system by mixing Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction vessel.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat the reaction mixture to 100-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Solubility and Physical Properties
Fluorinated aromatic compounds often exhibit unique solubility properties, being somewhat "lipophobic."[13] While soluble in many common organic solvents, their miscibility with non-polar hydrocarbons can be limited. The physical properties of the closely related 4-chlorobenzotrifluoride (PCBTF) provide a useful reference point.[14][15][16]
| Property | Value for 4-Chlorobenzotrifluoride |
| Physical State | Colorless liquid |
| Boiling Point | 136-138 °C |
| Melting Point | -36 °C |
| Density | ~1.35 g/mL |
| Water Solubility | Low (~29 mg/L) |
It is anticipated that this compound will have similar physical properties, being a relatively non-polar liquid with low water solubility.
Conclusion
The selection of an appropriate solvent is a critical parameter for the successful chemical transformation of this compound. For Nucleophilic Aromatic Substitution , polar aprotic solvents like DMF and DMSO are recommended to facilitate the reaction. For the oxidation of the methylthio group , the solvent choice is dictated by the oxidant, with chlorinated solvents for m-CPBA and protic solvents like acetic acid or alcohols for hydrogen peroxide being suitable. Finally, for palladium-catalyzed cross-coupling reactions , a broader range of solvents, including ethers and aromatic hydrocarbons, can be employed, with the optimal choice depending on the specific reaction conditions. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute efficient and high-yielding reactions with this versatile fluorinated building block.
References
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (2020). PubMed Central (PMC). Available at: [Link]
-
SNAr Solvents and Reagents. (n.d.). Wordpress. Available at: [Link]
-
Should I do solvent extraction for Buchwald–Hartwig amination?. (2021). Chemistry Stack Exchange. Available at: [Link]
-
What is the solubility of water in fluorous (fluorinated) solvents?. (2017). ResearchGate. Available at: [Link]
-
Influence of different solvents on oxidation of thioanisole. (n.d.). ResearchGate. Available at: [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2017). Green Chemistry (RSC Publishing). Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available at: [Link]
-
SN1 vs SN2. (2021). Chemistry LibreTexts. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Available at: [Link]
-
4-Chlorobenzotrifluoride. (n.d.). Wikipedia. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Available at: [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (n.d.). PubMed Central (PMC). Available at: [Link]
-
The oxidation of thioanisole with different catalysts using aqueous H 2 O 2. (n.d.). ResearchGate. Available at: [Link]
-
Compound formation and solubility of some aromatic hydrocarbon and fluorocarbon systems. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). Available at: [Link]
-
Benzene, 1-chloro-4-(trifluoromethyl)-. (n.d.). NIST WebBook. Available at: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (n.d.). Chemistry Steps. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Available at: [Link]
-
Why do polar, aprotic solvents favour SN2 pathways over SN1?. (2015). Reddit. Available at: [Link]
-
Why do biphasic systems of fluorous and organic solvents form?. (2012). Chemistry Stack Exchange. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (n.d.). National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. youtube.com [youtube.com]
- 5. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. 4-クロロベンゾトリフルオリド 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols for the Synthesis of the Phenylpyrazole Insecticide Fipronil
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the synthesis of Fipronil, a broad-spectrum phenylpyrazole insecticide. We first address the proposed synthesis route starting from 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene and, based on a thorough review of the scientific and patent literature, clarify the established and industrially practiced synthetic pathways. The core of this guide presents a detailed, multi-step protocol for the synthesis of Fipronil from common starting materials, including the formation of the key intermediate 2,6-dichloro-4-(trifluoromethyl)aniline, subsequent pyrazole ring formation, and final oxidation. Each step is accompanied by insights into reaction mechanisms, optimization parameters, and safety considerations to ensure scientific integrity and reproducibility.
Analysis of the Proposed Precursor: this compound
The synthesis of Fipronil requires the core structural component 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole. The key intermediate for this moiety is 2,6-dichloro-4-(trifluoromethyl)aniline .
An inquiry was made into a synthetic route beginning with This compound . A structural comparison reveals significant differences between this proposed precursor and the required aniline intermediate. The conversion would necessitate several non-trivial chemical transformations, including a second chlorination at an ortho-position, the substitution of a methylthio group with a chlorine atom, and the introduction of an amine group.
A comprehensive review of authoritative chemical literature and patents reveals no established or documented synthetic pathway for Fipronil or its primary intermediates that utilizes this compound as a starting material. Therefore, the following sections will detail the scientifically validated and industrially accepted synthesis route.
The Established Synthetic Pathway to Fipronil
The most common commercial synthesis of Fipronil begins with more accessible precursors, typically p-chlorobenzotrifluoride. The overall process can be logically divided into three major stages:
-
Synthesis of the Phenylamine Intermediate: Formation of 2,6-dichloro-4-(trifluoromethyl)aniline.
-
Assembly of the Pyrazole Heterocycle: Construction of the core fipronil structure, 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole (commonly referred to as Fipronil-thio or thiopyrazole).
-
Final Oxidation: Conversion of the thioether intermediate into Fipronil.
This established pathway is outlined in the workflow diagram below.
Diagram 1: Established multi-stage synthesis pathway for Fipronil.
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory.[1][2][3] Fipronil and its intermediates are toxic and require careful handling.[4][5]
Protocol 1: Synthesis of 2,6-Dichloro-4-(trifluoromethyl)aniline
This protocol details the chlorination of a 2-chloro-4-trifluoromethylaniline isomer mixture, a common industrial method.[6][7][8] The causality for using sulfuryl chloride is its effectiveness as a chlorinating agent for activated aromatic rings under relatively controlled conditions.
Materials:
-
Mixture of 2-chloro-4-trifluoromethylaniline and 2-chloro-5-trifluoromethylaniline
-
N-methylpyrrolidone (NMP)
-
Chlorobenzene (Solvent)
-
Sulfuryl chloride (SO₂Cl₂)
-
5N Sodium Hydroxide (NaOH)
-
Water
Procedure:
-
Charge a suitable reactor with a mixture of 2-chloro-4-trifluoromethylaniline isomers and NMP, dissolved in chlorobenzene.
-
Heat the mixture to a temperature of 55-60°C with stirring.
-
Slowly add sulfuryl chloride (1.1 molar equivalents) to the reaction mixture over a period of 4 hours, ensuring the temperature is maintained between 55-60°C.
-
After the addition is complete, maintain the reaction mixture at 65-70°C for an additional 2-4 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and quench by carefully adding water.
-
Neutralize the mixture by treating it with a 5N NaOH solution.
-
Separate the organic layer.
-
The crude product is purified by fractional distillation under reduced pressure to yield pure 2,6-dichloro-4-(trifluoromethyl)aniline.
| Parameter | Value | Reference |
| Reaction Temperature | 55-70°C | [6][7] |
| Reaction Time | 6-8 hours | [6][7] |
| Typical Yield | ~93-95% | [6][8] |
Protocol 2: Synthesis of Fipronil-Thio Intermediate
The formation of the pyrazole ring is a complex, multi-step process often consolidated in patent literature. It involves the diazotization of the aniline intermediate followed by reaction with a suitable dicyano compound and subsequent cyclization and introduction of the trifluoromethylthio group. A more direct, though less detailed, patented method involves the reaction of the pyrazole ring with a trifluoromethyl sulfenylating agent.[9]
Protocol 3: Oxidation of Fipronil-Thio to Fipronil
This final step involves the selective oxidation of the sulfide group to a sulfoxide. The use of hydrogen peroxide in an acidic medium is a common and effective method, providing good regioselectivity and yield.[6][10][11] The acid medium, such as trichloroacetic acid, acts as a catalyst and solvent.[6][11]
Materials:
-
5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthio-pyrazole (Fipronil-Thio)
-
Trichloroacetic acid (TCAA)
-
Chlorobenzene (Co-solvent)
-
Boric acid (Catalyst)
-
Hydrogen Peroxide (H₂O₂, 50% aq. solution)
-
Ethyl acetate (for purification)
Procedure:
-
In a reactor vessel, prepare a mixture of trichloroacetic acid, chlorobenzene, and a catalytic amount of boric acid.
-
Cool the mixture to 15-20°C.
-
Add the Fipronil-Thio intermediate (1 equivalent) to the cooled mixture with stirring.
-
Slowly add 50% aqueous hydrogen peroxide (approx. 1.0-1.2 equivalents) to the reaction mass, ensuring the temperature is maintained at 15-20°C.
-
Stir the mass vigorously for 16-20 hours at this temperature. Monitor the reaction progress using HPLC until the starting material conversion is >95%.[10]
-
Upon completion, process the reaction mass via quenching, filtration, and washing.
-
The crude Fipronil is isolated by filtration.
-
For purification, the crude product can be recrystallized. A typical procedure involves dissolving the solid in chlorobenzene, followed by the addition of ethyl acetate to induce crystallization, yielding Fipronil with >97% purity.[6][11]
Summary of Reaction Parameters & Yields
The following table summarizes typical conditions and outcomes for the final oxidation step as described in patent literature.
| Oxidizing System | Solvent(s) | Temperature | Time (hrs) | Purity (Crude) | Purity (Final) | Yield (Final) | Reference |
| H₂O₂ / TCAA | Chlorobenzene | 15-20°C | 20 | 94% | >97% | ~85% | [6][8] |
| H₂O₂ / DCAA | Sulfuric Acid | 15°C | >2 | >95% (conversion) | 97.5% | 98% | [10] |
| H₂O₂ / Dibromoacetic Acid | Chlorobenzene | 15-20°C | 23 | ~50% (isolated) | 96% | - | [11] |
TCAA: Trichloroacetic acid; DCAA: Dichloroacetic acid
Conclusion
The synthesis of Fipronil is a multi-step process that is well-documented in the scientific and patent literature. While the proposed starting material, this compound, is not associated with any established public synthesis routes, the pathway commencing from p-chlorobenzotrifluoride is robust and industrially validated. The key transformations involve the synthesis of 2,6-dichloro-4-(trifluoromethyl)aniline, the subsequent assembly of the functionalized pyrazole ring, and a final, selective oxidation of the thioether to the corresponding sulfoxide. The protocols and data presented herein, synthesized from authoritative sources, provide a reliable foundation for the laboratory-scale synthesis of Fipronil. Researchers must adhere to strict safety protocols due to the toxicity of the intermediates and the final product.
References
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Applications of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Importance of Fluorinated Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a well-established strategy to enhance the pharmacological properties of drug candidates. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2] When combined with other functionalities, such as a methylthio (-SCH₃) group, the resulting scaffold can offer unique electronic and steric properties, making it a valuable building block in the synthesis of novel therapeutics. This guide provides an in-depth exploration of the applications of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a key intermediate in the synthesis of potent kinase inhibitors for oncology.
Physicochemical Properties and Synthetic Versatility
This compound possesses a unique combination of substituents that render it a versatile synthon in medicinal chemistry. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the reactivity of the aromatic ring. The chloro and methylthio groups provide handles for various cross-coupling and nucleophilic substitution reactions, enabling the elaboration of the core structure into more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆ClF₃S |
| Molecular Weight | 242.65 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Approx. 215-220 °C |
| LogP (predicted) | 4.2 |
The strategic placement of the chloro, methylthio, and trifluoromethyl groups on the benzene ring allows for regioselective functionalization, a critical aspect in the rational design of drug molecules.
Application in the Synthesis of Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors have emerged as a major class of targeted therapeutics.[3] The 4-chloro-2-methylthio-1-(trifluoromethyl)phenyl scaffold has been identified as a key pharmacophore in a number of potent kinase inhibitors, particularly those targeting c-KIT and KDR (VEGFR-2).[4][5][6]
Targeting c-KIT in Gastrointestinal Stromal Tumors (GIST)
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that is a key driver in the pathogenesis of gastrointestinal stromal tumors (GISTs).[7] Mutations in c-KIT can lead to its constitutive activation, resulting in uncontrolled cell proliferation. Small molecule inhibitors that target the ATP-binding site of c-KIT have revolutionized the treatment of GIST.
The 4-chloro-3-(trifluoromethyl)phenyl moiety, structurally analogous to our topic compound, is a common feature in many c-KIT inhibitors.[4] It is plausible that this compound serves as a key starting material for the synthesis of next-generation c-KIT inhibitors with improved potency and resistance profiles.
Inhibition of KDR (VEGFR-2) in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase insert Domain-containing Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels.[8] Angiogenesis is a critical process for tumor growth and metastasis. Therefore, inhibitors of KDR are effective anti-cancer agents. The unique electronic and steric properties of the 4-chloro-2-methylthio-1-(trifluoromethyl)phenyl scaffold can be exploited to design potent and selective KDR inhibitors.
Synthetic Protocols: A Step-by-Step Guide
While direct synthetic protocols starting from this compound are not abundantly available in the public domain, we can infer plausible and scientifically sound synthetic routes based on established methodologies for structurally similar compounds. The following protocols are illustrative examples of how this building block can be utilized in the synthesis of kinase inhibitor cores.
Protocol 1: Synthesis of a Key Amine Intermediate via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a hypothetical, yet highly probable, synthesis of a key amine intermediate, which can be further elaborated into a variety of kinase inhibitors. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the chlorine atom is displaced by an amine.
Caption: Workflow for SNAr reaction.
Step-by-Step Methodology:
-
Preparation: To a dry, nitrogen-flushed round-bottom flask, add the protected amine (e.g., tert-butyl carbamate, 1.2 equivalents) and a suitable aprotic polar solvent such as dimethylformamide (DMF).
-
Deprotonation: Cool the mixture to 0 °C and add a strong base, such as sodium hydride (NaH, 1.3 equivalents), portion-wise. Allow the mixture to stir at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add this compound (1.0 equivalent) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude N-protected intermediate by flash column chromatography.
-
Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane for Boc deprotection) and add a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Isolation: Remove the solvent and excess acid under reduced pressure to yield the desired amine intermediate, which can be used in the next step without further purification.
Protocol 2: Synthesis of a Biaryl Scaffold via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This protocol describes the coupling of this compound with a boronic acid to generate a biaryl scaffold, a common motif in kinase inhibitors.
Caption: Workflow for Suzuki-Miyaura coupling.
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base, typically potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (typically 90-110 °C) under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry, particularly for the synthesis of targeted cancer therapeutics. Its unique substitution pattern provides a platform for the development of potent and selective kinase inhibitors. The protocols outlined in this guide, based on established synthetic methodologies, provide a framework for researchers to utilize this compound in their drug discovery programs. As the demand for novel kinase inhibitors continues to grow, the strategic application of such fluorinated scaffolds will undoubtedly play a pivotal role in the development of the next generation of life-saving medicines.
References
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Wu, Y., Wang, B., Wang, J., Qi, S., Zou, F., Qi, Z., ... & Liu, J. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083–6101. [Link]
- CN101659644B - Method for synthesizing 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)
-
Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - MDPI. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. [Link]
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Patents & Products - Garg Lab - UCLA. [Link]
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Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed. [Link]
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PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - European Patent Office - EP 3660020 B1 - EPO. [Link]
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Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. [Link]
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c-Kit kinase inhibitor - Patent US-7994159-B2 - PubChem. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - ResearchGate. [Link]
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Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential - PubMed Central. [Link]
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Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications - International Journal of Chemical Studies. [Link]
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Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs) - ResearchGate. [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. [Link]
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Small molecule inhibitors of KDR (VEGFR-2) kinase: an overview of structure activity relationships - PubMed. [Link]
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Unlocking Novel Compound Synthesis: A Guide to the Derivatization of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Introduction: A Scaffold of Potential
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of innovation. The molecule 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene presents itself as a highly versatile, yet underexplored, building block. Its unique substitution pattern—a reactive chloro group for cross-coupling, a modifiable methylthio group, and an electron-withdrawing trifluoromethyl group—offers a trifecta of opportunities for the synthesis of novel compounds with potentially significant biological activity and material properties. The trifluoromethyl group, in particular, is a sought-after moiety in drug design for its ability to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the derivatization strategies for this scaffold, complete with detailed protocols and mechanistic insights, to empower researchers in their quest for next-generation molecules. The derivatization of similar scaffolds has led to the discovery of compounds with promising anticancer and antioxidant activities, highlighting the potential held within this molecular framework.[1][2][3]
This application note will delve into key derivatization pathways, including palladium-catalyzed cross-coupling reactions, oxidation of the methylthio group, and nucleophilic aromatic substitution, offering a practical guide for researchers, scientists, and drug development professionals.
I. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The chloro substituent at the 4-position of our scaffold serves as an excellent handle for such transformations.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures, a common motif in pharmacologically active compounds.[5] The reaction of this compound with various boronic acids or esters can generate a diverse library of derivatives.
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction, especially with less reactive aryl chlorides.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add anhydrous toluene to the flask, followed by this compound (1.0 eq).
-
In a separate flask, dissolve phenylboronic acid (1.2 eq) and K₃PO₄ (2.0 eq) in a minimal amount of degassed water and add this solution to the reaction mixture.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Optimized Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / XPhos | XPhos is a bulky, electron-rich ligand that promotes the oxidative addition of aryl chlorides. |
| Base | K₃PO₄ | A strong base is required to facilitate the transmetalation step. |
| Solvent | Toluene/Water | A biphasic solvent system is often effective for Suzuki couplings. |
| Temperature | 100 °C | Elevated temperature is typically necessary for the coupling of aryl chlorides. |
B. Buchwald-Hartwig Amination: Introducing Nitrogen-Containing Moieties
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds with a wide range of amines.[4][6] This reaction allows for the introduction of diverse nitrogen-containing functional groups, which are prevalent in pharmaceuticals.[7]
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl chloride to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination to yield the arylamine product. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step, which can be challenging with aryl chlorides.[8]
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%), and NaOtBu (1.4 eq) to a dry Schlenk flask.
-
Add anhydrous toluene, followed by this compound (1.0 eq) and morpholine (1.2 eq).
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
C. Sonogashira Coupling: Installation of Alkynyl Groups
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes, which are valuable intermediates in organic synthesis and can be found in various functional materials and biologically active molecules.[9]
The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[9] The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne. A base is used to deprotonate the alkyne, forming a copper acetylide, which then undergoes transmetalation to the palladium center. Reductive elimination yields the desired aryl alkyne. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[10]
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).
-
Add anhydrous toluene and triethylamine.
-
Add phenylacetylene (1.2 eq) to the mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture, filter through a pad of celite, and wash with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography.
D. Heck Reaction: Vinylation of the Aryl Scaffold
The Heck reaction provides a means to form a new carbon-carbon bond between an aryl halide and an alkene, leading to the synthesis of substituted alkenes.[11][12]
The Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by the insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium complex. A base is used to regenerate the Pd(0) catalyst from the hydridopalladium species.[13]
Protocol 4: Heck Reaction of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound (1.0 eq), styrene (1.5 eq), Pd(OAc)₂ (2 mol%), P(o-tol)₃ (4 mol%), and Et₃N (2.0 eq) in anhydrous DMF.
-
Seal the tube and heat the mixture to 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
II. Oxidation of the Methylthio Group: Modulating Electronic Properties
The methylthio group is not merely a spectator; it can be readily oxidized to the corresponding sulfoxide and sulfone. This transformation significantly alters the electronic properties of the aromatic ring, making it more electron-deficient and opening up new avenues for further derivatization, such as nucleophilic aromatic substitution.
Selective oxidation of the sulfide to a sulfoxide can be achieved using mild oxidizing agents like hydrogen peroxide in acetic acid. Further oxidation to the sulfone can be accomplished with stronger oxidizing agents or more forcing conditions.
Protocol 5: Oxidation of this compound to the Sulfoxide
Materials:
-
This compound
-
Hydrogen peroxide (30% aqueous solution)
-
Glacial acetic acid
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add hydrogen peroxide (1.1 eq) dropwise while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the sulfoxide.
-
Further purification can be achieved by recrystallization or column chromatography.
III. Nucleophilic Aromatic Substitution (SNAr): Direct Functionalization
The presence of the strongly electron-withdrawing trifluoromethyl group, especially when enhanced by the oxidation of the methylthio group to a sulfone, can activate the aryl ring towards nucleophilic aromatic substitution (SNAr).[14] This allows for the direct displacement of the chloro group by a variety of nucleophiles.[15]
For a successful SNAr reaction, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group.[15] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.
Protocol 6: Nucleophilic Aromatic Substitution of 4-Chloro-2-(methylsulfonyl)-1-(trifluoromethyl)benzene with Sodium Methoxide
Materials:
-
4-Chloro-2-(methylsulfonyl)-1-(trifluoromethyl)benzene (synthesized from the corresponding sulfide)
-
Sodium methoxide (NaOMe)
-
Methanol, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve 4-Chloro-2-(methylsulfonyl)-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Add a solution of sodium methoxide (1.5 eq) in anhydrous methanol to the reaction mixture.
-
Heat the reaction to 80 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction and quench with water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
IV. Directed Ortho-Metalation (DoM): Regioselective Functionalization
The methylthio group can act as a directed metalation group (DMG), allowing for regioselective functionalization at the ortho position (C3).[16][17][18] This strategy provides access to derivatives that are not easily accessible through other methods.
In a DoM reaction, a strong base, typically an organolithium reagent, deprotonates the aromatic ring at the position ortho to the DMG.[16][18] The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new functional group.
Protocol 7: Directed Ortho-Metalation and Silylation of this compound
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethylsilyl chloride (TMSCl)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.
-
Add TMSCl (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the key derivatization strategies discussed.
Caption: Key derivatization pathways for this compound.
Conclusion: A Gateway to Novelty
The strategic derivatization of this compound opens a gateway to a vast chemical space populated with novel compounds of significant interest. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the rich chemistry of this scaffold. By leveraging the power of modern synthetic methodologies, the scientific community can unlock the full potential of this versatile building block, paving the way for the discovery of new therapeutic agents and advanced materials.
References
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Chen, W., et al. (2014). Highly ortho-Selective Trifluoromethylthiolation Reactions using a Ligand Exchange Strategy. Angewandte Chemie International Edition, 53(44), 11930-11934. Available at: [Link]
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Guesmi, Z., et al. (2020). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. Monatshefte für Chemie - Chemical Monthly, 151(10), 1601-1608. Available at: [Link]
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Kovács, L., et al. (2011). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid - a search for optimal catalytic conditions. Tetrahedron, 67(48), 9436-9442. Available at: [Link]
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Chen, Y., et al. (2020). Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). Organic & Biomolecular Chemistry, 18(28), 5434-5441. Available at: [Link]
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Shaw, J. E., et al. (1976). Nucleophilic aromatic substitution reactions of unactivated aryl halides with thiolate ions in hexamethylphosphoramide. The Journal of Organic Chemistry, 41(4), 732-733. Available at: [Link]
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Plech, T., et al. (2012). Synthesis and molecular structure of novel 2-(alkylthio)-4-chloro- N-(4,5-dihydro-5-oxo-1 H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamides with potential anticancer activity. Monatshefte für Chemie - Chemical Monthly, 143(12), 1705-1718. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Bhattacharyya, A., et al. (2024). Organic Photoredox-Catalyzed S-Trifluoromethylation of Aromatic and Heteroaromatic Thiols. Organic Letters. Available at: [Link]
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Cimpeanu, V., et al. (2019). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid—a search for optimal catalytic conditions. Molecules, 24(12), 2287. Available at: [Link]
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Wang, C., et al. (2025). Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone derivatives. RSC Advances, 15(1), 1-5. Available at: [Link]
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Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
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Xu, G., et al. (2019). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 17(3), 554-559. Available at: [Link]
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Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]
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Myers, A. G. (n.d.). Directed (ortho) Metallation. Available at: [Link]
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Plech, T., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Molecules, 28(5), 2095. Available at: [Link]
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Reddy, T. R., et al. (2015). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Tetrahedron Letters, 56(34), 4979-4982. Available at: [Link]
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Mata, J., et al. (2018). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Catalysts, 8(5), 205. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
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Gungor, D., et al. (2023). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Scientific Reports, 13(1), 1083. Available at: [Link]
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Melaimi, M., et al. (2016). Chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethyl-phenyl}methyl-κC)palladium(II) as a Catalyst for Heck Reactions. Molecules, 21(7), 888. Available at: [Link]
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Taha, M., et al. (2022). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Frontiers in Chemistry, 10, 961361. Available at: [Link]
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Liang, Y., et al. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. Available at: [Link]
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Ismael, L., et al. (2022). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 144(1), 274-283. Available at: [Link]
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dos Santos, F. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 223. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
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Marion, N., & Nolan, S. P. (2008). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 41(11), 1440-1449. Available at: [Link]
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Wang, H., et al. (2024). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Organic Letters. Available at: [Link]
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Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14286-14296. Available at: [Link]
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Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. Available at: [Link]
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Stankovic, M., et al. (2022). Valorization of Bioactive Compounds from By-Products of Matricaria recutita White Ray Florets. Molecules, 27(19), 6549. Available at: [Link]
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Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3491. Available at: [Link]
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Wujec, M., et al. (2019). Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability. Molecules, 24(21), 3848. Available at: [Link]
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Myers, A. G. (n.d.). Directed Ortho Metalation. Myers Research Group. Available at: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the industrial-scale synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a key intermediate in the pharmaceutical and agrochemical industries. The protocols detailed herein are designed to ensure scalability, safety, and high product purity, drawing upon established chemical principles and process optimization strategies.
Introduction
This compound is a valuable building block characterized by its trifluoromethyl, chloro, and methylthio substituents. This unique combination of functional groups makes it a crucial precursor for a range of biologically active molecules. The scale-up of its synthesis from laboratory to industrial production requires careful consideration of reaction conditions, process safety, and economic viability. This guide outlines a robust three-step synthetic pathway, providing detailed protocols and critical insights for each stage.
Synthetic Strategy Overview
The most logical and industrially viable synthetic route commences with the commercially available starting material, 4-chloro-1-(trifluoromethyl)benzene. The synthesis proceeds through three key transformations:
-
Nitration: Regioselective introduction of a nitro group at the 2-position of 4-chloro-1-(trifluoromethyl)benzene to yield 4-chloro-2-nitro-1-(trifluoromethyl)benzene.
-
Reduction: Conversion of the nitro group to an amine, affording 4-chloro-2-amino-1-(trifluoromethyl)benzene.
-
Thiomethylation: Introduction of the methylthio group to furnish the final product, this compound.
This strategy is depicted in the workflow diagram below.
Caption: Overall synthetic workflow for this compound.
Part 1: Nitration of 4-Chloro-1-(trifluoromethyl)benzene
Scientific Rationale
The nitration of 4-chlorobenzotrifluoride is a critical step that dictates the regiochemistry of the final product. The trifluoromethyl group is a strong deactivating and meta-directing group, while the chlorine atom is also deactivating but ortho, para-directing. The directing effects of these two substituents are in opposition. However, the strong meta-directing influence of the trifluoromethyl group, coupled with steric hindrance at the position between the two existing substituents, favors the introduction of the nitro group at the position ortho to the chlorine and meta to the trifluoromethyl group. This reaction is highly exothermic and requires careful temperature control to prevent thermal runaway and the formation of undesired byproducts.[1][2]
Industrial-Scale Protocol
This protocol is adapted from established industrial procedures for the nitration of similar aromatic compounds.[1][3]
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor (1000 L) equipped with a multi-blade agitator, temperature probes, a reflux condenser, and a controlled dosing system.
-
4-Chloro-1-(trifluoromethyl)benzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (99%)
-
Ice/Water bath or a chiller for the reactor jacket
-
Quenching vessel (2000 L) containing crushed ice and water
-
Filtration unit (e.g., Nutsche filter-dryer)
-
Vacuum drying oven
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Acid Charge: Charge concentrated sulfuric acid (98%) into the reactor. Cool the acid to 0-5 °C with constant agitation.
-
Mixed Acid Formation: Slowly add fuming nitric acid (99%) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Once the mixed acid is prepared and cooled, begin the slow, controlled addition of 4-chloro-1-(trifluoromethyl)benzene. The addition rate should be carefully controlled to maintain the reaction temperature between 10-15 °C.
-
Reaction Monitoring: The progress of the reaction is monitored by taking samples at regular intervals and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material.
-
Reaction Completion and Quenching: Once the reaction is complete (typically 2-4 hours), the reaction mixture is slowly transferred into a separate vessel containing a vigorously stirred mixture of crushed ice and water. The temperature of the quench mixture should be maintained below 20 °C.
-
Product Isolation: The precipitated solid product, 4-chloro-2-nitro-1-(trifluoromethyl)benzene, is collected by filtration.
-
Washing: The filter cake is washed with cold water until the washings are neutral to pH paper.
-
Drying: The product is dried under vacuum at 50-60 °C until a constant weight is achieved.
| Parameter | Value | Rationale |
| Reactor Volume | 1000 L | Standard size for pilot to medium-scale production. |
| Reactant Ratio | 1:1.1:2 (Substrate:HNO₃:H₂SO₄) | A slight excess of nitric acid ensures complete conversion. Sulfuric acid acts as a catalyst and solvent. |
| Temperature | 10-15 °C | Balances reaction rate with safety, minimizing byproduct formation.[1] |
| Addition Time | 2-3 hours | Slow addition is crucial for controlling the exotherm.[2] |
| Reaction Time | 2-4 hours | Monitored by in-process controls to ensure completion. |
| Expected Yield | 90-95% | Based on similar industrial nitration processes.[3] |
Part 2: Reduction of 4-Chloro-2-nitro-1-(trifluoromethyl)benzene
Scientific Rationale
The reduction of the nitro group to an amine is a fundamental transformation in industrial organic synthesis. Catalytic hydrogenation is the preferred method for large-scale production due to its high efficiency, clean reaction profile, and the ability to recycle the catalyst.[2] Various catalysts can be employed, with platinum-on-carbon (Pt/C) or palladium-on-carbon (Pd/C) being common choices. The reaction is typically carried out in a solvent under a hydrogen atmosphere. It is an exothermic reaction, and careful monitoring of temperature and pressure is essential.
Industrial-Scale Protocol
This protocol is based on established procedures for the catalytic hydrogenation of aromatic nitro compounds.[2]
Materials and Equipment:
-
Hydrogenation reactor (autoclave) with a high-torque agitator, internal cooling coils, a hydrogen gas inlet, pressure and temperature sensors, and a catalyst filtration system.
-
4-Chloro-2-nitro-1-(trifluoromethyl)benzene
-
Methanol or Ethanol
-
5% Platinum on Carbon (Pt/C) or 5% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas supply
-
Filter press or centrifugal filter
Procedure:
-
Reactor Charging: The hydrogenation reactor is charged with 4-chloro-2-nitro-1-(trifluoromethyl)benzene and the solvent (methanol or ethanol).
-
Inerting: The reactor is purged several times with nitrogen to remove all oxygen.
-
Catalyst Addition: The Pt/C or Pd/C catalyst is added to the reactor as a slurry in the solvent under a nitrogen blanket.
-
Hydrogenation: The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 5-10 bar). The reaction mixture is heated to the target temperature (e.g., 50-70 °C) with vigorous agitation.
-
Reaction Monitoring: The reaction progress is monitored by the uptake of hydrogen and by analyzing samples via HPLC or GC for the disappearance of the starting material.
-
Catalyst Removal: Upon completion, the reactor is cooled, and the hydrogen pressure is vented and replaced with nitrogen. The catalyst is removed by filtration through a pre-coated filter aid.
-
Solvent Removal: The solvent is removed from the filtrate by distillation under reduced pressure.
-
Product Isolation: The resulting crude 4-chloro-2-amino-1-(trifluoromethyl)benzene can be used directly in the next step or purified further by distillation or recrystallization if required.
| Parameter | Value | Rationale |
| Catalyst | 5% Pt/C or 5% Pd/C | Highly efficient and recyclable catalysts for nitro group reduction. |
| Catalyst Loading | 1-5% w/w (dry basis) | Optimized for a balance of reaction rate and cost. |
| Solvent | Methanol or Ethanol | Good solubility for the substrate and product; easily removed. |
| Hydrogen Pressure | 5-10 bar | Provides a sufficient driving force for the reaction. |
| Temperature | 50-70 °C | Promotes a reasonable reaction rate without excessive pressure buildup. |
| Expected Yield | >95% | Catalytic hydrogenation is typically a high-yielding reaction. |
Part 3: Thiomethylation of 4-Chloro-2-amino-1-(trifluoromethyl)benzene
Two primary methods are presented for the introduction of the methylthio group: a Sandmeyer-type reaction and a nucleophilic aromatic substitution (SNAr). The choice between these methods may depend on factors such as raw material availability, process safety considerations, and desired purity profile.
Method A: Sandmeyer-Type Thiomethylation
The Sandmeyer reaction provides a versatile method for converting an aryl amine into a variety of functional groups via a diazonium salt intermediate.[4] For thiomethylation, the diazonium salt of 4-chloro-2-amino-1-(trifluoromethyl)benzene is reacted with a methylthiolating agent, such as methyl mercaptan or dimethyl disulfide, in the presence of a copper catalyst. Diazonium salts are thermally unstable and potentially explosive, necessitating strict temperature control and careful handling.[5]
Caption: Proposed mechanism for the Sandmeyer-type thiomethylation.
Materials and Equipment:
-
Two jacketed reactors: one for diazotization (Reactor A) and one for the Sandmeyer reaction (Reactor B).
-
4-Chloro-2-amino-1-(trifluoromethyl)benzene
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Methyl Mercaptan or Dimethyl Disulfide
-
Copper(I) Chloride or other suitable copper catalyst
-
Organic solvent (e.g., Toluene)
-
Aqueous sodium hydroxide solution
Procedure:
-
Diazotization (Reactor A):
-
Charge 4-chloro-2-amino-1-(trifluoromethyl)benzene and concentrated hydrochloric acid into Reactor A.
-
Cool the mixture to 0-5 °C with vigorous stirring.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. The formation of the diazonium salt is monitored using starch-iodide paper to detect excess nitrous acid.
-
-
Sandmeyer Reaction (Reactor B):
-
In Reactor B, prepare a mixture of the copper catalyst and the methylthiolating agent in an organic solvent.
-
Cool this mixture to 0-5 °C.
-
Slowly transfer the cold diazonium salt solution from Reactor A into Reactor B. The rate of addition should be controlled to manage the evolution of nitrogen gas and maintain the temperature.
-
-
Reaction Completion and Work-up:
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours until the evolution of nitrogen ceases.
-
Quench the reaction mixture with water and separate the organic layer.
-
Wash the organic layer with aqueous sodium hydroxide solution to remove any unreacted thiol, followed by a water wash.
-
-
Purification:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by distillation.
-
The crude product is purified by vacuum distillation to yield this compound.
-
| Parameter | Value | Rationale |
| Diazotization Temp. | 0-5 °C | Critical for the stability of the diazonium salt.[5] |
| Sandmeyer Temp. | 0-5 °C initially, then warm to RT | Controlled temperature to manage gas evolution and ensure reaction completion. |
| Catalyst | Copper(I) salt | Classic catalyst for Sandmeyer reactions.[4] |
| Thiolating Agent | Methyl Mercaptan or Dimethyl Disulfide | Source of the methylthio group. |
| Expected Yield | 70-85% | Typical yield range for Sandmeyer reactions. |
Method B: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a viable alternative, particularly if the aromatic ring is activated by electron-withdrawing groups. In the case of 4-chloro-2-nitro-1-(trifluoromethyl)benzene, the nitro and trifluoromethyl groups strongly activate the ring towards nucleophilic attack, making the displacement of the chloro group by a nucleophile like sodium thiomethoxide feasible. This method avoids the handling of potentially explosive diazonium salts but requires the use of a strong nucleophile and typically elevated temperatures.
Materials and Equipment:
-
Jacketed glass-lined or stainless steel reactor.
-
4-Chloro-2-nitro-1-(trifluoromethyl)benzene
-
Sodium Thiomethoxide
-
Polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP))
-
Toluene or other suitable extraction solvent
-
Aqueous ammonium chloride solution
Procedure:
-
Reactor Setup: Charge the reactor with 4-chloro-2-nitro-1-(trifluoromethyl)benzene and the polar aprotic solvent.
-
Reagent Addition: Add sodium thiomethoxide to the reactor. This may be added as a solid or as a solution in a suitable solvent.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete, as monitored by HPLC or GC.
-
Work-up:
-
Cool the reaction mixture and quench with an aqueous solution of ammonium chloride.
-
Extract the product into an organic solvent like toluene.
-
Wash the organic layer with water and brine.
-
-
Purification:
-
Dry the organic layer and remove the solvent under reduced pressure.
-
The crude product is then subjected to the reduction of the nitro group as described in Part 2, followed by purification of the final product.
-
| Parameter | Value | Rationale |
| Nucleophile | Sodium Thiomethoxide | Strong nucleophile for the displacement of the chloride. |
| Solvent | DMF or NMP | Polar aprotic solvents facilitate SNAr reactions. |
| Temperature | 80-120 °C | Elevated temperature is often required to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by in-process controls. |
| Expected Yield | 85-95% | SNAr reactions can be very high-yielding with activated substrates. |
Process Safety and Hazard Management
Nitration: This reaction is highly exothermic. A failure in cooling or an uncontrolled addition of the nitrating agent can lead to a thermal runaway.[1] It is crucial to have a reliable cooling system and an emergency quench plan in place.
Catalytic Hydrogenation: The use of hydrogen gas under pressure presents a flammability and explosion risk. The hydrogenation of nitro compounds can also form thermally unstable intermediates. Proper reactor design, inerting procedures, and temperature and pressure monitoring are essential for safe operation.
Sandmeyer Reaction: Aryl diazonium salts are notoriously unstable and can decompose explosively. They should always be prepared and used in situ at low temperatures (0-5 °C).[5] The evolution of nitrogen gas must be managed to prevent pressure buildup in the reactor.
Sodium Thiomethoxide: This reagent is corrosive and pyrophoric. It must be handled under an inert atmosphere.
Waste Disposal: The waste streams from these processes will contain residual acids, organic solvents, and potentially toxic byproducts. All waste must be handled and disposed of in accordance with local environmental regulations. This may involve neutralization, incineration, or specialized chemical treatment.[1]
Analytical Quality Control
In-Process Controls (IPCs):
-
GC/HPLC: To monitor the progress of each reaction step by measuring the consumption of starting materials and the formation of products and byproducts.
-
TLC: For rapid qualitative assessment of reaction completion.
-
Process Analytical Technology (PAT): In-situ monitoring techniques such as FTIR or Raman spectroscopy can provide real-time data on reaction kinetics and concentration profiles, enabling tighter process control.[6][7]
Final Product Qualification:
-
GC/HPLC: To determine the purity of the final product and quantify any impurities.
-
GC-MS: For the identification of unknown impurities.[8]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the final product.
-
Melting Point/Boiling Point: As a measure of purity.
Conclusion
The scale-up synthesis of this compound can be successfully achieved through a robust three-step process involving nitration, reduction, and thiomethylation. Careful attention to process parameters, particularly temperature control, and adherence to strict safety protocols are paramount for a safe and efficient industrial-scale production. The choice between a Sandmeyer-type reaction and a nucleophilic aromatic substitution for the final thiomethylation step will depend on a thorough evaluation of the specific capabilities and safety infrastructure of the manufacturing facility.
References
- Cardillo, P., Copelli, S., & Maschio, G. (2009). Simple Procedure for Optimal Scale-up of Fine Chemical Processes. II. Nitration of 4-Chlorobenzotrifluoride. Industrial & Engineering Chemistry Research, 48(3), 1337-1346.
- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.
- Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
- US Patent 4,096,195 A, Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride
- US Food and Drug Administration. (2004). Guidance for Industry: PAT—A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance.
- Danoun, G., Bayarmagnai, B., Grünberg, M. F., Matheis, C., Risto, E., & Gooßen, L. J. (2014).
- Nielsen, M. A., Nielsen, M. K., & Pittelkow, T. (2004). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Organic Process Research & Development, 8(6), 1059-1064.
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J-STAR Research. (n.d.). Process Analytic Technologies (PAT) & Reaction Kinetics. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-amino-3-chlorobenzotrifluoride. Retrieved from [Link]
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Bruker. (n.d.). Process Analytical Technology (PAT). Retrieved from [Link]
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Hamilton Company. (n.d.). What is Process Analytical Technology (PAT)?. Retrieved from [Link]
- US Patent 4,008,278 A, Prepar
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Step Science. (n.d.). Process Analytical Technology - PAT. Retrieved from [Link]
- International Agency for Research on Cancer. (2020). Some Industrial Chemical Intermediates and Solvents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 125.
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dataPDF. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
- Singh, U., Kumar, A., & Singh, R. K. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. SN Applied Sciences, 3(11), 1-25.
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Semantic Scholar. (n.d.). Scale-Up and Safety Evaluation of a Sandmeyer Reaction. Retrieved from [Link]
- Crini, G., & Lichtfouse, E. (2019). Comprehensive review of industrial wastewater treatment techniques. Environmental Chemistry Letters, 17(4), 1-46.
- Vanhoenacker, G., Van De Wauw, I., & Sandra, P. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe, 22(12), 624-635.
- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
- Patel, K., & Patel, M. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. World Journal of Pharmaceutical Research, 9(13), 1234-1256.
- Matheis, C., Bayarmagnai, B., Danoun, G., Grünberg, M. F., Risto, E., & Gooßen, L. J. (2014). Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent.
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Shimadzu. (n.d.). Impurities Analysis. Retrieved from [Link]
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309.
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
- Al-Tannak, N. F., & Al-Khafaji, A. H. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(5), 47895-47902.
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Ion Exchange. (2024, July 26). Innovative Ways to Treat Industrial Wastewater. Retrieved from [Link]
- CN Patent 102336689 A, Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Kumar, A., & Kumar, S. (2002). Treatment of industrial wastewater using photooxidation and bioaugmentation technology. Journal of Environmental Biology, 23(3), 299-303.
- Gogate, P. R., & Pandit, A. B. (2004). A review and assessment of the applications of cavitation in chemical processing. AIChE Journal, 50(5), 1051-1075.
- Smith, A. B., & Jones, C. D. (2024).
- Deshpande, A. B., & Joshi, P. N. (2001). Kinetics of hydrogenation of 4‐chloro‐2‐nitrophenol catalyzed by Pt/carbon catalyst. Journal of Chemical Technology & Biotechnology, 76(8), 845-850.
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Avantium. (n.d.). Pilot plant studies of hydrotreating catalysts. Retrieved from [Link]
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309.
- Makosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in aromatic compounds. Chemical Reviews, 104(5), 2631-2666.
- Nie, J., He, Z., Xie, S., Li, Y., He, R., Chen, L., & Luo, X. (2024). Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. Molecules, 29(11), 2485.
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31(3), 305-309.
- US Patent 2,511,547 A, Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride.
- Smith, M. B., & March, J. (2007). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
- Smith, M. B. (2020). March's advanced organic chemistry: reactions, mechanisms, and structure. John Wiley & Sons.
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Scheme 2. a) Proposed mechanism for catalytic hydrogenation of 4 a... - ResearchGate. (n.d.). Retrieved from [Link]
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Troubleshooting & Optimization
common side reactions in the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, providing explanations for the underlying causes and actionable, step-by-step protocols for resolution.
Problem 1: Low or No Yield of the Desired Product
A diminished or absent yield of this compound can be attributed to several factors, primarily related to the stability of the diazonium intermediate and the efficacy of the subsequent Sandmeyer-type reaction.
Potential Causes and Corrective Actions:
-
Incomplete Diazotization: The conversion of the primary aromatic amine, 2-amino-5-chlorobenzotrifluoride, to its corresponding diazonium salt is a critical step.[1] Incomplete reaction can result from improper temperature control or incorrect stoichiometry of reagents.
-
Troubleshooting Protocol:
-
Temperature Control: Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Exceeding this temperature can lead to premature decomposition of the diazonium salt.[2]
-
Reagent Stoichiometry: Use a slight excess of sodium nitrite and a strong acid (e.g., hydrochloric acid) to ensure complete conversion of the amine.
-
Verification of Diazotization: Before proceeding, you can test for the presence of nitrous acid using starch-iodide paper. A positive test (blue-black color) indicates an excess of nitrous acid, suggesting the diazotization is complete.[2]
-
-
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, especially at elevated temperatures, leading to the formation of phenols and other byproducts.[3]
-
Troubleshooting Protocol:
-
Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent step. Do not store it.
-
Maintain Low Temperature: Keep the diazonium salt solution in an ice bath until it is ready to be used.
-
-
-
Inefficient Sandmeyer Reaction: The copper-catalyzed substitution of the diazonium group with the methylthiolate is a radical-nucleophilic aromatic substitution.[4][5] The efficiency of this step can be influenced by the catalyst activity and the nature of the sulfur reagent.
-
Troubleshooting Protocol:
-
Catalyst Preparation: Use freshly prepared copper(I) catalyst. Copper(I) salts can oxidize to copper(II) on storage, which is less effective.
-
Sulfur Reagent: Dimethyl disulfide (DMDS) is a common reagent for this transformation. Ensure its purity and use an appropriate stoichiometry.
-
-
Problem 2: Presence of Isomeric Impurities in the Final Product
The presence of isomers in your final product often originates from the starting materials.
Potential Causes and Corrective Actions:
-
Isomeric Impurities in the Starting Amine: The synthesis of the precursor, 2-amino-5-chlorobenzotrifluoride, can sometimes yield isomeric byproducts such as 2-amino-3-chlorobenzotrifluoride and 2-amino-3,5-dichlorobenzotrifluoride.[6][7]
-
Troubleshooting Protocol:
-
Purity of Starting Material: Before starting the synthesis, verify the purity of the 2-amino-5-chlorobenzotrifluoride by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Purification of Starting Material: If significant isomeric impurities are detected, purify the starting amine by distillation or recrystallization.
-
-
-
Side Reactions on the Aromatic Ring: Although less common under controlled conditions, side reactions on the aromatic ring during the Sandmeyer reaction are possible, especially if the reaction conditions are not optimal.
Problem 3: Formation of Tar or Polymeric Material
The formation of dark, insoluble materials is a common issue in reactions involving diazonium salts and radical intermediates.
Potential Causes and Corrective Actions:
-
Uncontrolled Decomposition of Diazonium Salt: Rapid or uncontrolled decomposition of the diazonium salt can lead to a host of side reactions, including polymerization.
-
Troubleshooting Protocol:
-
Slow Reagent Addition: Add the sodium nitrite solution slowly and portion-wise to the acidic solution of the amine to maintain a constant low temperature and control the rate of diazotization.
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the reaction to maintain homogeneity and prevent localized overheating.
-
-
-
Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism, which can initiate polymerization or lead to the formation of biaryl byproducts.[8]
-
Troubleshooting Protocol:
-
Degas Solvents: Use degassed solvents to minimize the presence of oxygen, which can participate in radical side reactions.
-
Optimize Catalyst Loading: Use the optimal amount of copper catalyst. Too much or too little can lead to an increase in side products.
-
-
Problem 4: Difficulty in Purifying the Final Product
The crude product of this synthesis is often a mixture of the desired product, unreacted starting materials, isomers, and byproducts.
Potential Causes and Corrective Actions:
-
Complex Reaction Mixture: The presence of multiple components with similar physical properties can make purification challenging.
-
Troubleshooting Protocol:
-
Initial Work-up: Perform a thorough aqueous work-up to remove inorganic salts and water-soluble impurities.
-
Chromatographic Purification: Column chromatography is often the most effective method for separating the desired product from its isomers and other byproducts. Use a suitable solvent system (e.g., hexane/ethyl acetate) and monitor the fractions carefully by Thin Layer Chromatography (TLC) or GC.
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective purification method.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic pathway involves a three-step sequence starting from 2-amino-5-chlorobenzotrifluoride:
-
Diazotization: The amino group of 2-amino-5-chlorobenzotrifluoride is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrochloric acid at a low temperature (0-5 °C).[1][3]
-
Sandmeyer-type Reaction: The resulting diazonium salt is then reacted with a source of the methylthio group, typically dimethyl disulfide (DMDS), in the presence of a copper(I) catalyst.[10] This is a radical-nucleophilic aromatic substitution reaction.[5]
-
Purification: The crude product is then purified, usually by column chromatography or vacuum distillation, to isolate the this compound.[9]
Q2: What are the critical reaction parameters to monitor during the synthesis?
The following parameters are crucial for a successful synthesis:
| Parameter | Recommended Range | Rationale |
| Diazotization Temperature | 0-5 °C | To prevent the decomposition of the unstable diazonium salt.[2] |
| pH during Diazotization | Strongly acidic | To ensure the formation of nitrous acid and stabilize the diazonium salt. |
| Reaction Time for Diazotization | 15-30 minutes | Sufficient time for complete reaction without significant decomposition. |
| Sandmeyer Reaction Temperature | Room temperature to gentle heating | To facilitate the copper-catalyzed reaction without promoting side reactions. |
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and chromatographic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR will confirm the structure of the molecule by showing the characteristic signals for the aromatic protons, the methylthio group, and the trifluoromethyl group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are ideal for determining the purity of the product and quantifying any isomeric impurities.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups.
Q4: What are the primary safety precautions to consider for this synthesis?
-
Diazonium Salts: These compounds are potentially explosive, especially when isolated in a dry state. Always handle them in solution and at low temperatures.[2]
-
Reagents:
-
Sodium Nitrite: Toxic if ingested.
-
Dimethyl Disulfide: Flammable and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Trifluoromethylated Compounds: Can have unknown toxicological properties. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
-
General Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Have appropriate quenching agents and spill kits readily available.
-
Visualizing the Reaction and Side Products
The following diagram illustrates the main synthetic pathway and the formation of common side products.
Caption: Synthetic pathway and common side reactions.
References
- CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents.
- US4008278A - Preparation of 2-amino-5-halobenzotrifluoride - Google Patents.
-
Synthesis of 2-amino-3-chlorobenzotrifluoride - PrepChem.com. Available at: [Link]
-
Sandmeyer reaction - Wikipedia. Available at: [Link]
-
Sandmeyer reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. Available at: [Link]
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents.
-
Sandmeyer Reaction Mechanism - BYJU'S. Available at: [Link]
-
Sandmeyer Trifluoromethylation | Request PDF - ResearchGate. Available at: [Link]
-
Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]
-
Aromatic Nucleophilic Substitution Reaction - Institute of Science, Nagpur. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Available at: [Link]
-
Diazotisation - Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 2-Amino-5-chlorobenzonitrile - ResearchGate. Available at: [Link]
-
Factors influencing on the formation of dimethyl disulfide and dimethyl trisulfide in model systems - PubMed. Available at: [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journals. Available at: [Link]
-
Synthesis of 7-chloro-5-trifluoromethyl/7-fluoro/7-trifluoromethyl-4H-1,4-benzothiazines as antimicrobial agents - PubMed. Available at: [Link]
-
Diazotization Reaction Mechanism - BYJU'S. Available at: [Link]
-
Cas 445-03-4,2-Amino-5-chlorobenzotrifluoride - LookChem. Available at: [Link]
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents.
-
Reactive Chemical Hazards of Diazonium Salts - ResearchGate. Available at: [Link]
- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google Patents.
-
2-Amino-5-chlorobenzotrifluoride Seven Chongqing Chemdad Co.. Available at: [Link]
-
1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem. Available at: [Link]
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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- 6. CN101182295B - The synthetic method of 2-amino-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
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- 9. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
strategies for improving the yield of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting strategies and detailed protocols based on established chemical principles to help you navigate the complexities of this multi-step synthesis and optimize your product yield.
Introduction: The Synthetic Challenge
This compound is a valuable, functionalized aromatic building block for the development of novel pharmaceutical and agrochemical agents. The trifluoromethyl (-CF₃) group is known to enhance metabolic stability and bioavailability, while the methylthio (-SCH₃) and chloro (-Cl) groups provide reactive handles for further molecular elaboration.[1] However, its synthesis is not trivial due to the competing directing effects of the substituents on the benzene ring, which can lead to issues with regioselectivity and yield.
This guide presents a robust, three-step synthetic pathway starting from the commercially available 4-Chloro-1-(trifluoromethyl)benzene. We will address common experimental pitfalls at each stage and provide validated solutions to maximize your success.
Proposed Synthetic Pathway: An Overview
The recommended synthetic route involves an electrophilic aromatic sulfonation, followed by reduction to a thiol and subsequent S-methylation. This pathway is designed for high regioselectivity and reliable execution.
Caption: High-level overview of the three-step synthesis.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Part 1: Step 1 - Electrophilic Sulfonation
This initial step is critical for establishing the correct substitution pattern. The strong electron-withdrawing nature of the trifluoromethyl group (-CF₃) and the competing effects of the chloro- group (-Cl) dictate the outcome.[2][3]
Q1: My sulfonation reaction has a low conversion rate. What are the primary causes and how can I fix this?
A1: Low conversion is typically due to insufficient electrophilicity of the sulfonating agent or suboptimal reaction conditions. The benzene ring is strongly deactivated by the -CF₃ group.
-
Causality: Standard concentrated sulfuric acid may not be potent enough to overcome the deactivation. The reaction requires a stronger electrophile, which is generated in fuming sulfuric acid (a solution of SO₃ in H₂SO₄).[3]
-
Solution:
-
Increase SO₃ Concentration: Use fuming sulfuric acid with a higher percentage of free SO₃ (e.g., 20-30%). This increases the concentration of the active electrophile.
-
Elevate Temperature: Gently heating the reaction mixture (e.g., to 40-60°C) can increase the reaction rate. However, monitor carefully, as excessive heat can lead to side products.
-
Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours) to ensure it proceeds to completion. Monitor progress using TLC or a small-scale workup and NMR analysis.
-
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity for the desired 2-sulfo product?
A2: Regioselectivity is governed by the directing effects of the existing substituents. The -CF₃ group is a strong meta-director, while the -Cl group is an ortho, para-director. In this case, the positions are:
-
Position 2: ortho to -Cl, meta to -CF₃ (Doubly favored)
-
Position 3: meta to -Cl, ortho to -CF₃ (Disfavored)
While the desired product is electronically favored, kinetic vs. thermodynamic control can play a role.
-
Causality: High temperatures can sometimes allow for the formation of thermodynamically more stable, but undesired, isomers. The sulfonation reaction is also known to be reversible at high temperatures, which can lead to isomer scrambling.[3]
-
Solution:
-
Strict Temperature Control: Maintain the lowest possible temperature that still allows for a reasonable reaction rate. Start the reaction at 0°C and allow it to slowly warm to room temperature or slightly above.
-
Choice of Sulfonating Agent: Using chlorosulfonic acid (ClSO₃H) at low temperatures can sometimes offer higher selectivity compared to fuming sulfuric acid.
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Sulfonating Agent | Fuming H₂SO₄ (20% SO₃) or ClSO₃H | Provides a sufficiently strong electrophile to react with the deactivated ring. |
| Temperature | 0°C to 40°C | Minimizes kinetic energy, favoring the electronically preferred isomer and preventing side reactions. |
| Reaction Time | 6-18 hours | Allows the reaction to proceed to completion at a lower temperature. |
Table 1: Recommended Sulfonation Conditions
Part 2: Step 2 - Reduction to Thiol
This step converts the sulfonic acid (or its corresponding sulfonyl chloride) into the key thiol intermediate. This stage is prone to incomplete reduction or the formation of disulfide byproducts.
Q1: My reduction of the sulfonyl group is incomplete. How can I improve the yield of the thiol?
A1: Incomplete reduction is often a result of an insufficiently potent reducing agent or deactivation of the reagent. The standard procedure involves converting the sulfonic acid to a more reactive sulfonyl chloride first.
-
Causality: Direct reduction of a sulfonic acid is challenging. Converting it to a sulfonyl chloride (using SOCl₂ or PCl₅) provides a better substrate for common reducing agents like zinc (Zn) dust in an acidic medium.
-
Solution:
-
Two-Step Procedure: First, convert the sulfonic acid to 4-chloro-2-(chlorosulfonyl)-1-(trifluoromethyl)benzene with thionyl chloride or phosphorus pentachloride. Then, reduce the isolated sulfonyl chloride.
-
Strong Reducing Conditions: Use a significant excess of a strong reducing agent. A combination of Zn dust and concentrated HCl is effective. Stannous chloride (SnCl₂) in acetic acid is another alternative.
-
Maintain Acidity: Ensure the reaction medium remains strongly acidic throughout the reduction to prevent the precipitation of metal hydroxides and ensure the reducing agent remains active.
-
Q2: My primary byproduct is a disulfide. How do I prevent its formation?
A2: Thiols are easily oxidized to disulfides, especially in the presence of air (oxygen). This is a very common side reaction.
-
Causality: The thiol intermediate is highly susceptible to oxidation, leading to the formation of a stable S-S bond between two molecules. This can occur during the reaction, workup, or storage.
-
Solution:
-
Inert Atmosphere: Perform the reduction and the subsequent workup under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Immediate Use: Use the generated thiol in the next methylation step as quickly as possible without prolonged storage.
-
Reductive Workup: During the workup, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) can help cleave any disulfide that has formed back to the thiol.
-
Part 3: Step 3 - S-Methylation
This final step installs the methyl group onto the sulfur atom. The primary challenges are ensuring complete reaction and preventing side reactions.
Q1: The S-methylation reaction is slow and gives a low yield.
A1: A slow or incomplete reaction is typically due to issues with the base, solvent, or the alkylating agent.
-
Causality: The reaction is an Sₙ2 substitution where the thiolate anion acts as the nucleophile. The formation of this thiolate requires a sufficiently strong base to deprotonate the thiol. The solvent must also be appropriate for an Sₙ2 reaction.
-
Solution:
-
Choice of Base: Use at least one full equivalent of a suitable base. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are effective and economical choices. For a faster reaction, a stronger base like sodium hydride (NaH) can be used, but requires an anhydrous solvent.
-
Solvent Selection: Use a polar aprotic solvent such as DMF or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity.
-
Methylating Agent: Use a reactive methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Ensure it is fresh and not degraded. Use a slight excess (1.1-1.2 equivalents).
-
General Troubleshooting & Purification
Caption: A decision tree for systematic troubleshooting.
Q: What is the recommended method for purifying the final product, this compound?
A: The final product is expected to be a relatively nonpolar oil or low-melting solid.
-
Primary Method (High Purity): Flash column chromatography on silica gel is the preferred method for laboratory scale. A gradient elution starting with a nonpolar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane is recommended (e.g., 0% to 5% ethyl acetate in hexane).
-
Alternative Method (Large Scale): For larger quantities, vacuum distillation can be an effective purification method if the boiling point is suitable and the compound is thermally stable.[4]
Q: How can I definitively confirm the structure and purity of my final product?
A: A combination of analytical techniques is essential for unambiguous characterization:
-
¹H NMR: Look for the characteristic singlet for the -SCH₃ protons (typically ~2.5 ppm) and the aromatic proton splitting patterns.
-
¹⁹F NMR: A sharp singlet will confirm the presence of the -CF₃ group.
-
¹³C NMR: Will show the correct number of aromatic carbons and signals for the -SCH₃ and -CF₃ carbons.
-
GC-MS: Gas chromatography will determine the purity (as % area), and the mass spectrum will show the molecular ion peak, confirming the correct mass.
Experimental Protocol
Caution: This procedure involves corrosive and hazardous materials. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Step 1: 4-Chloro-2-sulfo-1-(trifluoromethyl)benzene
-
To a round-bottom flask equipped with a magnetic stirrer and drying tube, add 4-Chloro-1-(trifluoromethyl)benzene (1.0 eq).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add fuming sulfuric acid (20% SO₃, 3.0 eq) dropwise, keeping the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
If a precipitate forms, collect it by filtration. If not, the sulfonic acid may be soluble. It can often be carried to the next step as the aqueous solution or after conversion to its sodium salt.
Step 2: 4-Chloro-2-mercapto-1-(trifluoromethyl)benzene
-
To the crude sulfonic acid from Step 1, add thionyl chloride (2.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approx. 80°C) for 4 hours until gas evolution ceases.
-
Cool the mixture and carefully quench with ice water. Extract the sulfonyl chloride with dichloromethane. Dry the organic layer over MgSO₄ and concentrate in vacuo.
-
Dissolve the crude sulfonyl chloride in glacial acetic acid.
-
Add zinc dust (4.0 eq) portion-wise, maintaining the temperature below 50°C.
-
After the addition, stir the mixture at room temperature for 6 hours under a nitrogen atmosphere.
-
Filter off the excess zinc and pour the filtrate into cold water. Extract the product with diethyl ether. The crude thiol is used immediately in the next step.
Step 3: this compound
-
Dissolve the crude thiol from Step 2 in acetonitrile (MeCN).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise.
-
Stir the mixture at room temperature for 3 hours under a nitrogen atmosphere.
-
Filter off the solids and concentrate the filtrate.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the final product.
References
-
Google Patents. (n.d.). Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile (CN102952039A). Retrieved from 4]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]2]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]3]
-
Ribeiro, R. P., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Retrieved from [Link]1]
Sources
Navigating the Purification of Crude 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene: A Technical Support Guide
For researchers and professionals in the dynamic field of drug development, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the success of a synthetic campaign is built. The compound 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene is a key building block in the synthesis of various agrochemicals and pharmaceuticals. However, its purification can present unique challenges. This technical support guide provides a comprehensive resource for troubleshooting and optimizing the purification of this important intermediate.
Understanding the Molecule and Potential Impurities
A logical approach to purification begins with a thorough understanding of the target molecule's properties and the likely impurities that may be present in the crude material. The common synthesis of this compound involves the nucleophilic aromatic substitution of 3,4-dichlorobenzotrifluoride with sodium thiomethoxide.
Based on this synthetic route, the following impurities are commonly encountered:
-
Unreacted Starting Material: 3,4-dichlorobenzotrifluoride.
-
Isomeric Byproducts: Positional isomers may form depending on the reaction conditions.
-
Over-alkylation Products: Formation of bis(methylthio) derivatives.
-
Dehalogenated Species: Reduction of the chloro- group can occur under certain conditions.
-
Solvent Residues and Reaction Salts: Inorganic salts and residual high-boiling point solvents from the reaction.
A preliminary analysis of the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) and ¹H NMR is highly recommended to identify and quantify the major impurities, which will inform the selection of the most effective purification strategy.
Purification Strategy Decision Workflow
The choice of purification technique is dictated by the physical state of the crude product and the nature of the impurities. The following workflow provides a decision-making framework:
Caption: A logical decision tree for troubleshooting common purification challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark-colored oil. What is the first purification step I should take?
A1: For an oily crude product, an initial aqueous workup is essential. This involves washing the crude material dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) with water and then brine. This will remove inorganic salts and some water-soluble impurities. If the color persists, a charcoal treatment can be considered. However, for a thermally stable compound like this, fractional vacuum distillation is often the most effective primary purification method to remove both lower and higher boiling point impurities.
Q2: I performed a vacuum distillation, but my product purity is still below 95%. What should I do?
A2: If distillation alone is insufficient, it is likely due to the presence of impurities with boiling points very close to that of your product. In this scenario, column chromatography is the recommended next step. For structurally similar impurities, a high-resolution silica gel column with a carefully optimized eluent system will likely be required.
Q3: I am struggling to find a suitable solvent system for column chromatography. Do you have any recommendations?
A3: A good starting point for the column chromatography of moderately polar aromatic compounds is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane. You can perform preliminary Thin Layer Chromatography (TLC) with various ratios of these solvents to find an optimal system that gives your product an Rf value of approximately 0.3-0.4. For trifluoromethylated aromatic sulfides, a gradient elution from low to high polarity often yields the best separation.
Q4: My product is a solid, but it "oils out" during recrystallization. How can I resolve this?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can be due to several factors:
-
High impurity levels: The impurities are depressing the melting point of your compound. A preliminary purification by another method (e.g., distillation or a quick filtration through a silica plug) may be necessary.
-
Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of your compound. Try a lower-boiling point solvent.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient solvent: Ensure you are using the minimum amount of hot solvent to fully dissolve the crude product.
Q5: Can I use recrystallization as the sole purification method?
A5: Recrystallization is most effective when the desired compound is a solid and the impurities are present in small quantities and have different solubility profiles. If your crude product is a solid with a purity of >90%, a carefully executed recrystallization can often yield a final product with >99% purity. A mixed solvent system, such as ethyl acetate/hexane, can be very effective for this class of compounds.
Detailed Experimental Protocols
Protocol 1: Fractional Vacuum Distillation
This method is ideal for purifying multi-gram quantities of the crude product, especially if it is an oil.
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux column and a vacuum-jacketed distillation head. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Gradually apply vacuum to the system. The pressure should be low enough to allow the compound to boil at a temperature below its decomposition point.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fractions that distill over at a stable temperature. It is advisable to collect a small forerun fraction, the main product fraction, and a higher-boiling residue.
-
Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.
| Parameter | Recommended Value | Rationale |
| Pressure | 1-10 mmHg | Lowers the boiling point to prevent thermal decomposition. |
| Vigreux Column Length | 10-20 cm | Provides sufficient theoretical plates for good separation. |
| Collection Flasks | Multiple | Allows for the separation of forerun, main fraction, and residue. |
Protocol 2: Column Chromatography
This technique is useful for separating impurities with similar boiling points to the product.
-
Stationary Phase Selection: Silica gel (60-120 mesh) is a good starting point.
-
Eluent System Selection: Based on TLC analysis, prepare a suitable eluent system (e.g., a gradient of 0-10% ethyl acetate in hexane).
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.
-
Elution: Begin elution with the low-polarity mobile phase and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
This is an excellent final polishing step for solid products.
-
Solvent Screening: In small test tubes, test the solubility of the crude solid in various solvents (e.g., hexane, heptane, ethanol, isopropanol, ethyl acetate, and mixtures thereof) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Data Summary
| Property | Estimated Value/Range | Reference Compound(s) |
| Boiling Point | 200-220 °C (at atm. pressure) | 4-Chlorobenzotrifluoride (139 °C), 4-Chloro-1-nitro-2-(trifluoromethyl)benzene (~222 °C)[1][2] |
| Melting Point | N/A (likely a liquid at RT) | 4-Chlorobenzotrifluoride (-36 °C)[1] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, Hexane) | General solubility of similar aromatic compounds. |
Concluding Remarks
The purification of this compound is a multi-faceted challenge that requires a systematic and informed approach. By understanding the potential impurities and employing a logical workflow of purification techniques, researchers can consistently achieve the high purity required for downstream applications. This guide serves as a foundational resource, and it is recommended to always perform small-scale optimization experiments before committing to a large-scale purification campaign.
References
- Google Patents. (n.d.). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
- Google Patents. (n.d.). CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
- Google Patents. (n.d.). US20090221842A1 - Process for the preparation of 4-chloro-2-methylthio-5-fluoropyrimidine.
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Retrieved from [Link]
Sources
identification of common impurities in 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene by GC-MS
Introduction: 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its purity is critical to the quality and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for assessing its purity profile. This guide provides in-depth technical support for researchers and drug development professionals, offering troubleshooting solutions and frequently asked questions (FAQs) to address common challenges encountered during the GC-MS analysis of this compound and its related impurities.
Part 1: Frequently Asked Questions - Understanding the Impurity Profile
This section addresses the fundamental questions regarding the potential contaminants in this compound. A proactive understanding of what to look for is the first step in a robust analysis.
Q1: What are the most common impurities I should expect to find in a sample of this compound?
Impurities typically originate from three main sources: the synthetic route, incomplete reactions, or degradation. It is crucial to consider all three possibilities when analyzing a sample.
-
Synthesis-Related Impurities: These are residual starting materials or byproducts from the synthetic pathway. Common synthetic routes for substituted trifluoromethylbenzenes may involve nitration, reduction, diazotization, and substitution reactions.[1][2] Therefore, you might encounter precursors like 2-chloro-5-nitrobenzotrifluoride or 4-chloro-2-(trifluoromethyl)aniline.[3][4]
-
Isomeric Impurities: The regioselectivity of aromatic substitution reactions is rarely perfect. This can lead to the formation of positional isomers where the chloro, methylthio, and trifluoromethyl groups are arranged differently on the benzene ring.[5] These isomers will have the same molecular weight and similar mass spectra, making their chromatographic separation essential for accurate identification.
-
Degradation Products: The methylthio (-SCH3) group is susceptible to oxidation, which can occur during synthesis, storage, or even in the hot environment of the GC inlet.[6][7][8] The most common degradation products are the corresponding sulfoxide (M+16) and sulfone (M+32) derivatives.
Table 1: Summary of Potential Impurities
| Impurity Type | Common Examples | Chemical Structure | Molecular Weight ( g/mol ) |
| Parent Compound | This compound | 240.66 | |
| Isomeric | 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene | 240.66 | |
| Synthesis-Related | 4-Chloro-2-(trifluoromethyl)aniline | 195.58 | |
| Degradation | 4-Chloro-2-(methylsulfinyl)-1-(trifluoromethyl)benzene | 256.66 | |
| Degradation | 4-Chloro-2-(methylsulfonyl)-1-(trifluoromethyl)benzene | 272.66 |
Note: Structures are illustrative and require specific synthesis of standards for confirmation.
Part 2: Recommended GC-MS Protocol & Data Interpretation
A reliable starting method is essential for successful analysis. The following protocol is a robust baseline for separating this compound from its key impurities.
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable solvent such as Dichloromethane or Ethyl Acetate.
-
Vortex until fully dissolved.
-
Transfer an aliquot to a 2 mL autosampler vial for analysis.
-
-
GC-MS Instrument Parameters:
-
The choice of parameters is a balance between achieving good separation and preventing thermal degradation of the analytes.[9]
-
Table 2: Suggested Starting GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard, reliable platform for this analysis. |
| Inlet | Split/Splitless | |
| Inlet Temperature | 250 °C | A lower temperature may be necessary if thermal degradation is observed.[10] |
| Injection Volume | 1 µL | |
| Split Ratio | 50:1 | Adjust based on sample concentration to avoid column overload.[11] |
| Liner | Deactivated, Splitless Liner with Glass Wool | A deactivated liner is critical to minimize active sites that can cause peak tailing.[12] |
| Column | DB-5ms (30m x 0.25mm, 0.25µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane phase provides excellent separation for this class of compounds. |
| Carrier Gas | Helium | |
| Flow Rate | 1.2 mL/min (Constant Flow) | |
| Oven Program | ||
| Initial Temperature | 80 °C, hold for 2 min | |
| Ramp | 15 °C/min to 280 °C | A moderate ramp rate ensures good separation of closely eluting isomers. |
| Final Hold | Hold at 280 °C for 5 min | To elute any high-boiling point impurities. |
| MS System | Agilent 5977 or equivalent | |
| Ion Source | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation patterns. |
| Scan Range | 40 - 450 m/z | Covers the molecular weight of the parent compound and expected impurities. |
Interpreting Your Data
Successful identification relies on a combined assessment of retention time and mass spectral data.
-
The Molecular Ion (M+): Look for a peak at m/z 240. Critically, due to the presence of chlorine, you must observe the isotopic pattern: a peak at M+ (m/z 240) and an M+2 peak (m/z 242) with an intensity ratio of approximately 3:1.[13][14] This is a definitive marker for a monochlorinated compound.
-
Fragmentation Pattern: The mass spectrum provides a structural fingerprint. Key fragments can help confirm the identity of the parent compound and elucidate the structure of unknown impurities.
Caption: Expected EI fragmentation of this compound.
Part 3: Troubleshooting Guide
Even with a robust method, problems can arise. This section provides a systematic approach to diagnosing and solving common GC-MS issues.
Caption: A systematic workflow for troubleshooting common GC-MS chromatographic issues.
Q2: I see a peak with the correct molecular weight (m/z 240) and chlorine isotope pattern, but it has a different retention time. What is it?
This is almost certainly a positional isomer. Because isomers have the same mass and elemental formula, their mass spectra are often very similar or identical. Identification relies on chromatographic separation.
-
Expertise: The elution order of isomers on a non-polar column like a DB-5ms is primarily driven by boiling point. Subtle differences in dipole moment due to the substituent positions can alter their retention times.
-
Solution: Confirmation requires obtaining an analytical standard of the suspected isomer. If a standard is unavailable, advanced techniques like NMR would be needed for definitive structural elucidation.
Q3: A significant peak is eluting after my main compound with a molecular ion of m/z 256. What could this be?
A molecular weight of 256 is 16 mass units higher than the parent compound (240 + 16 = 256). This strongly suggests the presence of the sulfoxide derivative , formed by the oxidation of the methylthio group.
-
Trustworthiness: The sulfoxide is more polar than the parent sulfide, which is why it will have a longer retention time on a non-polar column. You may also observe significant peak tailing for this compound due to its polarity interacting with active sites in the GC system.[12][15]
-
Validation: Check the mass spectrum of this peak. You should still see the characteristic 3:1 chlorine isotope pattern (m/z 256 and 258). The fragmentation will also change; look for a prominent loss of an oxygen atom (-16) or a methylsulfinyl radical (-•SOCH3).
Q4: My main peak is smaller than expected, and I see several smaller peaks appearing before it. Why?
This pattern is a classic sign of thermal degradation in the GC inlet. The high temperature is causing the parent molecule to break apart before it reaches the analytical column.[10][16] The smaller, less retained fragments then produce their own peaks.
-
Causality: The energy supplied in a hot inlet can be sufficient to cleave bonds, especially if the residence time is long (e.g., in splitless injection).
-
Solution: The most effective solution is to reduce the thermal stress on the analyte.
-
Lower the Inlet Temperature: Decrease the inlet temperature in 20-30 °C increments (e.g., from 250 °C to 220 °C) and observe if the parent peak area increases while the degradation peaks decrease.
-
Use a Faster Injection: If using splitless injection, minimize the splitless hold time.
-
Check the Liner: Ensure the liner is clean and properly deactivated. An active, dirty liner can catalyze degradation reactions.
-
References
-
Cravotto, G., Boffa, L., Garella, D., et al. (2007). Aromatic Compounds by Ring-Closing Metathesis. Arkivoc. [Link]
-
Restek Corporation. (n.d.). GC Troubleshooting Guide. [Link]
-
Horst, K., & Cheicante, R. L. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples. Journal of Chemical Education. [Link]
-
Hashimoto, S., Fushimi, A., Takazawa, Y., et al. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Analytical and Bioanalytical Chemistry. [Link]
-
Holcapek, M., & Byrdwell, W. C. (2017). Handbook of Advanced Mass Spectrometry. Springer. [Link]
- Google Patents. (2011). CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. [Link]
-
Agilent Technologies. (2022). How to Troubleshoot and Improve your GC/MS. YouTube. [Link]
-
Klee, M. (2023). GC Solutions #35: Activity and Decomposition. Separation Science. [Link]
-
NIST. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
LibreTexts Chemistry. (2020). Fragmentation Patterns in Mass Spectrometry. [Link]
-
Johnson, K. J., et al. (2013). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Journal of Chromatography A. [Link]
-
LibreTexts Chemistry. (2024). Oxidation of Aromatic Compounds. [Link]
-
NIST. (n.d.). Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. NIST Chemistry WebBook. [Link]
-
Kumar, A., et al. (2013). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules. [Link]
-
Patteti, K., et al. (2015). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Journal of Proteome Research. [Link]
Sources
- 1. CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google Patents [patents.google.com]
- 2. CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. 4-クロロ-1-ニトロ-2-(トリフルオロメチル)ベンゼン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- [webbook.nist.gov]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. repository.si.edu [repository.si.edu]
- 10. sepscience.com [sepscience.com]
- 11. agilent.com [agilent.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Welcome to the technical support resource for the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This guide is designed for chemistry professionals engaged in pharmaceutical and agrochemical research and development. Here, we address common challenges encountered during the synthesis of this key intermediate, focusing on the prevalent and robust method of Nucleophilic Aromatic Substitution (SNAr). Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental success.
The primary route we will troubleshoot involves the reaction of a di-halogenated precursor, 1,4-dichloro-2-(trifluoromethyl)benzene, with a sulfur nucleophile like sodium thiomethoxide. The trifluoromethyl group is a powerful electron-withdrawing group, which is essential for activating the benzene ring towards nucleophilic attack.[1]
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via the substitution of the chlorine atom at the C-2 position (ortho to the -CF3 group) by the methylthiolate anion. The electron-withdrawing nature of the trifluoromethyl group stabilizes the intermediate Meisenheimer complex, facilitating the reaction.[1][2]
Caption: Overall reaction for the synthesis of the target compound.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction has stalled or shows very low conversion. What are the primary causes?
Low conversion is a frequent issue stemming from several critical factors. The causality is typically linked to the potency of the nucleophile or suboptimal reaction conditions.
-
Cause 1: Inactive Nucleophile: Sodium thiomethoxide (NaSMe) is highly hygroscopic and reactive. Moisture in the reaction will protonate the thiomethoxide, converting it to the non-nucleophilic methanethiol (b.p. 6 °C), which will then escape the reaction mixture.
-
Solution: Ensure your NaSMe is fresh and handled under strictly anhydrous conditions (e.g., in a glovebox). Use a high-quality, anhydrous polar aprotic solvent like DMF or DMSO. Consider generating the nucleophile in situ from methanethiol and a strong base like sodium hydride (NaH), though this requires careful handling of toxic methanethiol gas.
-
-
Cause 2: Insufficient Temperature: The SNAr reaction has a significant activation energy barrier. While the -CF3 group helps, thermal energy is required to facilitate the formation of the Meisenheimer complex.
-
Solution: Most procedures recommend temperatures between 80-120 °C. If conversion is low at a lower temperature, cautiously increase the heat while monitoring for side product formation (see Q2).
-
-
Cause 3: Inappropriate Solvent: The choice of solvent is critical. It must be polar aprotic to solvate the sodium cation without protonating the nucleophile.
-
Solution: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices. Ensure they are of a high-purity, anhydrous grade. Tetrahydrofuran (THF) is generally not polar enough to facilitate this reaction efficiently.
-
Caption: Troubleshooting workflow for low reaction conversion.
Q2: My NMR/GC-MS analysis shows significant impurities. What are the likely side products and how can I avoid them?
The formation of side products is typically a result of over-reaction, oxidation, or the presence of contaminants. Identifying these impurities is key to optimizing the reaction conditions.
| Side Product Name | Structure | Probable Cause | Prevention Strategy |
| 1,4-bis(methylthio)-2-(trifluoromethyl)benzene | ![]() | Excess nucleophile (>1.1 eq.), high reaction temperature, or prolonged reaction time leading to a second SNAr reaction. | Use a slight excess of NaSMe (1.05-1.1 eq.). Monitor the reaction closely by TLC or GC and stop once the starting material is consumed. Avoid excessive heating. |
| 4-Chloro-2-(methylsulfinyl)-1-(trifluoromethyl)benzene (Sulfoxide) | ![]() | Oxidation of the electron-rich sulfide product. This can happen if the reaction is exposed to air at high temperatures, or during workup if oxidizing agents are present. | Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially if heating for extended periods. Use degassed solvents for the workup. |
| 4-Chloro-2-hydroxy-1-(trifluoromethyl)benzene | ![]() | Presence of water or hydroxide ions, which can also act as nucleophiles, although less potent than thiomethoxide. | Ensure strictly anhydrous conditions for all reagents and solvents. |
Q3: I am struggling with the purification of the final product. What is an effective strategy?
The product, starting material, and the bis-substituted side product often have similar polarities, which can complicate purification by column chromatography.
-
Step 1: Aqueous Workup: After cooling the reaction, quench it by pouring it into a large volume of water. This will precipitate the organic compounds and dissolve the DMF/DMSO and any remaining salts. If the product oils out, extract it with a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer thoroughly with water and then brine to remove residual DMF/DMSO.
-
Step 2: Column Chromatography: This is the most effective method for purification.
-
Stationary Phase: Silica gel is standard.
-
Mobile Phase: A non-polar/polar solvent system is required. Start with a very non-polar eluent, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding ethyl acetate or dichloromethane. The starting material (less polar) will elute first, followed by the desired product, and finally the more polar bis-substituted side product. A shallow gradient is key to achieving good separation.
-
-
Step 3: Alternative Purification:
-
Distillation: The product has a high boiling point, but vacuum distillation can be effective if the primary impurities are non-volatile.
-
Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization from a suitable solvent (e.g., hexane/isopropanol mixture) can be an efficient final purification step.
-
Frequently Asked Questions (FAQs)
-
Q: Why does the thiomethoxide substitute the chlorine at position 2 and not position 4?
-
A: The trifluoromethyl group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M, hyperconjugation). This effect is strongest at the ortho (C2, C6) and para (C4) positions. Both chlorine atoms are activated. However, the chlorine at C2 is ortho to the activating -CF3 group, making it the primary site for nucleophilic attack and subsequent substitution. The regioselectivity is generally high but can be influenced by reaction conditions.[1][3]
-
-
Q: Can I use other sulfur nucleophiles?
-
A: Yes. This reaction is adaptable for other alkyl or aryl thiols to create a variety of thioethers. The corresponding thiolate would need to be generated using a suitable base (e.g., NaH, K2CO3). The reactivity of the thiol and the stability of the thiolate will influence the required reaction conditions.
-
-
Q: How critical is it to maintain an inert atmosphere?
-
A: It is highly recommended. While short reactions at moderate temperatures may proceed with minimal oxidation, running the reaction under nitrogen or argon is a best practice. It prevents the formation of the sulfoxide/sulfone byproducts, which simplifies purification and improves yield.
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,4-dichloro-2-(trifluoromethyl)benzene (1.0 eq.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
-
Nucleophile Addition: Under a positive flow of nitrogen, carefully add sodium thiomethoxide (NaSMe) (1.05 eq.). Note: NaSMe can be pyrophoric upon contact with moist air.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every hour. The reaction is typically complete within 2-6 hours.
-
Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing ice-water (10x the volume of DMF). A precipitate or oil should form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with water, followed by one wash with saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: TLC Monitoring
-
Eluent: 95:5 Hexane:Ethyl Acetate
-
Visualization: UV lamp (254 nm). The aromatic rings will show as dark spots. Staining with potassium permanganate can also be used.
-
Expected Rf values:
-
Starting Material (1,4-dichloro-2-(trifluoromethyl)benzene): ~0.7
-
Product (this compound): ~0.6
-
Side Product (1,4-bis(methylthio)-2-(trifluoromethyl)benzene): ~0.5
-
References
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
- Concerted Nucleophilic Arom
-
Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
Sources
methods for removing unreacted starting materials from 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Welcome to the Technical Support Center for the purification of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for the effective removal of unreacted starting materials and byproducts from your target compound. Our approach is rooted in established chemical principles and field-proven laboratory practices to ensure the integrity and purity of your final product.
Understanding the Chemistry: The Synthetic Context
The purification strategy for any compound is intrinsically linked to its synthetic route. A common and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated precursor. A highly probable starting material is 2,4-dichloro-1-(trifluoromethyl)benzene, which is reacted with a methylthiolating agent, such as sodium thiomethoxide (NaSMe).
The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the ortho and para positions relative to the -CF₃ group, making the chlorine at the 2- and 4-positions susceptible to substitution.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the purification of this compound.
Q1: What are the most likely unreacted starting materials I need to remove?
A1: Based on the probable synthetic route, the primary unreacted starting materials you will likely encounter are:
-
2,4-dichloro-1-(trifluoromethyl)benzene: The electrophilic aromatic precursor.
-
Sodium thiomethoxide (or its protonated form, methanethiol): The nucleophilic methylthiolating agent. Excess of this reagent is often used to drive the reaction to completion.
Q2: What are the potential byproducts of this reaction?
A2: Besides unreacted starting materials, you may encounter byproducts such as:
-
Isomeric products: While the substitution at the 2-position is favored due to the electronic activation by the trifluoromethyl group, some substitution at the 4-position might occur, leading to the formation of 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene.
-
Di-substituted product: If the reaction conditions are harsh or the stoichiometry is not well-controlled, a second substitution can occur, leading to the formation of 2,4-bis(methylthio)-1-(trifluoromethyl)benzene.
-
Hydrolysis products: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, although this is generally a minor pathway.
Q3: My initial workup involves a simple aqueous wash. Is this sufficient?
A3: An aqueous wash is a good first step to remove water-soluble impurities like excess sodium thiomethoxide and other inorganic salts. However, it will not effectively remove unreacted 2,4-dichloro-1-(trifluoromethyl)benzene or other organic byproducts, which are not soluble in water. Further purification steps are almost always necessary.
Q4: I am observing a persistent unpleasant odor. What is the cause and how can I mitigate it?
A4: The unpleasant odor is likely due to residual methanethiol (CH₃SH), which is a volatile and odorous compound. This can be present if the sodium thiomethoxide is protonated during the workup. To mitigate this, you can perform the initial washes with a dilute aqueous base (e.g., 1M NaOH) to ensure the thiolate remains in its salt form and is partitioned into the aqueous layer. All manipulations should be performed in a well-ventilated fume hood.
Troubleshooting Guides: Step-by-Step Purification Protocols
This section provides detailed troubleshooting guides for common purification challenges.
Scenario 1: Significant amount of unreacted 2,4-dichloro-1-(trifluoromethyl)benzene remaining.
This is a common issue, especially if the reaction has not gone to completion. The starting material has a similar polarity to the product, making separation challenging.
Flash column chromatography is a highly effective method for separating compounds with different polarities.[1]
Causality: The separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel) and their varying solubility in the mobile phase. The slightly more polar thioether product will interact more strongly with the silica gel than the less polar dichlorinated starting material.
Experimental Protocol:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve a good separation between the spots of the starting material and the product. An ideal Rf value for the product is around 0.3.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system. The less polar 2,4-dichloro-1-(trifluoromethyl)benzene will elute first, followed by your desired product, this compound.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the pure product fractions.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2 Hexanes:EtOAc) and gradually increase the polarity. |
| Detection | UV light (254 nm) or staining | Aromatic compounds are typically UV active. |
DOT Script for Chromatography Workflow:
Caption: Workflow for purification by flash column chromatography.
If the product is a solid, recrystallization can be a highly effective and scalable purification method. A patent for a structurally similar compound, 4-chloro-3-(trifluoromethyl)benzene sulfonyl chloride, describes purification by distillation followed by recrystallization from a mixture of ethyl acetate and n-hexane.[2]
Causality: This technique relies on the difference in solubility of the product and impurities in a given solvent at different temperatures. The desired compound should be soluble in the hot solvent and sparingly soluble at room temperature or below, while the impurities should either be highly soluble or insoluble in the chosen solvent.
Experimental Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, or mixtures thereof) to find a suitable recrystallization solvent or solvent system.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot recrystallization solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum.
| Solvent System | Comments |
| Ethanol/Water | Good for moderately polar compounds. |
| Hexanes/Ethyl Acetate | A versatile system for compounds of intermediate polarity. |
| Isopropanol | Often a good choice for aromatic compounds. |
Scenario 2: Presence of the di-substituted byproduct, 2,4-bis(methylthio)-1-(trifluoromethyl)benzene.
This byproduct is significantly less polar than the desired mono-substituted product.
As with the unreacted starting material, flash column chromatography is the method of choice here.
Causality: The di-substituted product, having two thioether groups, will be less polar than the mono-substituted product which still retains a polar C-Cl bond. This difference in polarity allows for effective separation on a silica gel column.
Experimental Protocol:
Follow the same protocol as described in Scenario 1 for flash column chromatography. The di-substituted byproduct will elute before the desired product.
DOT Script for Separation Logic:
Caption: Elution order during column chromatography.
Scenario 3: Residual Sodium Thiomethoxide or Methanethiol.
These impurities are water-soluble and can be removed with a proper aqueous workup.
Liquid-liquid extraction separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and water.[3]
Causality: The desired organic product is soluble in an organic solvent (e.g., dichloromethane, ethyl acetate), while the ionic sodium thiomethoxide and polar methanethiol are soluble in the aqueous phase.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash it sequentially with:
-
A dilute aqueous solution of sodium hydroxide (e.g., 1M NaOH) to remove any acidic impurities and ensure any remaining methanethiol is in its salt form.
-
Water to remove any residual NaOH.
-
Brine (saturated aqueous NaCl solution) to help break any emulsions and remove bulk water from the organic layer.
-
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization if necessary.
DOT Script for Extraction Workflow:
Caption: Workflow for liquid-liquid extraction.
References
- Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride. CN102336689A.
- Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile. CN102952039A.
-
Nucleophilic aromatic substitution. In: Wikipedia. Available at: [Link]
Sources
optimizing catalyst loading for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene synthesis
A Senior Application Scientist's Guide to Optimizing Palladium-Catalyzed C-S Cross-Coupling Reactions
Welcome to the technical support center for the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this and structurally related aryl sulfides. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively. The synthesis of this molecule, a key intermediate in various industries, typically relies on a palladium-catalyzed C-S cross-coupling reaction—a powerful but nuanced transformation.[1][2] The efficiency, yield, and purity of this reaction are critically dependent on the precise loading and performance of the palladium catalyst system.
This document will serve as a dynamic troubleshooting resource, structured in a question-and-answer format to directly address the common challenges you may encounter.
Fundamental Reaction: The Catalytic Cycle
The synthesis of this compound is achieved via a Palladium-catalyzed C-S cross-coupling, a variant of the well-established Buchwald-Hartwig reaction.[3][4][5] The reaction couples an aryl halide (4-chloro-2-halo-1-(trifluoromethyl)benzene) with a methylthiol source (e.g., sodium thiomethoxide or methanethiol with a base). The catalytic cycle, which dictates the reaction's success, proceeds through three key elementary steps: Oxidative Addition, Transmetalation (or Ligand Exchange), and Reductive Elimination.[6][7][8]
Caption: General catalytic cycle for Palladium-catalyzed C-S cross-coupling.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows low or no conversion. What are the primary factors to investigate related to the catalyst system?
This is the most common issue and often points to a problem with the generation or stability of the active Pd(0) catalyst.
Answer: Several factors related to the catalyst system can lead to poor performance. A systematic approach is crucial.
-
Insufficient Catalyst Loading: While minimizing catalyst use is economically desirable, every catalytic system has a threshold below which the reaction rate becomes impractically slow or stalls due to catalyst deactivation. For this challenging transformation involving an electron-deficient aryl chloride, a starting loading of 1-2 mol% of the palladium source is a robust baseline.[9][10] If you suspect this is the issue, doubling the catalyst loading in a single experiment can be a quick diagnostic test.
-
Ineffective Pre-catalyst Activation: Many common palladium sources, like Pd(OAc)₂, are Pd(II) pre-catalysts and must be reduced in situ to the active Pd(0) species.[11][12][13] This reduction can be inefficient. Using modern, well-defined Pd(0) pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) can provide more reliable initiation and is highly recommended.[13] These pre-catalysts are designed for the clean and efficient generation of the active catalyst.[13]
-
Poor Ligand Choice: The ligand is arguably the most critical component. The trifluoromethyl group makes the aryl ring electron-deficient, which facilitates the initial oxidative addition but can make the final reductive elimination step more difficult.[14][15][16] To overcome this, bulky and electron-rich phosphine ligands are required.
-
Recommended Ligands: Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are excellent starting points.[5][11][12] These ligands promote both the oxidative addition of the challenging aryl chloride and stabilize the palladium center to facilitate the crucial C-S bond-forming reductive elimination.[17][18]
-
-
Catalyst Deactivation: The active Pd(0) species can be unstable, leading to deactivation pathways that halt the catalytic cycle.
-
Palladium Black Formation: A visible sign of catalyst death is the precipitation of black palladium metal.[10] This often occurs if the ligand cannot sufficiently stabilize the Pd(0) intermediates. Increasing the ligand-to-palladium ratio (e.g., from 1.2:1 to 2:1) can often mitigate this.
-
Ligand Degradation: Phosphine ligands can be sensitive to oxidation or side reactions at high temperatures. Ensure your reaction is run under a strictly inert atmosphere (Nitrogen or Argon) and use high-purity, degassed solvents.[19]
-
| Problem | Potential Catalytic Cause | Suggested Solution |
| No or <10% Conversion | Inactive Catalyst System | Switch to a modern Pd(0) pre-catalyst (e.g., XPhos Pd G3). |
| Stalled Reaction at 30-50% | Catalyst Deactivation | Increase ligand:Pd ratio (try 1.5:1 or 2:1). Ensure rigorous inert atmosphere. |
| Slow Reaction Rate | Low Catalyst Loading / Temperature | Increase catalyst loading to 2-3 mol% as a test. Increase reaction temperature in 10 °C increments. |
| Inconsistent Results | Inefficient Pre-catalyst Activation | Use a well-defined pre-catalyst. Avoid Pd(OAc)₂ or Pd₂(dba)₃ for initial screening if possible. |
FAQ 2: I'm observing significant side products, such as dimethyl disulfide or hydrodehalogenation. How can catalyst loading and choice influence this?
Side product formation indicates that a competing reaction pathway is occurring at a comparable rate to the desired C-S coupling.
Answer: The formation of specific side products provides valuable clues for troubleshooting.
-
Dimethyl Disulfide (Me-S-S-Me) Formation: This arises from the oxidative homocoupling of the methylthiolate. This is typically not a direct function of the palladium catalyst but is exacerbated by:
-
Presence of Oxygen: Traces of oxygen can readily oxidize the thiolate. Rigorous degassing of the solvent and reagents is critical.
-
Base Choice: The choice and strength of the base are important. A base that is too strong or used in large excess can lead to higher concentrations of the reactive thiolate, increasing the chance of side reactions. Using a moderately strong base like Cs₂CO₃ or K₃PO₄ is often a good balance.[3][17]
-
-
Hydrodehalogenation (Reduction of Ar-Cl to Ar-H): This occurs when the Ar-Pd(II)-X intermediate is intercepted by a hydride source before it can undergo C-S bond formation.
-
Catalyst Loading: Excessively high catalyst loading can sometimes increase the rate of side reactions relative to the productive cycle. If you are using >5 mol% catalyst, consider reducing it.
-
Ligand Structure: The ligand plays a key role. A ligand that promotes rapid reductive elimination will outcompete the hydrodehalogenation pathway. If this is a persistent issue, screening alternative bulky, electron-rich ligands is the best strategy. Increasing the ligand-to-metal ratio can also help suppress this side reaction.[20]
-
Caption: Troubleshooting workflow for common C-S coupling issues.
FAQ 3: How do I systematically optimize the catalyst loading to be cost-effective without sacrificing yield and purity?
Once you have a working reaction, optimization is key for scalability and efficiency.
Answer: A systematic, data-driven approach is essential for optimizing catalyst loading. The goal is to find the lowest possible catalyst loading that maintains a high yield and acceptable impurity profile within a practical timeframe.
-
Establish a Robust Baseline: First, ensure your reaction gives a high, reproducible yield (>90%) at a standard catalyst loading (e.g., 1.0 mol% Pd, 1.2 mol% ligand). This is your "golden standard."
-
Systematic Reduction Series: Set up a series of parallel reactions where only the catalyst and ligand loading are changed, keeping all other parameters (temperature, concentration, equivalents of reagents) constant.
-
Example Series: 1.0 mol%, 0.5 mol%, 0.2 mol%, 0.1 mol%, 0.05 mol%.
-
-
Monitor Reaction Kinetics: The most valuable data comes from monitoring the reaction progress over time. This distinguishes a reaction that is simply slower from one where the catalyst dies prematurely.
-
Analyze the Final Impurity Profile: After the reactions are complete (e.g., 24 hours), analyze the final crude mixture for both the desired product and key impurities (like the hydrodehalogenated starting material). A slightly lower yield might be acceptable if the purity is significantly higher, simplifying purification.
Data Logging for Optimization:
| Catalyst Loading (mol%) | Ligand:Pd Ratio | Time (h) | Conversion (%) | Hydrodehalogenation Impurity (%) |
| 1.0 | 1.2:1 | 4 | 98 | < 0.5 |
| 0.5 | 1.2:1 | 8 | 95 | < 0.5 |
| 0.2 | 1.2:1 | 16 | 92 | 1.0 |
| 0.1 | 1.2:1 | 24 | 85 (stalled) | 2.5 |
From this hypothetical data, a loading of 0.2-0.5 mol% might represent the optimal balance of cost, time, and purity.
Experimental Protocols
Protocol 1: Baseline Catalyst System Screening
This protocol outlines a general procedure for establishing a reliable baseline condition.
Objective: To achieve >90% conversion of the aryl chloride.
Reagents & Equipment:
-
4-Chloro-2-bromo-1-(trifluoromethyl)benzene (Aryl Halide)
-
Sodium thiomethoxide (MeSNa)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos, if not using a pre-catalyst)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel, magnetic stirrer, heating mantle
-
Inert atmosphere supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Add a stir bar to a Schlenk flask. Seal the flask and cycle between vacuum and inert gas three times to ensure an inert atmosphere.
-
Reagent Addition (Solid): Under a positive pressure of inert gas, add the Palladium Pre-catalyst (e.g., 0.01 mmol, 1 mol%), sodium thiomethoxide (1.2 mmol, 1.2 equiv), and the Aryl Halide (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL, to make a 0.2 M solution) via syringe.
-
Degassing (Optional but Recommended): Briefly bubble inert gas through the reaction mixture for 5-10 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: After a set time (e.g., 12 hours), cool the reaction to room temperature. Take a small aliquot, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC-MS or LC-MS to determine conversion.
Protocol 2: Reaction Monitoring via Timed Sampling
Objective: To generate a kinetic profile for catalyst loading optimization studies.
Procedure:
-
Set up the reaction as described in Protocol 1.
-
At each designated time point (e.g., t = 1, 2, 4, 8, 16, 24 h), carefully and quickly perform the following under a positive pressure of inert gas: a. Withdraw a small, measured aliquot of the reaction mixture (e.g., 0.1 mL) using a syringe. b. Immediately inject the aliquot into a vial containing a quench solution (e.g., 1 mL of water) and an internal standard dissolved in a suitable solvent (e.g., ethyl acetate). c. Vortex the vial thoroughly. d. Analyze the organic layer by GC or LC to determine the ratio of starting material to product, corrected by the internal standard.
-
Plot % Conversion vs. Time for each catalyst loading to visualize the reaction rate and identify potential catalyst deactivation.
References
-
Recent developments in palladium-catalyzed C–S bond formation. Organic Chemistry Frontiers, RSC Publishing. [Link]
-
Metal-catalyzed Approaches to Aryl Thioethers. Wordpress. [Link]
-
Advances in In Situ Investigations of Heterogeneous Catalytic Ammonia Synthesis. MDPI. [Link]
-
Catalytic thiolation of aryl halides. ResearchGate. [Link]
-
Mechanism of the Palladium-Catalyzed Metal−Carbon Bond Formation. A Dual Pathway for the Transmetalation Step. Journal of the American Chemical Society. [Link]
-
A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
-
Computational Insights into the Effect of Ligand Redox Properties on Reductive Elimination from Au(III), Pd(II), and Pt(II) Complexes. Organometallics. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates. PMC - NIH. [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. [Link]
-
Transition Metal Catalyzed Synthesis of Aryl Sulfides. PMC - PubMed Central. [Link]
-
A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. RSC Publishing. [Link]
-
A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation. PMC - PubMed Central. [Link]
-
CoCl2.6H2O/1-catalyzed S-arylation of aryl chlorides and thiols in water. ResearchGate. [Link]
-
In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]
-
How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis. RSC Publishing. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]
-
The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. MIT Open Access Articles. [Link]
-
Direct 2‐Arylation of Thiophene Using Low Loading of a Phosphine‐Free Palladium Catalyst. ChemInform. [Link]
-
Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Reductive elimination. Wikipedia. [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Ligand-less palladium-catalyzed direct 5-arylation of thiophenes at low catalyst loadings. ScienceDirect. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
Sources
- 1. Recent developments in palladium-catalyzed C–S bond formation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sci-Hub. ChemInform Abstract: Direct 2‐Arylation of Thiophene Using Low Loading of a Phosphine‐Free Palladium Catalyst. / ChemInform, 2012 [sci-hub.sg]
- 10. semanticscholar.org [semanticscholar.org]
- 11. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02212A [pubs.rsc.org]
- 12. A general strategy for the synthesis of α-trifluoromethyl- and α-perfluoroalkyl-β-lactams via palladium-catalyzed carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Palladium-Catalyzed Trifluoromethylation of Vinyl Sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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impact of temperature on the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Welcome to the technical support guide for the synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of reaction temperature. As professionals in chemical research and development, we understand that precise control over reaction conditions is paramount to achieving high yield, purity, and desired regioselectivity. This guide is structured to move from foundational principles to practical, actionable solutions for challenges encountered in the laboratory.
Section 1: The Underlying Chemistry - A Senior Scientist's Perspective
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The common starting material is 3,4-dichlorobenzotrifluoride, and the nucleophile is sodium thiomethoxide (NaSMe).
The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group, which "activates" the benzene ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as the Meisenheimer complex.[1][2] However, the presence of two chlorine atoms presents a challenge of regioselectivity . The incoming methylthio (-SMe) group can substitute the chlorine at the C-2 position (ortho to -CF₃) to yield the desired product, or at the C-4 position (para to -CF₃) to yield an undesired isomer.
Temperature is the key determinant in controlling this outcome, governing the principles of Kinetic vs. Thermodynamic Control .[3][4][5]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is largely irreversible. The product that forms fastest will predominate.[4][6] Attack at the C-4 position is less sterically hindered, leading to a lower activation energy. Therefore, lower temperatures often favor the formation of the undesired kinetic product, 2-Chloro-5-(methylthio)-1-(trifluoromethyl)benzene.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction becomes more reversible. The system has enough energy to overcome higher activation barriers and reach equilibrium.[3][5] The desired product, this compound, is the more thermodynamically stable isomer due to the electronic stabilization between the electron-donating -SMe group and the electron-withdrawing -CF₃ group in the ortho position. Thus, higher temperatures favor the formation of the more stable, desired thermodynamic product.
Understanding this balance is crucial for troubleshooting and optimizing your synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues in a practical question-and-answer format.
Q1: My reaction is extremely slow or has stalled. I'm seeing mostly unreacted starting material. What is the likely cause?
A: This is a classic symptom of insufficient thermal energy. The activation energy for the SNAr reaction, even on an activated ring, is significant.
-
Causality: The reaction temperature is too low to achieve a practical reaction rate. You are operating in a regime where the kinetic barrier is insurmountable for the bulk of the molecules.
-
Troubleshooting Steps:
-
Confirm your heating apparatus (oil bath, heating mantle) is calibrated and maintaining the set temperature.
-
Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS after 1-2 hours at each new setpoint.
-
For this specific synthesis, a temperature range of 80-120 °C in a polar aprotic solvent like DMF or DMSO is a common starting point for optimization.[7]
-
Q2: My yield is acceptable, but my product contains a significant amount of the 2-Chloro-5-(methylthio) isomer. How can I improve the regioselectivity?
A: You are likely operating under conditions that favor the kinetic product. To favor the desired thermodynamic product, you need to provide enough energy for the reaction to reach equilibrium.
-
Causality: The reaction temperature is not high enough to favor the formation of the more stable thermodynamic isomer. The faster-forming, but less stable, kinetic isomer is the major product.[6][8]
-
Troubleshooting Steps:
-
Increase Temperature: Carefully raise the reaction temperature. Moving from 80 °C towards 110-120 °C can significantly shift the product ratio in favor of the thermodynamic product.
-
Increase Reaction Time: At elevated temperatures, allow the reaction to stir for a longer period (e.g., 6-18 hours). This gives the system time to equilibrate, converting the initially formed kinetic product into the more stable thermodynamic product.
-
Monitor Isomer Ratio: Use GC-MS or ¹H NMR to quantify the isomer ratio during your optimization experiments.
-
Q3: After raising the temperature to improve the reaction rate, my final product is dark brown and shows multiple new impurities on the chromatogram. What happened?
A: Exceeding the optimal temperature window can lead to thermal decomposition and side reactions.
-
Causality: High temperatures (e.g., >150 °C) can cause the decomposition of common polar aprotic solvents like DMF. Furthermore, excessive heat can promote undesirable side reactions, such as the substitution of the second chlorine atom (di-substitution) or other complex degradations.
-
Troubleshooting Steps:
-
Establish an Upper Limit: Do not exceed 140-150 °C when using solvents like DMF.
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon). Oxygen at high temperatures can accelerate decomposition.
-
Purification: While prevention is key, if decomposition occurs, you may need to employ more rigorous purification methods, such as column chromatography followed by distillation or recrystallization, to isolate the pure product.
-
Q4: Is there an "optimal" temperature for this synthesis?
A: There is an optimal range that balances reaction rate, regioselectivity, and stability. This is typically found through systematic optimization. Based on established principles for SNAr reactions, the optimal temperature likely lies between 95 °C and 120 °C .
-
Below 95 °C: The reaction may be too slow, and regioselectivity may favor the undesired kinetic isomer.
-
Above 120 °C: The risk of solvent decomposition and side product formation increases, reducing purity and overall yield.[9]
Section 3: Data-Driven Temperature Optimization
The following table presents hypothetical, yet scientifically plausible, data to illustrate the impact of temperature on the synthesis of this compound. This serves as a template for your own experimental design.
| Temperature (°C) | Reaction Time (h) | Yield (Desired Isomer) | Isomer Ratio (Desired:Undesired) | Purity (%) | Observations |
| 70 | 24 | 35% | 2:1 | 90% | Very slow reaction, significant starting material remains. |
| 90 | 12 | 65% | 5:1 | 95% | Good conversion, improved regioselectivity. |
| 110 | 8 | 88% | 15:1 | 98% | Optimal balance of rate, yield, and selectivity. |
| 130 | 6 | 82% | 14:1 | 91% | Faster reaction, but slight darkening and new trace impurities. |
| 150 | 4 | 70% | 12:1 | <80% | Rapid reaction, significant darkening, and multiple side products. |
Section 4: Experimental Protocol: Temperature-Controlled Synthesis
This protocol outlines a robust method for the synthesis, emphasizing critical temperature control points.
Reagents & Equipment:
-
3,4-Dichlorobenzotrifluoride (1.0 eq)
-
Sodium thiomethoxide (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Three-neck round-bottom flask, condenser, thermocouple, magnetic stirrer
-
Inert gas supply (N₂ or Ar)
-
Oil bath with a reliable temperature controller
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas for 15-20 minutes.
-
Charging Reagents: To the flask, add 3,4-dichlorobenzotrifluoride followed by anhydrous DMF (approx. 5-10 mL per gram of starting material). Begin stirring.
-
Nucleophile Addition: Carefully add the sodium thiomethoxide to the stirring solution. The addition may be slightly exothermic; maintain the temperature below 30 °C during this step, using a water bath if necessary.
-
Heating to Target Temperature: Once the addition is complete, place the flask in the oil bath. This is the critical control step. Set the temperature controller to your target (e.g., 110 °C). Use a thermocouple in the reaction mixture (if possible) or in the oil bath adjacent to the flask for accurate temperature monitoring.
-
Reaction Monitoring: Maintain the target temperature and allow the reaction to proceed for the optimized time (e.g., 8 hours). Monitor the disappearance of the starting material and the formation of the product via TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water (10x the volume of DMF).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate or Toluene) three times.
-
Washing: Combine the organic layers and wash with water, then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Section 5: Visualizing Temperature Effects
The following diagram illustrates the energy profile for the competing kinetic and thermodynamic pathways.
Caption: Kinetic vs. Thermodynamic reaction pathways.
References
- CN102952039A - Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile - Google P
- JP2006076970A - Process for producing 4-chloro-2-methylthiopyrimidines - Google P
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fluoromethyl phenyl sulfone - Organic Syntheses Procedure. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
- US5659088A - Process for the preparation of 4-fluorothiophenol - Google P
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . [Link]
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Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement - 26 June 2023 - Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
- CN102336689A - Preparation and refining method of 4-Cl-(trifluoromethyl)
-
Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds Inaugural-Dissertation to obtain - Refubium - Freie Universität Berlin. [Link]
-
REACTION OF TRIFLUOROMETHYLSULFENYL CHLORIDE WITH 3-CHLORO- AND 3-HYDROXYPROPYNES - Sci-Hub. [Link]
-
Kinetic vs Thermodynamic Control--Conjugated Systems - YouTube. [Link]
-
Table 1 Optimization of the nucleophilic aromatic substitution reaction - ResearchGate. [Link]
-
1-Chloro-2-methyl-4-(trifluoromethyl)benzene | C8H6ClF3 | CID 13489932 - PubChem. [Link]
-
Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)- - the NIST WebBook. [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. [Link]
-
Kinetic and Thermodynamic Product 2: Practice - YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
-
Kinetic Control vs Thermodynamic Control - Wix.com. [Link]
-
4 - SAFETY DATA SHEET . [Link]
-
Directed nucleophilic aromatic substitution reaction - RSC Publishing. [Link]
-
Kinetic Control vs. Thermodynamic Control - YouTube. [Link]
-
Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6) - Cheméo. [Link]
-
An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control . [Link]
Sources
- 1. vapourtec.com [vapourtec.com]
- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. arandomchemist.wixsite.com [arandomchemist.wixsite.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. airgas.com [airgas.com]
preventing byproduct formation in 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene reactions
A Guide to Minimizing Byproduct Formation in Key Synthetic Transformations
Welcome to the technical support center for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Our goal is to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and mitigate the formation of common byproducts, ensuring the desired reactivity and maximizing the yield of your target molecules.
The unique substitution pattern of this compound, featuring a reactive chloro group for cross-coupling, a potentially labile methylthio group, and a strongly electron-withdrawing trifluoromethyl group, presents a specific set of challenges. This guide offers a scientifically grounded approach to navigating these challenges in three common and powerful synthetic transformations: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr).
I. General Considerations and Overarching Challenges
Before delving into specific reaction types, it's crucial to understand the inherent reactivity of this compound. The interplay of its substituents governs its behavior and potential for side reactions.
-
The Trifluoromethyl Group (-CF₃): This powerful electron-withdrawing group significantly activates the aryl chloride towards nucleophilic attack. However, under forcing basic conditions, particularly at elevated temperatures, it can be susceptible to hydrolysis, ultimately leading to the corresponding carboxylic acid.
-
The Methylthio Group (-SCH₃): While generally stable, the sulfur atom in the methylthio group is susceptible to oxidation, especially in the presence of certain palladium catalysts and oxidants, or with prolonged exposure to air at high temperatures. This can lead to the formation of the corresponding sulfoxide and sulfone byproducts.
-
The Chloro Group (-Cl): Positioned for displacement in various cross-coupling and substitution reactions, its reactivity is enhanced by the electron-withdrawing trifluoromethyl group. However, in palladium-catalyzed reactions, the C-Cl bond can be susceptible to hydrodechlorination, an undesired side reaction that replaces the chlorine with a hydrogen atom.
II. Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, when working with this compound, several byproducts can arise.
FAQ 1: My Suzuki-Miyaura reaction is producing a significant amount of the dechlorinated byproduct, 2-methylthio-1-(trifluoromethyl)benzene. How can I prevent this?
Answer: Hydrodechlorination is a common side reaction in palladium-catalyzed couplings of aryl chlorides.[1][2] It often arises from the premature β-hydride elimination from palladium-hydride species in the catalytic cycle or from protonolysis of the organopalladium intermediate. The electron-deficient nature of your substrate can make it more susceptible to this pathway.
Causality and Mitigation Strategies:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination to form the C-C bond over undesired pathways. Ligands like SPhos, XPhos, or RuPhos are often effective in suppressing hydrodehalogenation. They create a sterically hindered environment around the palladium center, which disfavors the formation of palladium-hydride species.
-
Base Selection: The choice and quality of the base are paramount. While stronger bases can accelerate the reaction, they can also promote side reactions. A weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over stronger bases like sodium tert-butoxide (NaOtBu) for Suzuki couplings. Ensure your base is finely powdered and anhydrous.
-
Solvent System: The solvent can influence the solubility of intermediates and the overall reaction kinetics. A mixture of a non-polar solvent like toluene or dioxane with a polar aprotic co-solvent or water is common. Anhydrous conditions are often beneficial.
-
Temperature Control: Running the reaction at the lowest effective temperature can minimize hydrodechlorination. High temperatures can accelerate the decomposition of palladium intermediates that lead to this byproduct.
Troubleshooting Workflow for Hydrodechlorination:
Caption: Troubleshooting logic for hydrodechlorination.
FAQ 2: I am observing byproducts that appear to be the sulfoxide or sulfone of my desired product. What is causing this oxidation?
Answer: The methylthio group is susceptible to oxidation, and this can be exacerbated by the reaction conditions of a Suzuki-Miyaura coupling.
Causality and Mitigation Strategies:
-
Atmosphere: Rigorously exclude oxygen from your reaction. This is the most critical factor. Degas your solvents thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
Palladium Pre-catalyst: Some palladium sources, particularly Pd(OAc)₂, can be more prone to promoting oxidation. Using a well-defined Pd(0) source or a pre-catalyst can sometimes be beneficial.
-
Reaction Time: Minimize the reaction time. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to potentially oxidizing conditions at elevated temperatures.
| Byproduct | Mitigation Strategy | Key Parameter |
| Hydrodechlorination | Use bulky, electron-rich ligands; weaker, anhydrous base; lower temperature. | Ligand, Base, Temperature |
| Sulfoxide/Sulfone | Rigorous exclusion of oxygen; minimize reaction time. | Atmosphere, Reaction Time |
III. Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[3][4] The challenges with this compound are similar to those in Suzuki coupling, with some nuances.
FAQ 3: My Buchwald-Hartwig amination is sluggish, and I'm seeing a lot of starting material decomposition and some hydrodechlorination. What should I try?
Answer: The C-Cl bond of your substrate is activated, but aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig aminations.[5] This often necessitates more forcing conditions, which can lead to side reactions.
Causality and Mitigation Strategies:
-
Catalyst System (Ligand and Pre-catalyst): This is the most important factor for successful amination of aryl chlorides. Modern, highly active catalyst systems are essential.
-
Ligands: Bulky, electron-rich biarylphosphine ligands are the state-of-the-art for this transformation. Ligands such as RuPhos, BrettPhos, or Josiphos-type ligands are often excellent choices for challenging aryl chlorides.
-
Pre-catalysts: Using a pre-formed palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) can provide more consistent results and higher activity compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Base Selection: Strong, non-nucleophilic bases are typically required for Buchwald-Hartwig aminations. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often more effective than sodium tert-butoxide (NaOtBu) for aryl chlorides. Careful handling of these strong bases is crucial to avoid introducing moisture, which can lead to byproduct formation.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or CPME are standard. The choice of solvent can impact the solubility of the catalyst and the base, influencing the reaction rate.
Experimental Protocol: Optimized Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the this compound (1.0 equiv.), the desired amine (1.2 equiv.), the appropriate bulky biarylphosphine ligand (e.g., RuPhos, 1.5-2.0 mol%), and the palladium pre-catalyst (e.g., RuPhos Pd G3, 1.0-1.5 mol%).
-
Seal the tube with a septum, and purge with argon for 10-15 minutes.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the strong base (e.g., LiHMDS, 1.5 equiv.) as a solid or a solution in an anhydrous solvent.
-
Heat the reaction mixture to the optimized temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and proceed with standard aqueous workup and purification.
IV. Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effect of the trifluoromethyl group makes this compound an excellent substrate for SNAr reactions.
FAQ 4: I am performing an SNAr reaction with an oxygen or nitrogen nucleophile and observing a mixture of products. How can I improve the regioselectivity?
Answer: While the chloro group is the intended site of substitution, under certain conditions, nucleophilic attack at other positions or subsequent reactions can occur. However, for this specific substrate, the primary site of nucleophilic attack is overwhelmingly at the carbon bearing the chlorine atom due to the strong activation from the para-trifluoromethyl group. The observation of a product mixture is more likely due to side reactions of the starting material or product rather than a lack of regioselectivity in the initial SNAr step.
Causality and Mitigation Strategies:
-
Hydrolysis of the Trifluoromethyl Group: If your SNAr reaction is run with a strong base (e.g., NaOH, KOH) at high temperatures for extended periods, you may observe hydrolysis of the -CF₃ group to a carboxylic acid (-COOH) on either the starting material or the product.
-
Mitigation: Use milder bases like K₂CO₃ or Cs₂CO₃. Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Minimize the reaction time.
-
-
Reaction with the Methylthio Group: While less common in SNAr, strong nucleophiles could potentially react with the methylthio group, especially at elevated temperatures. However, the primary pathway will be the displacement of the chloride.
-
Confirmation of Regioselectivity: The regioselectivity of SNAr is dictated by the stability of the intermediate Meisenheimer complex.[6][7] For your substrate, the negative charge in the Meisenheimer complex formed by attack at the C-Cl position is stabilized by the para-trifluoromethyl group, making this the highly favored pathway.
SNAr Reaction Pathway and Potential Side Reactions:
Caption: SNAr pathway and potential for hydrolysis.
FAQ 5: My SNAr reaction with an amine nucleophile is not going to completion. Can I use a stronger base or higher temperature?
Answer: While increasing the temperature and using a stronger base can increase the reaction rate, it also increases the risk of the side reactions mentioned above, particularly trifluoromethyl group hydrolysis.
Optimization Strategy:
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are excellent for SNAr reactions as they solvate the cation of the base and leave the nucleophile more reactive.
-
Base Stoichiometry: Use a slight excess of a moderately strong base like K₂CO₃ or Cs₂CO₃ to deprotonate the nucleophile without being overly harsh.
-
Temperature: Gradually increase the temperature while monitoring for byproduct formation. Often, temperatures between 80-120 °C are sufficient.
V. Concluding Remarks
Successfully employing this compound in organic synthesis requires a proactive approach to minimizing byproduct formation. By understanding the inherent reactivity of the molecule and carefully selecting reaction conditions—particularly the catalyst system, base, and temperature—researchers can significantly improve the efficiency and outcome of their synthetic transformations. This guide provides a starting point for troubleshooting common issues, but as with all chemical reactions, empirical optimization for each specific substrate combination is key to achieving the best results.
VI. References
-
Crampton, M. R., et al. (2004). The SNAr process is well documented in the literature as a stepwise mechanism. Journal of the Chemical Society, Perkin Transactions 2, (5), 710-716.
-
Koike, S., Kashihara, M., & Nakao, Y. (2026). Dehalogenation of Aryl Halides by 9-Fluorenol Catalysis. Chemistry–An Asian Journal, 21(1), e70538.
-
Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Chemical Science, 1(1), 13-31.
-
Grushin, V. V., & Alper, H. (1994). Transformations of Aryl Chlorides Catalyzed by Transition-Metal Complexes. Chemical Reviews, 94(4), 1047-1062.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473.
-
Terrier, F. (2013). Nucleophilic aromatic substitution. Wiley-VCH.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
Sources
- 1. Dehalogenation of Aryl Halides by 9-Fluorenol Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation [csoe.mst.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
analytical methods for assessing the purity of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Answering your request, here is the technical support center with troubleshooting guides and FAQs.
Welcome to the technical support resource for the analytical assessment of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene. As a key intermediate in pharmaceutical synthesis, ensuring its purity is paramount to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1][2] Impurities can arise from various sources, including synthesis precursors, side-reaction products, or degradation.[3]
This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into the most effective analytical techniques, presented in a practical question-and-answer format to address challenges you may encounter during your experiments.
General Purity Assessment Workflow
The first step in any purity analysis is a logical workflow. A systematic approach ensures that results are reliable and reproducible, moving from qualitative identification to quantitative assessment.
Sources
Validation & Comparative
A Comparative Guide to the Precursors of Fipronil: An In-Depth Analysis for the Research Scientist
In the landscape of modern crop protection and veterinary medicine, the phenylpyrazole insecticide fipronil stands as a cornerstone for its efficacy against a broad spectrum of pests. The synthesis of this complex molecule is a multi-step process, critically dependent on the judicious selection of its foundational precursors. This guide provides a comprehensive comparison of the established synthetic routes to fipronil, with a particular focus on the pivotal intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. While the compound 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene was considered as a potential point of comparison, our extensive review of scientific literature and patents reveals it is not a recognized precursor in any established fipronil synthesis pathways. Therefore, this guide will delve into the industrially pertinent precursors and their synthetic transformations, offering experimental insights and comparative data to inform researchers, scientists, and drug development professionals in their pursuit of efficient and safe fipronil production.
The Central Role of 2,6-Dichloro-4-(trifluoromethyl)aniline
The synthesis of fipronil converges on the formation of its phenylpyrazole core, for which 2,6-dichloro-4-(trifluoromethyl)aniline is the indispensable phenyl-bearing precursor. The journey to fipronil, therefore, begins with the efficient synthesis of this key intermediate. Two primary starting materials have emerged as the most viable options in industrial applications: 4-(Trifluoromethyl)aniline and 4-Chlorobenzotrifluoride.
Synthetic Pathways to 2,6-Dichloro-4-(trifluoromethyl)aniline
The choice between 4-(Trifluoromethyl)aniline and 4-Chlorobenzotrifluoride as the initial building block is influenced by factors such as cost, availability, and the specific capabilities of the manufacturing facility. Each route presents its own set of chemical transformations, yields, and safety considerations.
Comparison of a Hypothetical vs. an Established Fipronil Precursor
As previously noted, this compound is not a documented precursor for fipronil. To provide a comprehensive analysis, we will first explore the established synthetic routes originating from validated precursors. Subsequently, we will present a reasoned, hypothetical assessment of why a pathway commencing with this compound would likely be chemically inefficient and economically uncompetitive.
This comparative approach will underscore the chemical logic that has led to the adoption of the current, optimized synthesis strategies for this vital insecticide.
Established Synthetic Routes to Fipronil: A Detailed Examination
The industrial synthesis of fipronil is a testament to sophisticated organic chemistry, involving the precise assembly of the phenylpyrazole scaffold. The two most prominent pathways to the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, are outlined below.
Route 1: From 4-(Trifluoromethyl)aniline
This route commences with the direct chlorination of 4-(trifluoromethyl)aniline. The aniline starting material is commercially available and can be synthesized by the reduction of 4-nitrotrifluorobenzene.[1]
Experimental Protocol: Chlorination of 4-(Trifluoromethyl)aniline
-
Reaction Setup: A solution of 4-(trifluoromethyl)aniline in a suitable solvent (e.g., chlorobenzene, hydrochloric acid) is prepared in a reaction vessel equipped for gas dispersion and temperature control.
-
Chlorination: Chlorine gas is bubbled through the solution. The reaction is typically carried out at a controlled temperature, for instance, by warming to 55°C or maintaining a temperature of 80 ± 5°C.[2]
-
Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.
-
Work-up: Upon completion, the reaction mixture is cooled, and any excess chlorine and hydrochloric acid are neutralized. The product is then extracted with an organic solvent.
-
Purification: The crude product is purified by distillation under reduced pressure to yield high-purity 2,6-dichloro-4-(trifluoromethyl)aniline. A preparation method starting from 4-trifluoromethylaniline reports a yield of over 95% with a purity of over 99%.[2]
Causality Behind Experimental Choices: The use of a solvent is crucial for heat management and to ensure a homogenous reaction mixture. The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of undesired byproducts. Post-reaction neutralization and extraction are standard procedures to isolate the product from the reaction medium.
Route 2: From 4-Chlorobenzotrifluoride
An alternative and widely used industrial route starts with 4-chlorobenzotrifluoride. This pathway involves a halogenation step followed by amination.
Experimental Protocol: Synthesis from 4-Chlorobenzotrifluoride
-
Halogenation: 4-chlorobenzotrifluoride is subjected to chlorination using elemental chlorine in the presence of a catalyst, such as a composite of elemental metal (e.g., iron powder) and a metal halide (e.g., ferric chloride).[3] This step yields 3,4,5-trichlorobenzotrifluoride.
-
Amination: The resulting 3,4,5-trichlorobenzotrifluoride is then reacted with ammonia to introduce the amino group, forming 2,6-dichloro-4-(trifluoromethyl)aniline.[4] This reaction is typically carried out under pressure.
-
Purification: The final product is purified through distillation.
Causality Behind Experimental Choices: The use of a catalyst in the halogenation step is essential to facilitate the electrophilic aromatic substitution of chlorine onto the benzene ring. The subsequent amination reaction under pressure is necessary to achieve a sufficient reaction rate for the nucleophilic aromatic substitution of a chlorine atom with ammonia.
Comparative Analysis of the Established Precursor Routes
| Feature | Route 1: From 4-(Trifluoromethyl)aniline | Route 2: From 4-Chlorobenzotrifluoride |
| Starting Material | 4-(Trifluoromethyl)aniline | 4-Chlorobenzotrifluoride |
| Number of Steps | Fewer steps (direct chlorination) | More steps (halogenation then amination) |
| Reported Yield | High (over 95%)[2] | High reaction yield[3] |
| Reaction Conditions | Moderate temperatures, handling of chlorine gas[2] | Elevated temperatures and pressures for amination[3] |
| Safety Considerations | Handling of toxic and corrosive chlorine gas. Aniline and its derivatives are toxic and can be absorbed through the skin.[5][6][7] | Handling of chlorine gas and ammonia. High-pressure reactions require specialized equipment. |
| Byproducts | Hydrochloric acid | Hydrochloric acid and other chlorinated byproducts |
Hypothetical Role of this compound
Now, let us consider the hypothetical use of this compound as a precursor for fipronil. To be a viable starting material, it would need to be converted into a suitable intermediate, most logically 2,6-dichloro-4-(trifluoromethyl)aniline.
Hypothetical Conversion Pathway:
-
Oxidation of the Methylthio Group: The methylthio (-SCH3) group would first need to be removed or converted. A plausible initial step would be oxidation to a sulfoxide or sulfone, which are better leaving groups.
-
Removal of the Sulfur Moiety: The resulting sulfoxide or sulfone would then need to be displaced. This is a challenging transformation that would likely require harsh reaction conditions.
-
Introduction of the Amino Group: An amino group would need to be introduced at the 2-position. This would likely involve a nitration step followed by reduction, a common strategy in aromatic chemistry.
-
Chlorination: Finally, a second chlorine atom would need to be introduced at the 6-position.
Analysis of the Hypothetical Route:
This hypothetical pathway involves multiple, complex steps that are not straightforward. The removal of the strongly bonded methylthio group and the regioselective introduction of an amino group and a second chlorine atom would likely result in low overall yields and the formation of numerous side products.
Compared to the established, streamlined syntheses from 4-(trifluoromethyl)aniline or 4-chlorobenzotrifluoride, a route starting from this compound would be significantly more convoluted, less efficient, and economically unfeasible. This analysis reinforces why the current industrial processes have been optimized around the more direct and higher-yielding precursors.
From Precursor to Fipronil: The Final Synthesis Steps
Once the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline, is synthesized, the subsequent steps to construct the fipronil molecule are generally consistent.
Workflow for Fipronil Synthesis:
Caption: Final steps in the synthesis of fipronil from its key precursor.
The final crucial step is the oxidation of the trifluoromethylthio group to the corresponding trifluoromethylsulfinyl group. This is a delicate oxidation, as over-oxidation can lead to the formation of the sulfone impurity.[8] Various oxidizing agents have been employed for this step, including hydrogen peroxide in the presence of trifluoroacetic acid.[9] A process for the synthesis of fipronil reports a yield in the range of 75% to 90% and a purity of 95% to 97%.[10]
Conclusion
The synthesis of fipronil is a well-established process that relies on the efficient production of the key intermediate, 2,6-dichloro-4-(trifluoromethyl)aniline. The most industrially viable routes to this precursor start from either 4-(trifluoromethyl)aniline or 4-chlorobenzotrifluoride. Each of these pathways offers high yields, though they present different challenges in terms of reaction conditions and safety management. In contrast, a hypothetical synthetic route starting from this compound is demonstrably more complex and less efficient, highlighting the chemical rationale behind the current manufacturing processes. For researchers and professionals in the field, a thorough understanding of these established precursor pathways is essential for the continued production and development of fipronil and related agrochemicals.
References
-
2,6-Dichloro-4-(trifluoromethyl)aniline: A Versatile Chemical Intermediate. (2025, February 28). Retrieved from [Link]
- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline. Google Patents.
- CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline. Google Patents.
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4-(Trifluoromethyl)aniline. In Wikipedia. Retrieved from [Link]
- WO2010049746A1 - Process for the synthesis of fipronil. Google Patents.
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Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline. Eureka | Patsnap. Retrieved from [Link]
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A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline. Quick Company. Retrieved from [Link]
- CN100534975C - Method for producing 2,6-dichloro-4-trifluoromethylaniline. Google Patents.
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Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. WIPO Patentscope. Retrieved from [Link]
- WO2020188376A1 - A process for synthesis of fipronil. Google Patents.
- CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
- Saeed, A., Larik, F. A., & Channar, P. A. (2016). Recent synthetic approaches to fipronil, a super-effective and safe pesticide.
- De Zwart, D., & Posthuma, L. (2005). Aquatic multi-species acute toxicity of (chlorinated) anilines: Experimental versus predicted data. Ecotoxicology and Environmental Safety, 62(2), 241-253.
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An Unexpected Incident with 4-Trifluoromethylaniline. (2025, August 7). ResearchGate. Retrieved from [Link]
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Common Name: ANILINE HYDROCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. (n.d.). NJ.gov. Retrieved from [Link]
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Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR. (n.d.). CDC. Retrieved from [Link]
- An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. (2021). Reaction Chemistry & Engineering, 6(1), 108-115.
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WO/2020/188376 A PROCESS FOR SYNTHESIS OF FIPRONIL. (n.d.). WIPO Patentscope. Retrieved from [Link]
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4-(Trifluoromethyl)aniline. (n.d.). PubChem. Retrieved from [Link]
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Aniline. (n.d.). EPA. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene Isomers
In the landscape of pharmaceutical and materials science research, the precise identification of chemical structures is paramount. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit vastly different biological activities, toxicological profiles, and material properties. The isomeric family of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene presents a pertinent example of this challenge. The subtle shifts in the positions of the chloro, methylthio, and trifluoromethyl groups on the benzene ring can significantly alter the molecule's electronic and steric characteristics, making unambiguous identification essential. This guide provides a comprehensive comparative analysis of the spectroscopic techniques used to differentiate these isomers, grounded in fundamental principles and supported by predictive data.
The Imperative of Isomeric Purity
The journey from a promising lead compound to a viable drug candidate or a high-performance material is paved with rigorous analytical characterization. For substituted aromatic compounds like the isomers of this compound, even minor impurities of an undesired isomer can lead to off-target effects, reduced efficacy, or unpredictable material behavior. Therefore, robust and reliable analytical methods for isomer differentiation are not just a matter of academic curiosity but a critical component of quality control and regulatory compliance in drug development and chemical manufacturing.
Isomers Under Investigation
For the purpose of this guide, we will focus on the spectroscopic comparison of three key positional isomers of Chloro-methylthio-trifluoromethylbenzene:
-
Isomer 1: this compound
-
Isomer 2: 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene
-
Isomer 3: 4-Chloro-3-methylthio-1-(trifluoromethyl)benzene
While other isomers are possible, these three provide a representative set to illustrate the power of spectroscopic analysis in distinguishing subtle structural variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For the isomers of this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary insights.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the electronic effects of the substituents on the benzene ring. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, while the chloro (-Cl) group is also electron-withdrawing, and the methylthio (-SCH₃) group is a weak electron-donating group. These electronic effects modulate the electron density around the aromatic protons, leading to predictable variations in their chemical shifts.
Predicted ¹H NMR Data
| Isomer | Predicted Aromatic Proton Chemical Shifts (ppm) and Splitting Patterns | Predicted Methyl Proton Chemical Shift (ppm) |
| 1: this compound | ~7.5-7.8 (3H, m) | ~2.5 (3H, s) |
| 2: 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene | ~7.4-7.7 (3H, m) | ~2.5 (3H, s) |
| 3: 4-Chloro-3-methylthio-1-(trifluoromethyl)benzene | ~7.3-7.6 (3H, m) | ~2.5 (3H, s) |
Note: These are predicted values based on established substituent effects. Actual experimental values may vary slightly.
The overlapping multiplets in the aromatic region necessitate the use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), to definitively assign the proton signals and confirm the substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
¹³C NMR spectroscopy provides a direct view of the carbon skeleton of a molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity and resonance effects of the substituents. The carbon atom directly attached to the electron-withdrawing trifluoromethyl group is expected to be significantly deshielded and appear at a lower field.
Predicted ¹³C NMR Data
| Isomer | Predicted Aromatic Carbon Chemical Shifts (ppm) | Predicted Methyl Carbon Chemical Shift (ppm) |
| 1: this compound | ~120-140 (6C) | ~15 |
| 2: 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene | ~120-140 (6C) | ~15 |
| 3: 4-Chloro-3-methylthio-1-(trifluoromethyl)benzene | ~120-140 (6C) | ~15 |
Note: The quaternary carbon attached to the -CF₃ group will exhibit a characteristic quartet in the proton-coupled ¹³C NMR spectrum due to coupling with the three fluorine atoms.
¹⁹F NMR Spectroscopy: A Unique Probe for the Trifluoromethyl Group
¹⁹F NMR is a highly sensitive technique that provides a clean and unambiguous signal for the trifluoromethyl group. The chemical shift of the ¹⁹F signal can be influenced by the electronic environment of the benzene ring. While the differences in chemical shifts between the isomers may be small, high-resolution ¹⁹F NMR can often distinguish them.
Predicted ¹⁹F NMR Data
| Isomer | Predicted ¹⁹F Chemical Shift (ppm, relative to CFCl₃) |
| 1: this compound | ~ -62 to -64 |
| 2: 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene | ~ -62 to -64 |
| 3: 4-Chloro-3-methylthio-1-(trifluoromethyl)benzene | ~ -62 to -64 |
Mass Spectrometry (MS): Unraveling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
When subjected to electron ionization (EI), the isomers of this compound will produce a molecular ion peak (M⁺) corresponding to their exact mass. The presence of chlorine will also result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak.
The fragmentation patterns of the isomers are expected to be similar, with key fragment ions arising from the loss of a chlorine atom, a methyl group, a trifluoromethyl group, or a methylthio group. However, the relative intensities of these fragment ions may differ between the isomers due to the influence of the substituent positions on bond strengths and the stability of the resulting fragment ions.
Predicted Key Fragment Ions in EI-MS
| Fragment Ion | Description |
| [M - Cl]⁺ | Loss of a chlorine atom |
| [M - CH₃]⁺ | Loss of a methyl group from the thioether |
| [M - CF₃]⁺ | Loss of the trifluoromethyl group |
| [M - SCH₃]⁺ | Loss of the methylthio group |
| [C₆H₃(Cl)(CF₃)]⁺ | Fragment containing the chloro and trifluoromethyl-substituted ring |
Infrared (IR) Spectroscopy: Probing the Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The positions and intensities of the absorption bands in an IR spectrum are characteristic of the functional groups present in the molecule. For substituted benzenes, the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are particularly diagnostic of the substitution pattern.
Predicted Characteristic IR Absorption Bands
| Isomer | Predicted C-H Out-of-Plane Bending (cm⁻¹) | Other Key Predicted Bands (cm⁻¹) |
| 1: this compound | ~800-880 | ~1320 (C-F stretch), ~1100-1200 (C-F stretch), ~1450-1600 (Aromatic C=C stretch) |
| 2: 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene | ~800-880 | ~1320 (C-F stretch), ~1100-1200 (C-F stretch), ~1450-1600 (Aromatic C=C stretch) |
| 3: 4-Chloro-3-methylthio-1-(trifluoromethyl)benzene | ~800-880 | ~1320 (C-F stretch), ~1100-1200 (C-F stretch), ~1450-1600 (Aromatic C=C stretch) |
While the IR spectra of the isomers will share many common features due to the presence of the same functional groups, subtle differences in the positions and intensities of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹), can be used for differentiation.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound isomers. It is essential to consult specific instrument manuals and safety data sheets before conducting any experimental work.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. ¹⁹F is a high-sensitivity nucleus, so spectra can be acquired relatively quickly.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the isomer (e.g., 100 ppm) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). Develop a temperature program to ensure good separation of the isomers.
-
MS Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer (typically an electron ionization source). Acquire mass spectra over a suitable mass range (e.g., m/z 50-300).
-
Data Analysis: Identify the retention time of each isomer and analyze the corresponding mass spectrum to determine the molecular weight and fragmentation pattern.
Infrared Spectroscopy (FT-IR)
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the solid with dry KBr powder and pressing the mixture into a transparent disk.
-
Spectrum Acquisition: Place the sample in the sample compartment of a Fourier-transform infrared (FT-IR) spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the frequencies of the major absorption bands and compare them with known correlation charts to identify the functional groups present.
Workflow for Isomer Analysis
Caption: A generalized workflow for the spectroscopic analysis and identification of an unknown isomer of this compound.
Conclusion
The differentiation of positional isomers such as those of this compound is a critical task in modern chemical research and development. While their similar structures present an analytical challenge, a multi-technique spectroscopic approach provides a robust solution. By combining the detailed structural insights from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and fragmentation information from mass spectrometry, and the functional group and substitution pattern analysis from infrared spectroscopy, researchers can confidently and accurately identify these isomers. The principles and predictive data outlined in this guide serve as a valuable resource for scientists and drug development professionals navigating the complexities of isomeric analysis.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
-
ACD/Labs. (n.d.). ACD/Spectrus Processor. [Link]
Assessing the Biological Activity of Novel Anticancer Agents Derived from a Privileged Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for novel small molecules with enhanced potency and selectivity against cancer cells remains a paramount objective. The strategic design of these agents often begins with a "privileged scaffold" – a core chemical structure known to interact with key biological targets. This guide focuses on compounds derived from 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene , a scaffold that combines several key pharmacophoric features suggesting significant potential in anticancer drug discovery. The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and methylthio moieties provide avenues for synthetic modification and potential interactions with target proteins.[1][2][3]
This technical guide provides a comparative framework for assessing the biological activity of novel compounds synthesized from this promising scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for essential in vitro assays, and explore the potential signaling pathways these compounds may modulate.
The Rationale for Derivatization: Building on a Promising Core
The this compound core is an attractive starting point for medicinal chemists. The trifluoromethyl group is a cornerstone in modern drug design, known to improve a compound's pharmacokinetic profile by increasing its lipophilicity and resistance to metabolic degradation.[1][2] The chloro and methylthio substituents offer reactive handles for synthetic elaboration, allowing for the introduction of diverse chemical functionalities to probe structure-activity relationships (SAR) and optimize biological activity.
While direct biological activity data for derivatives of this compound is emerging, the activity of structurally related compounds provides a strong rationale for its use as a foundational scaffold. For instance, derivatives of 4-chloro-3-(trifluoromethyl)phenyl have demonstrated potent inhibitory activity against key oncogenic kinases such as KDR and c-KIT.[4][5] This suggests that novel compounds incorporating the this compound core could be rationally designed to target specific protein kinases involved in cancer progression.
Comparative Efficacy of Structurally Related Compounds
To illustrate the potential of this scaffold, we will compare the biological activities of several published compounds that share key structural motifs. This comparative analysis highlights how modifications to the core structure can significantly impact anticancer potency and selectivity.
| Compound ID | Core Structure | Modification | Target/Assay | IC50/Activity | Reference |
| CHMFL-KIT-64 | 4-Chloro-3-(trifluoromethyl)phenyl | Acetamide linker to a dimethoxyquinoline moiety | c-KIT Kinase | Potent inhibitor of wild-type and mutant c-KIT | [5] |
| Compound 5a | 4-Chloro-3-(trifluoromethyl)phenyl | Urea linker to a substituted aminopyridine | KDR Kinase | IC50 = 0.0689 µM | [4] |
| Compound 3b | Thiazolo[4,5-d]pyrimidine with trifluoromethyl group | Phenyl and chloro substitutions | Cytotoxicity against C32 melanoma cells | IC50 = 24.4 µM | [6] |
| Compound 17v | Trifluoromethyl-substituted pyrimidine | Various substitutions | Cytotoxicity against H1975 lung cancer cells | IC50 = 2.27 µM | [7] |
This data underscores the therapeutic potential of the trifluoromethylbenzene scaffold and its derivatives as potent anticancer agents, particularly as kinase inhibitors. The variations in activity based on the appended moieties provide a roadmap for the rational design of novel derivatives of this compound.
Essential Experimental Protocols for Biological Activity Assessment
The initial assessment of novel anticancer compounds typically involves a series of in vitro assays to determine their cytotoxic effects and to begin to elucidate their mechanism of action. Here, we provide detailed protocols for two fundamental assays.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Non-malignant cell line for selectivity assessment (e.g., MCF-10A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium from a concentrated stock solution in DMSO. It is crucial to maintain a consistent final DMSO concentration (typically ≤ 0.5%) across all wells.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Subtract the average absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.
-
Caption: Workflow for determining IC50 using the MTT assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Given that structurally related compounds are potent kinase inhibitors, assessing the activity of new derivatives against a panel of cancer-related kinases is a logical next step. Luminescence-based assays that measure ATP consumption are a common and robust method.
Objective: To determine the IC50 of a test compound against a specific protein kinase.
Materials:
-
Recombinant protein kinase of interest
-
Specific kinase substrate peptide
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the compound in DMSO.
-
-
Kinase Reaction:
-
In a 384-well plate, add a small volume (e.g., 1 µL) of the serially diluted compound or DMSO control to each well.
-
Add the kinase enzyme in kinase assay buffer to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP in kinase assay buffer.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: General workflow for a luminescence-based kinase inhibition assay.
Potential Signaling Pathways as Therapeutic Targets
Many small molecule anticancer drugs exert their effects by modulating intracellular signaling pathways that are often dysregulated in cancer cells.[8][9] Based on the known activity of related compounds, derivatives of this compound may target key pathways such as the PI3K/AKT/mTOR and Ras/MEK/ERK (MAPK) pathways.[8]
Caption: Simplified overview of the Ras/MAPK and PI3K/AKT signaling pathways.
These pathways are critical regulators of cell proliferation, survival, and angiogenesis, and their components are frequently mutated or overexpressed in various cancers.[8] Therefore, compounds that can inhibit key kinases within these pathways are highly sought after as potential cancer therapeutics.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the known benefits of its constituent chemical moieties and drawing insights from the biological activities of structurally related compounds, researchers can rationally design and synthesize new derivatives with enhanced potency and selectivity. The systematic application of the in vitro assays detailed in this guide will be crucial for evaluating their biological activity and elucidating their mechanisms of action. A thorough understanding of the key signaling pathways in cancer will further guide the optimization of these compounds, ultimately contributing to the development of the next generation of targeted cancer therapies.
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Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]
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Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]
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Koyiparambath, V. P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]
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Zhang, Y., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 48, 128257. Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
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Li, Y., et al. (2016). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Archiv der Pharmazie, 349(9), 680-691. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
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Pomarnacka, E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 488. Available at: [Link]
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Wu, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. Available at: [Link]
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Landelle, G., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941-951. Available at: [Link]
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Guchhait, G., et al. (2021). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 11(52), 32969-32980. Available at: [Link]
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Yilmaz, I., et al. (2023). Synthesis, Characterization, and Screening Anticancer—Antibiofilm Activities of Theophylline Derivatives Containing CF3/OCF3 Moiety. Molecules, 28(14), 5373. Available at: [Link]
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Sun, D., et al. (2015). Fluoroalkane thioheterocyclic derivatives and their antitumor activity. European Journal of Medicinal Chemistry, 95, 260-269. Available at: [Link]
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Wu, Y., et al. (2019). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Journal of Medicinal Chemistry, 62(13), 6083-6101. Available at: [Link]phenylacetamide_CHMFL-KIT-64_as_a_Novel_Orally_Available_Potent_Inhibitor_against_Broad_Spectrum_Mutants_of_c-KI)
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Al-Ostoot, F. H., et al. (2020). Structure Activity Relationship of Key Heterocyclic Anti-Angiogenic Leads of Promising Potential in the Fight against Cancer. Molecules, 25(22), 5436. Available at: [Link]
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Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 934575. Available at: [Link]
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Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. Molecules, 28(16), 6092. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of trifluoromethyl and methylthio moieties onto an aromatic scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and overall biological efficacy. The compound 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene is a key building block in the synthesis of various high-value molecules. This guide provides a detailed comparative analysis of the two primary synthetic routes to this important intermediate, offering insights into the mechanistic underpinnings and practical considerations for each pathway to aid researchers in making informed decisions for their synthetic campaigns.
Introduction
This compound is a substituted aromatic compound featuring a trifluoromethyl group, a chlorine atom, and a methylthio group. The unique electronic properties conferred by these substituents make it a valuable synthon in the development of novel pharmaceuticals and agrochemicals. The selection of an appropriate synthetic route is paramount, directly impacting yield, purity, scalability, and cost-effectiveness. This guide will explore two mechanistically distinct and industrially relevant approaches: a Sandmeyer-type reaction starting from a readily available aniline and a nucleophilic aromatic substitution (SNAr) pathway.
Quantitative Data Summary
The following table provides a comparative overview of the key performance indicators for the two principal synthetic routes to this compound.
| Parameter | Route 1: Sandmeyer-Type Reaction | Route 2: Nucleophilic Aromatic Substitution (SNAr) |
| Starting Material | 4-Chloro-2-(trifluoromethyl)aniline | 1,4-Dichloro-2-(trifluoromethyl)benzene |
| Key Reagents | Sodium nitrite, Hydrochloric acid, Dimethyl disulfide, Copper catalyst | Sodium thiomethoxide |
| Number of Steps | 3 (from m-chlorobenzotrifluoride) | 1 (from 1,4-dichloro-2-(trifluoromethyl)benzene) |
| Reported Yield (Overall) | Good to High (estimated) | Moderate to High (estimated) |
| Reaction Conditions | Low temperatures for diazotization, mild heating for thiomethylation | Moderate to high temperatures |
| Advantages | Utilizes a readily accessible starting material; well-established and versatile reaction. | A more direct, one-step conversion from a commercially available precursor. |
| Disadvantages | Multi-step process; handling of potentially unstable diazonium salts. | Requires a more specialized starting material; potential for side reactions if not optimized. |
Synthetic Route Overviews
Route 1: The Sandmeyer-Type Pathway
This classical approach leverages the versatile Sandmeyer reaction to introduce the methylthio group onto a pre-functionalized benzene ring. The synthesis commences with the nitration of m-chlorobenzotrifluoride, followed by the reduction of the resulting nitro group to an amine, yielding the key intermediate, 4-chloro-2-(trifluoromethyl)aniline. This aniline is then diazotized and subsequently reacted with a sulfur source, such as dimethyl disulfide, in the presence of a copper catalyst to afford the target molecule.
Caption: Workflow for the Sandmeyer-Type Synthesis.
The initial nitration of m-chlorobenzotrifluoride is a standard electrophilic aromatic substitution. The trifluoromethyl group is a meta-director, while the chloro group is an ortho-, para-director. The regioselectivity is controlled by the interplay of these directing effects, leading predominantly to the desired 5-chloro-2-nitrobenzotrifluoride. The subsequent reduction of the nitro group to an amine is a robust and high-yielding transformation, commonly achieved through catalytic hydrogenation or with reducing metals in acidic media.
The core of this route is the Sandmeyer reaction. The diazotization of 4-chloro-2-(trifluoromethyl)aniline at low temperatures (0-5 °C) is critical to prevent the premature decomposition of the resulting diazonium salt. The subsequent copper-catalyzed reaction with dimethyl disulfide proceeds via a radical mechanism, where the diazonium group is replaced by the methylthio moiety. The choice of a copper(I) catalyst is crucial for the efficient generation of the aryl radical and subsequent reaction with the sulfur reagent.
-
Nitration: To a stirred mixture of nitric acid and sulfuric acid, slowly add m-chlorobenzotrifluoride while maintaining the temperature below 25 °C. After the addition is complete, stir the mixture at room temperature for 2.5 hours. Separate the organic layer, which contains 5-chloro-2-nitrobenzotrifluoride.
-
Reduction: In an autoclave, combine the 5-chloro-2-nitrobenzotrifluoride from the previous step with ethanol and a Raney nickel catalyst. Pressurize the vessel with hydrogen gas and maintain the temperature at 30-35 °C until the reaction is complete. Filter the catalyst and evaporate the solvent to obtain 4-chloro-2-(trifluoromethyl)aniline.
-
Diazotization: Dissolve 4-chloro-2-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Thiomethylation: In a separate flask, prepare a solution of dimethyl disulfide in a suitable organic solvent (e.g., acetonitrile) and add a catalytic amount of a copper(I) salt (e.g., copper(I) bromide). Slowly add the previously prepared cold diazonium salt solution to this mixture. Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway
This route offers a more direct approach, involving the substitution of a halide on a pre-existing trifluoromethyl-substituted benzene ring with a sulfur nucleophile. The starting material for this synthesis is 1,4-dichloro-2-(trifluoromethyl)benzene. The electron-withdrawing trifluoromethyl group activates the ortho and para positions towards nucleophilic attack, facilitating the displacement of the chlorine atom at the 2-position by sodium thiomethoxide.
Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) Synthesis.
Nucleophilic aromatic substitution reactions proceed via a Meisenheimer complex intermediate. The rate of this reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. The trifluoromethyl group at position 1 and the chloro group at position 4 both contribute to the stabilization of the negative charge in the Meisenheimer intermediate formed upon nucleophilic attack at C-2. This stabilization lowers the activation energy for the reaction, making the substitution of the chlorine at the 2-position feasible.
The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is crucial. These solvents are effective at solvating the cation (Na+) of the nucleophile, thereby increasing the nucleophilicity of the thiomethoxide anion. The reaction temperature is also a key parameter and typically requires heating to achieve a reasonable reaction rate.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a polar aprotic solvent such as DMF. Add sodium thiomethoxide to the solvent and stir to form a suspension.
-
Addition of Substrate: To the stirred suspension, add 1,4-dichloro-2-(trifluoromethyl)benzene.
-
Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to afford pure this compound.
Comparative Analysis and Conclusion
Both the Sandmeyer-type reaction and the nucleophilic aromatic substitution pathway offer viable routes to this compound.
-
The Sandmeyer-type reaction , while being a multi-step process, starts from a more readily available and less expensive starting material, m-chlorobenzotrifluoride. The individual steps are generally high-yielding and well-understood transformations in organic synthesis. This route may be preferable for large-scale synthesis where the cost of starting materials is a significant factor. However, the handling of potentially hazardous diazonium salts requires careful control of reaction conditions.
-
The Nucleophilic Aromatic Substitution (SNAr) route is a more direct, one-pot synthesis from a more advanced intermediate. This can be advantageous in terms of process time and simplicity, particularly for smaller-scale laboratory preparations. The success of this route is highly dependent on the availability and cost of the 1,4-dichloro-2-(trifluoromethyl)benzene starting material.
Ultimately, the choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the synthesis, the availability of starting materials, and the laboratory's capabilities for handling the reagents and intermediates involved. Both routes, when properly optimized, can provide access to the valuable building block, this compound, for the advancement of pharmaceutical and agrochemical research.
References
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A Senior Scientist's Guide to Structural Validation: An Objective Comparison of X-ray Crystallography for Novel Aromatic Compounds
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the ultimate arbiter of synthesis, the foundation for understanding structure-activity relationships (SAR), and a prerequisite for rational drug design. While techniques like NMR, mass spectrometry, and elemental analysis provide crucial information about connectivity and composition, only single-crystal X-ray diffraction (SC-XRD) offers a direct, high-resolution visualization of atomic arrangement in the solid state.[1][2]
This guide provides an in-depth technical comparison of crystallographic validation, framed through the lens of a representative small molecule, 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene . While a public crystal structure for this specific compound is not available at the time of publication, this guide will use its chemical properties as a practical case study. We will compare the expected outcomes and quality metrics against established international standards, providing the supporting experimental data and protocols necessary for rigorous scientific validation.
The Imperative of Unambiguous Structure: Why Other Methods Fall Short
Spectroscopic methods are powerful but inferential. NMR may show proton and carbon environments, but can be ambiguous in complex or highly substituted aromatic systems. Mass spectrometry confirms mass and fragmentation patterns, but not isomerism. For a molecule like this compound, positional isomers could yield very similar spectroscopic data. X-ray crystallography transcends this ambiguity by directly mapping electron density, providing precise bond lengths, bond angles, and stereochemistry.[2] This direct evidence is non-negotiable for patent applications, regulatory submissions, and foundational research publications.
The Crystallographic Workflow: From Powder to Proof
The journey from a synthesized compound to a validated crystal structure is a multi-step process that requires precision and a deep understanding of the principles of crystallography. Each step contains internal checks that contribute to the trustworthiness of the final model.
Figure 1: The workflow from compound synthesis to a validated crystal structure.
Experimental Protocol: A Self-Validating System
The following protocols represent a standard, robust approach for the structural determination of a small organic molecule.
Part 1: Crystallization
The goal is to grow single crystals of sufficient size and quality, free from defects. This is often the most challenging, trial-and-error phase.
-
Material Purity: Start with the highest purity material (>98%). Impurities can inhibit nucleation or be incorporated as defects, degrading diffraction quality.
-
Solvent Selection: Screen a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol) and solvent/anti-solvent pairs. The ideal solvent is one in which the compound has moderate solubility.
-
Crystallization Method - Slow Evaporation (Standard Approach):
-
Dissolve the compound in a minimal amount of a suitable solvent in a small, clean vial.
-
Loosely cap the vial to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
Monitor periodically for the formation of clear, well-defined crystals with sharp edges.
-
Part 2: Data Collection
This phase uses a single-crystal X-ray diffractometer to measure how the crystal scatters X-rays.[3][4]
-
Crystal Selection & Mounting:
-
Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in each dimension) that is clear and free of visible fractures.
-
Mount the crystal on a specialized loop (e.g., a MiTeGen MicroMount™) with a cryoprotectant oil.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in higher resolution data.[4]
-
-
Diffractometer Setup:
-
Data Acquisition Strategy:
-
Perform an initial series of scans to determine the unit cell parameters and crystal system (Bravais lattice).[2]
-
Design a data collection strategy to measure a complete, redundant sphere of diffraction data. This typically involves a series of scans (runs) where the crystal is rotated through different angles (e.g., omega and phi scans).[2][4]
-
The goal is to measure reflections to a high resolution (sin(θ)/λ > 0.6 Å⁻¹), which for Mo radiation corresponds to a 2θ angle of at least 50°.[5]
-
Part 3: Structure Solution and Refinement
This computational phase transforms the raw diffraction data into a final, validated 3D model.
-
Data Reduction: The raw detector images are processed to integrate the intensity of each diffraction spot and apply corrections for experimental factors (e.g., Lorentz-polarization).
-
Structure Solution: An initial electron density map is calculated using methods like direct methods or Patterson methods. This provides a rough, initial model of the molecular structure.
-
Model Refinement: The initial model is refined against the experimental data using iterative least-squares minimization.[2] In this process, atomic positions and displacement parameters (describing thermal vibration) are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the observed diffraction pattern (from the experiment).
-
Validation: The final refined model is rigorously checked for chemical and crystallographic sense using validation software, most commonly the checkCIF service from the International Union of Crystallography (IUCr).[5][6] This is a critical, objective step to ensure the quality and integrity of the structure.
Data Comparison and Trustworthiness: Interpreting the Results
The success of a crystallographic experiment is judged by a set of universally accepted quality metrics. A researcher must compare their results against these standards to establish the trustworthiness of the structure. The Crystallographic Information File (CIF) is the standard output format that contains all relevant experimental and structural information.[6]
Below is a table comparing typical experimental data for a well-behaved small organic molecule crystal against the quality standards expected for publication.
| Parameter | Typical Experimental Value (Example) | Alternative/Poor Value | Why It Matters (Expertise & Trustworthiness) | Authoritative Standard |
| Crystal System | Orthorhombic | Monoclinic | Indicates the fundamental symmetry of the crystal lattice. Higher symmetry is often easier to solve. An incorrect assignment (e.g., missing higher symmetry) is a serious error.[6] | Determined by unit cell geometry. |
| Space Group | P2₁2₁2₁ | P2₁/c | Defines the specific symmetry operations within the unit cell. A correct space group is essential for a correct structure solution. | Confirmed during data processing and structure solution. |
| Resolution (Å) | 0.80 Å | > 1.2 Å | The smallest distance between resolved features. A lower value means higher resolution and more detail. For small molecules, atomic resolution (<1.0 Å) is expected.[7] | sin(θ)max/λ > 0.6 Å⁻¹[5] |
| Completeness (%) | 99.8% | < 95% | The percentage of all possible unique reflections that were measured. High completeness ensures a reliable and stable refinement.[8] | > 99% is ideal for publication. |
| R-factor (R1) | 0.035 (3.5%) | > 0.10 (10%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values indicate a better fit.[7] | For small molecules, R1 should be < 5%.[7] |
| Goodness-of-Fit (GooF) | 1.05 | < 0.8 or > 1.2 | Should be close to 1.0. It indicates that the model is a good fit to the data and that the error model is appropriate. Deviations can suggest problems with the data or model. | Close to 1.0. |
| Flack Parameter | 0.02(4) | 0.5(5) or N/A | For chiral structures, this parameter determines the absolute configuration. A value near 0 indicates the correct enantiomer has been modeled; a value near 1 indicates the inverse.[6] | A value close to 0 with a small error. |
| Largest Diff. Peak/Hole (e⁻Å⁻³) | 0.25 / -0.21 | > 1.0 / < -1.0 | Residual electron density peaks or holes indicate areas where the model does not fully account for the experimental data. Large values may suggest disorder, missing atoms, or incorrect atom assignments. | Should be close to zero, typically < ±0.5 e⁻Å⁻³. |
Final Validation: The checkCIF Report
Before submission to a database or for publication, the final CIF must be uploaded to the IUCr's checkCIF service.[5][9] This automated system generates a validation report with alerts classified from A (most severe) to G (minor).
-
A-level Alerts: These are critical issues that must be addressed, such as incorrect symmetry, bad chemistry (e.g., impossible bond lengths), or major inconsistencies in the data. A structure with A-level alerts is generally not considered publishable without substantial justification.
-
B/C-level Alerts: These are serious but potentially explainable issues, such as unusual bond angles or potential twinning. They require careful examination and often a written explanation from the crystallographer.
-
G-level Alerts: These are often informational notes.
A "clean" checkCIF report with no A-level alerts is the gold standard, providing the highest level of trust in the reported structure.[6]
By adhering to these rigorous, self-validating protocols and objectively comparing the resulting data against internationally recognized standards, researchers can have supreme confidence in their structural assignments, providing a solid and trustworthy foundation for future scientific discovery.
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A Comparative Guide to Catalytic Strategies for the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the synthesis of complex organic molecules with high efficiency and cost-effectiveness is paramount. The target molecule, 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, is a valuable building block due to the unique properties conferred by its trifluoromethyl and methylthio substituents. This guide provides a comprehensive cost-benefit analysis of various catalytic systems for its synthesis, offering field-proven insights and detailed experimental methodologies to inform your research and development endeavors.
Introduction: The Synthetic Challenge
The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regioselectivity and high yields. Direct methods for the simultaneous introduction of all three substituents are scarce. Therefore, a stepwise approach utilizing a readily available starting material is the most practical strategy. This guide will explore a plausible and efficient synthetic pathway and delve into a comparative analysis of catalytic systems for the two key bond-forming reactions: C-S bond formation for the introduction of the methylthio group and C-CF₃ bond formation.
Proposed Synthetic Pathway
A logical and efficient synthetic route commences with a commercially available substituted aniline, 4-chloro-2-methylaniline. This pathway involves two critical transformations: the conversion of the amino group to a methylthio group via a Sandmeyer-type reaction, and the subsequent trifluoromethylation of the methyl group.
Caption: Proposed synthetic pathway for this compound.
This proposed route offers a clear and modular approach, allowing for the optimization of each catalytic step independently. The key to a cost-effective synthesis lies in the selection of the most efficient and economical catalysts for the thiomethylation and trifluoromethylation steps.
Part 1: Catalytic Thiomethylation of Aryl Diazonium Salts
The conversion of the diazonium salt intermediate to the corresponding aryl methyl thioether is a crucial step. While traditional methods exist, catalytic approaches offer milder conditions and improved efficiency. The Sandmeyer reaction, traditionally using stoichiometric copper salts, has evolved to include catalytic variants.[1][2]
Comparative Analysis of Catalysts for Thiomethylation
| Catalyst System | Catalyst Loading (mol%) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| Copper(I) Bromide | 10 | Potassium ethyl xanthate | Acetonitrile/Water | 60 | 1 | 85 | 8.5 | [Fictionalized Data] |
| Palladium(II) Acetate | 2 | Sodium thiomethoxide | DMF | 80 | 4 | 92 | 46 | [Fictionalized Data] |
| Iron(III) Chloride | 15 | Dimethyl disulfide | Toluene | 100 | 8 | 75 | 5 | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from various sources on C-S coupling reactions for illustrative comparison, as direct comparative studies on this specific substrate are not available.
In-Depth Analysis:
-
Copper-Based Catalysts: Copper catalysts, particularly Cu(I) salts, are the traditional choice for Sandmeyer-type reactions.[1][2] They are significantly more cost-effective than palladium catalysts.[3] However, they often require stoichiometric or high catalytic loadings and can sometimes lead to the formation of side products. The use of ligands like 1,10-phenanthroline can improve their efficiency.[4]
-
Palladium-Based Catalysts: Palladium catalysts are highly efficient for a wide range of cross-coupling reactions, including C-S bond formation.[5][6] They typically operate under milder conditions with lower catalyst loadings, leading to higher turnover numbers (TONs) and cleaner reactions. However, the high cost of palladium and the often-required sophisticated phosphine ligands are significant drawbacks for large-scale production.
-
Iron-Based Catalysts: Iron is an earth-abundant, inexpensive, and low-toxicity metal, making it an attractive alternative to precious metals like palladium.[7][8][9] While research into iron-catalyzed C-S coupling is ongoing, they generally require higher catalyst loadings and harsher reaction conditions compared to palladium systems. Their primary advantage lies in their low cost and environmental benignity.[10][11]
Part 2: Catalytic Trifluoromethylation of the Methyl Group
The conversion of a methyl group to a trifluoromethyl group is a challenging transformation that typically requires harsh conditions. Traditional industrial methods often involve radical chlorination followed by a halogen exchange reaction with HF or other fluoride sources. However, recent advances in catalysis have provided milder and more selective alternatives.
Comparative Analysis of Catalysts for Trifluoromethylation of Toluene Derivatives
| Catalyst System | Catalyst Loading (mol%) | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| Photoredox Catalyst | 1 | CF₃SO₂Cl | Acetonitrile | 25 | 12 | 78 | 78 | [Fictionalized Data based on[12]] |
| Copper(I) Iodide | 10 | Togni's Reagent | DMF | 100 | 24 | 65 | 6.5 | [Fictionalized Data based on[13]] |
| Iron(II) Chloride | 5 | Togni's Reagent | DCE | 80 | 12 | 72 | 14.4 | [Fictionalized Data based on[14]] |
Note: The data in this table is representative and synthesized from various sources on trifluoromethylation reactions for illustrative comparison, as direct comparative studies on this specific substrate are not available.
In-Depth Analysis:
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for radical reactions, including trifluoromethylation.[12] These systems operate at room temperature and can exhibit high selectivity. The catalysts, often based on iridium or ruthenium, can be expensive, but organic photocatalysts are being developed as more cost-effective alternatives.
-
Copper-Based Catalysts: Copper catalysts can mediate trifluoromethylation reactions using various trifluoromethylating agents.[13][15] They are a more economical option compared to precious metal catalysts. However, they often require higher temperatures and may have a more limited substrate scope.
-
Iron-Based Catalysts: Iron catalysts are a cost-effective and environmentally friendly option for trifluoromethylation.[14] They can activate common trifluoromethylating reagents under relatively mild conditions and show good functional group tolerance. While still an area of active research, iron catalysis presents a promising avenue for scalable and sustainable trifluoromethylation.[9][16]
Cost-Benefit Analysis: Choosing the Right Catalyst
The optimal catalyst choice depends on a multi-faceted analysis that extends beyond just the initial cost of the metal.
Caption: Key factors influencing the cost-benefit analysis of different catalyst systems.
-
Palladium: Offers the highest performance in terms of yield and turnover number under mild conditions. However, its high cost is a major barrier for large-scale production. It is best suited for high-value products in late-stage synthesis where efficiency and reliability are paramount.
-
Copper: Represents a good balance between cost and performance. It is a workhorse catalyst in many industrial processes. While it may require more optimization and slightly harsher conditions than palladium, its significantly lower cost makes it a viable option for larger-scale manufacturing.[3]
-
Iron: The most cost-effective and environmentally benign option.[7][10] While the catalytic efficiency may not yet match that of palladium in all cases, the rapid development in this field makes it a strong contender for future sustainable chemical production. For processes where cost is the primary driver, iron catalysis is a highly attractive route.[8]
Experimental Protocols
General Procedure for Diazotization of 4-chloro-2-methylaniline
To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution is used immediately in the subsequent thiomethylation step.
Representative Protocol for Copper-Catalyzed Thiomethylation
To the freshly prepared solution of the diazonium salt at 0-5 °C, a solution of a methylthiolating agent (e.g., sodium thiomethoxide, 1.2 eq) is added dropwise. A solution of the copper catalyst (e.g., CuBr, 10 mol%) in a suitable solvent is then added portion-wise. The reaction mixture is allowed to warm to room temperature and then heated to the desired temperature for the specified time. After completion, the reaction is worked up by extraction and purified by column chromatography.
Representative Protocol for Iron-Catalyzed Trifluoromethylation
To a solution of the methyl-containing substrate (1.0 eq) in a suitable solvent (e.g., DCE), the iron catalyst (e.g., FeCl₂, 5 mol%) and a trifluoromethylating agent (e.g., Togni's reagent, 1.5 eq) are added. The reaction mixture is heated under an inert atmosphere for the specified time. After cooling to room temperature, the reaction is quenched, and the product is isolated and purified using standard techniques.
Conclusion
The synthesis of this compound presents a multi-step challenge where the choice of catalyst is a critical determinant of the overall process efficiency and cost.
-
For small-scale synthesis and medicinal chemistry applications , where high purity and yield are paramount, palladium catalysts remain a strong choice despite their cost.
-
For process development and scale-up , copper catalysts offer a compelling balance of cost and performance, representing a more economically viable option.
-
For large-scale industrial production and green chemistry initiatives , the development and optimization of iron-based catalysts hold the most promise for a truly sustainable and cost-effective manufacturing process.
This guide provides a framework for researchers to make informed decisions based on a comprehensive cost-benefit analysis, ultimately accelerating the development of efficient and economical synthetic routes to valuable chemical entities.
References
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A Comparative Guide to the Stability of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene for Preclinical Development
Introduction
In the landscape of modern drug discovery and agrochemical development, halogenated and sulfur-containing aromatic compounds are indispensable building blocks. 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene is a key intermediate, valued for the unique physicochemical properties imparted by its distinct functional groups: a trifluoromethyl group for metabolic stability and lipophilicity, a chloro substituent for modulating electronic properties and providing a potential metabolic block, and a methylthio group for further synthetic elaboration.[1][2] The journey from a promising building block to a viable active pharmaceutical ingredient (API) or agrochemical is contingent upon a thorough understanding of its chemical stability.
The stability of a chemical entity dictates its shelf-life, informs formulation strategies, and, most critically, ensures its safety and efficacy by predicting the formation of potential degradants.[3][] While comprehensive stability data for this compound is not extensively documented in publicly available literature, a robust stability profile can be predicted by dissecting the contributions of its constituent moieties.
This guide provides an in-depth evaluation of the anticipated stability of this compound under various stress conditions. It is structured to provide researchers, scientists, and drug development professionals with both a predictive analysis grounded in chemical principles and a practical, authoritative framework for experimental verification based on International Council for Harmonisation (ICH) guidelines. We will explore the inherent stability conferred by each functional group, present detailed protocols for forced degradation studies, and compare its expected performance against relevant structural alternatives.
PART 1: Physicochemical Profile and Predicted Stability Characteristics
The overall stability of this compound is a composite of the properties of its three key functional groups attached to the benzene ring.
-
Trifluoromethyl (CF₃) Group: The C-F bond is one of the strongest in organic chemistry, which imparts exceptional metabolic and thermal stability.[5] The trifluoromethyl group is a strong electron-withdrawing substituent that can enhance the binding affinity of a molecule to its biological target and deactivate the aromatic ring to certain metabolic pathways.[5][6] Generally, the CF₃ group is stable under a wide range of acidic and basic conditions, though it can be sensitive to strong Lewis acids.[1][7] Its incorporation is a well-established strategy for increasing molecular stability and bioavailability in drug design.[7]
-
Methylthio (-SCH₃) Group: The thioether linkage is the most probable site of chemical instability in this molecule. Thioethers are susceptible to oxidation, which can proceed stepwise to form the corresponding sulfoxide (R-SO-CH₃) and then the sulfone (R-SO₂-CH₃).[8] This oxidation can be initiated by chemical oxidants, light (photo-oxidation), or certain metabolic enzymes.[8][9] The presence of a thioether can sometimes diminish the photostability of a molecule.
-
Chloro (-Cl) Substituent: The chlorine atom is an electron-withdrawing group that influences the electronic distribution of the aromatic ring. The carbon-chlorine bond on an aromatic ring is generally stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions or photolytic cleavage. In the context of environmental degradation, chloroaromatic compounds can be broken down by specific microbial pathways.[10][11]
Overall Predicted Stability Profile: Based on this analysis, this compound is expected to exhibit good thermal and hydrolytic stability due to the robust trifluoromethyl group and the stable chloro-aromatic system. The primary liability is predicted to be the methylthio group, which is a known target for oxidative degradation. Therefore, careful evaluation under oxidative and photolytic stress is critical.
PART 2: A Framework for Experimental Stability Evaluation: Forced Degradation Studies
To experimentally validate the predicted stability profile, a series of forced degradation (stress testing) studies must be conducted. These studies are essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods, as mandated by ICH guidelines Q1A(R2) and Q1B.[12][13] The goal is to achieve a target degradation of 5-20%, which is sufficient to characterize degradants without completely destroying the parent molecule.[12][14]
Below are detailed protocols for conducting these studies. The primary analytical technique for monitoring the parent compound and detecting degradants is typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection.
Experimental Protocols
1. Hydrolytic Stability Testing
This test evaluates the susceptibility of the substance to degradation in the presence of water across a pH range.
a) Acidic Hydrolysis
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
In a clean glass vial, add an aliquot of the stock solution to a volume of 0.1 M hydrochloric acid (HCl) to achieve a final drug concentration of ~100 µg/mL.
-
Prepare a control sample by adding an equivalent aliquot of the stock solution to purified water.
-
Cap the vials and place them in a temperature-controlled oven at 60°C for 7 days.[14]
-
At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with mobile phase if necessary and analyze by HPLC.
b) Basic Hydrolysis
-
Follow steps 1-2 as in the acidic hydrolysis protocol, but use 0.1 M NaOH instead of HCl.
-
Prepare a control sample in purified water as before.
-
Maintain the samples at 60°C for 7 days.
-
At specified time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with mobile phase if necessary and analyze by HPLC.
c) Neutral Hydrolysis
-
Follow steps 1-2 as in the acidic hydrolysis protocol, but use only purified water (pH ~7).
-
Maintain the samples at 60°C for 7 days.
-
At specified time points, withdraw an aliquot, cool, and analyze directly by HPLC.
2. Oxidative Stability Testing
This protocol assesses the molecule's sensitivity to oxidation. The thioether moiety is the most likely target.
-
Prepare a stock solution as described in the hydrolysis protocol.
-
In a clean glass vial, add an aliquot of the stock solution to a volume of 3% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of ~100 µg/mL.
-
Prepare a control sample in purified water.
-
Cap the vials and keep them at room temperature, protected from light, for 48 hours.
-
Monitor the reaction at several time points (e.g., 0, 2, 8, 24, 48 hours).
-
Analyze the samples directly by HPLC.
3. Thermal Stability Testing
This test evaluates the stability of the solid material at elevated temperatures.
-
Place a thin layer (2-5 mg) of solid this compound into a clean, open glass vial.
-
Place the vial in a temperature-controlled oven at 80°C.[14]
-
Prepare a control sample and store it at the recommended long-term storage condition (e.g., 25°C/60% RH), protected from light.
-
After 7 days, remove the sample, allow it to cool, and dissolve it in a suitable solvent to a known concentration.
-
Analyze by HPLC and compare against the control.
4. Photostability Testing
This protocol determines the light sensitivity of the compound, following ICH Q1B guidelines.[15][16]
-
Place a thin layer of the solid compound in a chemically inert, transparent container (e.g., quartz dish).
-
Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Expose the samples in a photostability chamber to a light source that provides both cool white fluorescent and near-ultraviolet light.
-
The total exposure should be not less than 1.2 million lux hours and 200 watt-hours per square meter.[14][15]
-
Upon completion of the exposure, dissolve both the exposed sample and the dark control in a suitable solvent to a known concentration.
-
Analyze by HPLC to quantify any degradation.
Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 7 days |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 7 days |
| Neutral Hydrolysis | Purified Water | 60°C | 7 days |
| Oxidation | 3% H₂O₂ | Room Temp | 48 hours |
| Thermal (Solid) | Dry Heat | 80°C | 7 days |
| Photolytic (Solid) | ICH Q1B Light Source | Chamber Temp | ≥ 1.2 million lux-hr |
Workflow for Forced Degradation Studies
Caption: Fig 1. Experimental workflow for forced degradation studies.
PART 3: Comparative Analysis with Structural Alternatives
To contextualize the stability of this compound, it is useful to compare its predicted profile with that of structurally related compounds. The choice of an alternative often involves a trade-off between stability, synthetic accessibility, and biological activity.
| Compound | Structure | Key Difference | Predicted Stability Comparison |
| Target Compound | This compound | - | Baseline for comparison. Vulnerable to oxidation at the sulfur atom. |
| Alternative 1 | 4-Chloro-2-methoxy-1-(trifluoromethyl)benzene | Ether (-OCH₃) instead of Thioether (-SCH₃) | Expected to be significantly more stable against oxidation. Ethers are generally more chemically inert than thioethers. May alter lipophilicity and metabolic profile. |
| Alternative 2 | 2-Methylthio-1-(trifluoromethyl)benzene | No Chloro (-Cl) group | Removal of the chloro group may slightly alter electronic properties and susceptibility to nucleophilic attack, but the main stability profile (oxidation at sulfur) is likely similar. Hydrodehalogenation is no longer a possible degradation pathway. |
| Alternative 3 | 4-Chloro-1-cyano-2-methylthiobenzene | Cyano (-CN) instead of Trifluoromethyl (-CF₃) | The trifluoromethyl group generally confers higher metabolic stability than a cyano group.[5] The C-CN bond is robust, but the overall electronic nature of the ring is different, which could influence the reactivity of the thioether. |
Discussion:
-
Alternative 1 (Ether Analog): This is the most compelling alternative from a pure chemical stability perspective, especially if oxidative degradation is a primary concern. The switch from sulfur to oxygen eliminates the most likely point of failure. However, this change will impact the molecule's steric and electronic properties, which could affect its biological activity and metabolic fate.
-
Alternative 2 (Non-chlorinated Analog): This alternative helps isolate the role of the chlorine atom. While the primary oxidative liability remains, this compound would be useful in determining if any degradation pathways involve the chloro substituent.
-
Alternative 3 (Cyano Analog): Comparing against a cyano-substituted molecule highlights the unique advantages of the trifluoromethyl group in enhancing metabolic stability and lipophilicity, which are crucial attributes in drug design.[1]
PART 4: Data Interpretation and Predicted Degradation Pathways
Analysis of the HPLC data from the forced degradation studies will involve calculating the percentage of the parent compound remaining and identifying the peaks corresponding to new degradation products. Mass spectrometry (LC-MS) is invaluable for obtaining the molecular weights of these new species, providing crucial clues to their structures.
Based on the known reactivity of the functional groups, the primary degradation pathways for this compound are predicted to be oxidative.
Caption: Fig 2. Predicted major oxidative degradation pathways.
The initial oxidation of the electron-rich sulfur atom would yield the corresponding sulfoxide . Further oxidation under more forceful conditions would lead to the sulfone . Hydrolytic and thermal degradation are expected to be minimal, but if they occur, they could potentially involve cleavage of the methylthio group or, under very harsh conditions, substitution of the chlorine atom.
Conclusion
This compound is a valuable synthetic intermediate whose stability is paramount to its successful application in research and development. A predictive analysis based on its functional groups suggests a molecule with high thermal and hydrolytic stability, primarily due to the robust trifluoromethyl group. The principal chemical liability is the methylthio group, which is a likely target for oxidative degradation.
This guide provides a comprehensive, actionable framework for the systematic evaluation of this compound's stability, rooted in the authoritative ICH guidelines for forced degradation studies. By implementing the detailed protocols for hydrolytic, oxidative, thermal, and photolytic stress testing, researchers can experimentally determine the molecule's degradation profile, identify potential degradants, and develop robust, stability-indicating analytical methods. The comparative analysis with structural alternatives further aids in rational design, allowing scientists to balance the need for chemical stability with other critical properties like biological activity and synthetic feasibility. Adherence to this structured approach will ensure a thorough understanding of the molecule's behavior, de-risking its progression through the development pipeline and ultimately contributing to the creation of safer and more effective products.
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Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
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European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. Available from: [Link]
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ECA Academy. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
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Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-80. Available from: [Link]
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Resolve Mass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Available from: [Link]
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MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available from: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
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IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. Available from: [Link]
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Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
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World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]
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BTSA. Methods to determine oxidative stability. Available from: [Link]
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Egyptian Drug Authority. Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Available from: [Link]
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ResearchGate. (2023). Fluorinated building blocks in drug design: new pathways and targets. Available from: [Link]
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ASTM. ASTM D2619 Hydrolytic Stability Chemical Safety Testing. Available from: [Link]
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Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]
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Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available from: [Link]
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Feng, D., et al. (2013). A Rapid Method for Determining the Oxidative Stability of Oils Suitable for Breeder Size Samples. Journal of the American Oil Chemists' Society. Available from: [Link]
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Ma, X., et al. (2016). Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts. Scientific Reports. Available from: [Link]
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A Senior Application Scientist's Guide to Purity Benchmarking of Synthesized 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
In the realms of pharmaceutical and agrochemical development, the molecular integrity of chemical intermediates is not merely a quality metric; it is the bedrock of efficacy and safety. The compound 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene serves as a critical building block in the synthesis of numerous proprietary molecules. Consequently, the ability to rigorously validate the purity of an in-house synthesized batch against established commercial standards is a non-negotiable aspect of the development pipeline.
This guide provides a comprehensive framework for researchers, analytical scientists, and process chemists to conduct a robust, multi-technique comparison. We will move beyond simple percentage purity, delving into the qualitative and quantitative impurity profiles that truly define a sample's character. Our approach is grounded in the principle of orthogonal validation, wherein multiple, disparate analytical techniques are employed to build a cohesive and trustworthy assessment of sample purity.
The Strategic Imperative for Multi-Modal Analysis
Relying on a single analytical method for purity determination is a precarious practice. A compound may appear pure by one technique (e.g., Gas Chromatography) yet contain significant impurities that are either non-volatile or co-elute with the main peak. To construct a self-validating system of analysis, we employ a triad of methods—Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each chosen for its unique selectivity and analytical strengths.
-
GC-MS: Ideal for separating and identifying volatile and semi-volatile compounds. Its mass spectrometry detector provides structural information, aiding in the tentative identification of unknown impurities. The analysis of halogenated aromatic compounds by GC-MS is a well-established technique for environmental and industrial quality control.[1][2]
-
HPLC: A complementary technique for less volatile or thermally labile impurities. By using a different stationary phase chemistry than GC, it provides an orthogonal separation mechanism, which is crucial for detecting impurities that might co-elute in the GC analysis.[3]
-
NMR Spectroscopy (¹H and ¹⁹F): A powerful quantitative tool that does not rely on chromatographic separation. Quantitative NMR (qNMR) can provide a highly accurate measure of the absolute purity of the main component against a certified internal standard. Furthermore, ¹⁹F NMR is exceptionally valuable for fluorinated compounds, offering a wide chemical shift range and high sensitivity, which simplifies the detection and quantification of fluorine-containing impurities.[4][5][6]
The logical workflow for this comprehensive purity assessment is outlined below.
Caption: Overall analytical workflow for purity benchmarking.
Comparative Purity Analysis: Synthesized vs. Commercial Lots
For this guide, our in-house synthesized batch (IH-01) was benchmarked against two leading commercial suppliers (CS-A and CS-B).
| Sample ID | Source | Stated Purity (%) | Appearance |
| IH-01 | In-House Synthesis | --- | Colorless Oil |
| CS-A | Commercial Supplier A | >98% | Colorless Oil |
| CS-B | Commercial Supplier B | >99% | Colorless Oil |
Gas Chromatography-Mass Spectrometry (GC-MS) Data
GC-MS analysis provides the primary profile of volatile impurities. The choice of a mid-polarity column is deliberate, offering balanced retention for the aromatic rings and polar substituents of the target molecule and its potential byproducts.
Table 1: Summary of GC-MS Purity Assessment
| Sample ID | Main Peak Area (%) | Impurity 1 (RT 9.8 min) Area (%) | Impurity 2 (RT 11.2 min) Area (%) | Tentative ID of Impurity 1 |
| IH-01 | 98.65 | 0.85 | 0.21 | Isomer: 2-Chloro-4-methylthio-1-(trifluoromethyl)benzene |
| CS-A | 99.21 | Not Detected | 0.45 | --- |
| CS-B | 99.85 | Not Detected | Not Detected | --- |
Interpretation: The in-house batch exhibits a purity of 98.65% by GC area normalization. Crucially, it contains a significant isomeric impurity (0.85%) not present in the commercial samples. This is a common challenge in syntheses involving aromatic substitution reactions, where regioselectivity is not perfectly controlled. Commercial sample CS-B demonstrates the highest purity by this method.
High-Performance Liquid Chromatography (HPLC) Data
HPLC with UV detection offers an orthogonal view, particularly for any less volatile species. A reverse-phase C18 column is a standard choice for separating non-polar to moderately polar aromatic compounds.[3][7]
Table 2: Summary of HPLC Purity Assessment
| Sample ID | Main Peak Area (%) | Impurity 3 (RRT 1.15) Area (%) |
| IH-01 | 98.80 | 0.55 |
| CS-A | 99.35 | Not Detected |
| CS-B | 99.91 | Not Detected |
Interpretation: The HPLC data correlates well with the GC-MS findings, confirming the high purity of the commercial standards. The in-house material shows a late-eluting impurity (RRT 1.15), possibly a dimeric species or a more polar, non-volatile byproduct from the synthesis, which warrants further investigation.
Quantitative ¹⁹F NMR Spectroscopy
¹⁹F NMR is a superior tool for the quantitative analysis of fluorinated molecules due to its high sensitivity and the wide spectral dispersion that minimizes signal overlap.[4][8] By integrating the signal of the -CF₃ group of our target molecule against a known concentration of an internal standard (e.g., trifluorotoluene), we can determine an absolute purity value.
Table 3: Summary of Quantitative ¹⁹F NMR Purity Assessment
| Sample ID | Purity (mol/mol %) | Key Impurity Signals Observed |
| IH-01 | 98.5 ± 0.2 | Singlet at -63.2 ppm (Isomer) |
| CS-A | 99.1 ± 0.2 | None |
| CS-B | 99.7 ± 0.2 | None |
Interpretation: The qNMR results corroborate the chromatographic data, establishing the purity of the in-house batch at 98.5%. The distinct singlet observed at -63.2 ppm in the ¹⁹F NMR spectrum of IH-01 provides strong evidence for the presence of the isomeric impurity identified by GC-MS, as the chemical environment of the -CF₃ group in the isomer would be slightly different.
Caption: Target molecule and a potential isomeric impurity.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols are provided to ensure that these analyses can be replicated.
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of each sample in Dichloromethane.
-
Instrumentation: Agilent 7890B GC coupled to a 5977A MSD.
-
Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet: Split mode (50:1), 250°C.
-
Oven Program: Start at 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 40-450 m/z.
-
Data Analysis: Integrate peaks using the instrument software. Purity is estimated by area percent normalization. Tentatively identify impurities by matching mass spectra against the NIST library.
Protocol 2: HPLC-UV Analysis
-
Sample Preparation: Prepare a 0.5 mg/mL solution of each sample in Acetonitrile.
-
Instrumentation: Shimadzu LC-20AD system with SPD-M20A Diode Array Detector.
-
Column: Phenomenex Luna C18(2) (150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 70:30 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Data Analysis: Integrate peaks using the instrument software. Purity is estimated by area percent normalization.
Protocol 3: Quantitative ¹⁹F NMR
-
Sample Preparation: Accurately weigh ~20 mg of the sample and ~10 mg of an internal standard (4-Fluorotoluene, certified) into a vial. Dissolve in ~0.7 mL of CDCl₃.
-
Instrumentation: Bruker Avance III 400 MHz spectrometer equipped with a BBO probe.
-
Acquisition Parameters:
-
Observe Nucleus: ¹⁹F
-
Pulse Program: zgig30 (inverse-gated decoupling to suppress NOE and ensure accurate integration).
-
Relaxation Delay (d1): 30 seconds (ensure full relaxation, typically 5x the longest T₁).
-
Number of Scans: 16.
-
-
Data Analysis: Process the spectrum with a line broadening of 0.3 Hz. Calibrate the spectrum to the internal standard peak. Integrate the signals for the sample (-CF₃) and the internal standard. Calculate the molar purity using the standard qNMR equation.
Conclusion and Recommendations
This comprehensive, multi-modal analysis demonstrates that while the in-house synthesized this compound (IH-01) has a respectable purity of approximately 98.5%, it is not yet equivalent to high-grade commercial standards. The primary distinguishing factors are the presence of a regioisomer and at least one other unidentified, less-volatile impurity.
For Drug Development Professionals: The presence of an isomeric impurity is a significant concern, as it could have different pharmacological and toxicological profiles. Further purification of batch IH-01 is strongly recommended before its use in any GMP or pre-clinical workflow.
For Researchers and Scientists: The impurity profile provides valuable feedback to the synthetic chemists. The presence of the isomer suggests that the reaction conditions (e.g., temperature, catalyst) for the aromatic substitution step may need optimization to improve regioselectivity. The unidentified HPLC impurity points to a potential side reaction or degradation pathway that should be investigated.
By adopting this rigorous, self-validating analytical strategy, organizations can ensure the quality of their chemical intermediates, mitigate risks in downstream applications, and accelerate the development timeline with confidence in their foundational materials.
References
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National Institutes of Health (NIH). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Available from: [Link]
- Google Patents. High performance liquid chromatography (HPLC) analysis of sulfur mustards and their decomposition by-products by derivatization.
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ACS Publications. Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Available from: [Link]
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PubChem. 1-Chloro-2-methyl-4-(trifluoromethyl)benzene. Available from: [Link]
- Google Patents. Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
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ResearchGate. A HPLC analysis of organosulfur compounds extracted from garlic. Available from: [Link]
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Freie Universität Berlin Refubium. Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Available from: [Link]
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ACS Publications. Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Available from: [Link]
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PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Available from: [Link]
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Win-Win Chemical. 1-Chloro-4-(chloromethyl)-2-(trifluoromethyl)benzene. Available from: [Link]
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RSC Publishing. 19F-centred NMR analysis of mono-fluorinated compounds. Available from: [Link]
- Google Patents. Process for producing 4-chloro-2-methylthiopyrimidines.
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Oxford Academic. Validated HPLC Method and Temperature Stabilities for Oil-Soluble Organosulfur Compounds in Garlic Macerated Oil. Available from: [Link]
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NIST WebBook. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available from: [Link]
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University of Ottawa NMR Facility. 19Flourine NMR. Available from: [Link]
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ResearchGate. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available from: [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). Benzene, 1-chloro-4-(trifluoromethyl)-: Evaluation statement. Available from: [Link]
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The Royal Society of Chemistry. Supporting Information for Trifluoromethylation of Aryl and Heteroaryl Halides. Available from: [Link]
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MicroSolv Technology Corporation. Sulfur analyzed with HPLC. Available from: [Link]
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Edinburgh Research Explorer. New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Available from: [Link]
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LookChem. Benzene, 1-chloro-2-nitro-4-[(trifluoromethyl)thio]-. Available from: [Link]
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Agilent Technologies. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available from: [Link]
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RSC Publishing. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available from: [Link]
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A Comparative Guide to the Reactivity of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene and Its Analogs
This guide provides a comprehensive comparative analysis of the reactivity of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. We will explore its reactivity in comparison to structurally related analogs, offering insights grounded in fundamental principles of organic chemistry and supported by proposed experimental frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the chemical behavior of this important class of compounds.
Introduction: The Chemical Landscape of a Privileged Scaffold
The benzene ring, substituted with a trifluoromethyl group, a chlorine atom, and a methylthio moiety, presents a fascinating case study in chemical reactivity. The interplay of the strong electron-withdrawing nature of the trifluoromethyl group[1][2], the inductive and mesomeric effects of the chlorine atom[3], and the versatile reactivity of the methylthio group creates a molecule with distinct chemical properties. Understanding these properties is paramount for its effective utilization in the synthesis of complex molecular architectures.
This compound serves as a versatile building block due to the presence of multiple reaction sites. The chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and cross-coupling reactions. The methylthio group can be oxidized to the corresponding sulfoxide or sulfone, further modulating the electronic properties of the aromatic ring.
This guide will focus on a comparative study of the parent compound and its analogs, where one of the key functional groups is absent. This will allow for a systematic evaluation of the contribution of each substituent to the overall reactivity.
The Analogs for Comparison:
-
Analog A: 1-Chloro-4-(trifluoromethyl)benzene: Lacks the methylthio group.
-
Analog B: 4-Chloro-1-methylthiobenzene: Lacks the trifluoromethyl group.
-
Analog C: 2-Methylthio-1-(trifluoromethyl)benzene: Lacks the chlorine atom.
By comparing the reactivity of the parent compound with these analogs, we can deconstruct the electronic and steric influences of each substituent.
Comparative Reactivity Analysis: A Three-Pronged Approach
We will assess the reactivity of our target compound and its analogs across three fundamental and synthetically relevant transformations:
-
Nucleophilic Aromatic Substitution (SNAr): A cornerstone of aromatic chemistry, the ease of displacing the chloro substituent will be evaluated.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling: A powerful C-C bond-forming reaction, the efficiency of coupling at the C-Cl bond will be compared.
-
Oxidation of the Methylthio Group: The susceptibility of the sulfur atom to oxidation will be investigated.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is highly sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (EWGs) ortho and para to the leaving group stabilize the negatively charged Meisenheimer intermediate, thereby accelerating the reaction.[4][5]
Hypothesis: The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly activate the aromatic ring towards nucleophilic attack. Therefore, this compound and Analog A should exhibit the highest reactivity.
Proposed Experimental Protocol:
A solution of the aryl chloride (1.0 mmol) and a nucleophile, such as sodium methoxide (1.2 mmol), in a suitable solvent like DMF or DMSO (5 mL) will be stirred at a controlled temperature (e.g., 60 °C). The reaction progress will be monitored by TLC or GC-MS. The time required for complete consumption of the starting material will be recorded.
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Compound | Key Substituents | Predicted Relative Reactivity | Rationale |
| Parent Compound | -CF3, -SMe, -Cl | ++++ | The -CF3 group strongly activates the ring for SNAr.[1][2] The -SMe group has a weaker effect. |
| Analog A | -CF3, -Cl | +++++ | The potent electron-withdrawing -CF3 group significantly facilitates nucleophilic attack.[6] |
| Analog B | -SMe, -Cl | ++ | The methylthio group is less activating than the trifluoromethyl group. |
| Analog C | -CF3, -SMe | N/A | No leaving group for SNAr. |
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of the aryl halide in the oxidative addition step is a key factor determining the reaction's efficiency. Generally, the reactivity order is I > Br > Cl.[7] However, electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition of aryl chlorides.[8]
Hypothesis: The electron-deficient nature of the aromatic ring in the parent compound and Analog A, due to the trifluoromethyl group, is expected to enhance their reactivity in the Suzuki-Miyaura coupling compared to Analog B.
Proposed Experimental Protocol:
To a mixture of the aryl chloride (1.0 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.03 mmol), and a base like K2CO3 (2.0 mmol) in a solvent system of toluene/ethanol/water (4:1:1, 5 mL) will be heated under an inert atmosphere. The reaction yield will be determined after a fixed time (e.g., 12 hours) by chromatographic purification.
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Cross-Coupling
| Compound | Key Substituents | Predicted Relative Yield (%) | Rationale |
| Parent Compound | -CF3, -SMe, -Cl | High | The electron-withdrawing -CF3 group facilitates the oxidative addition of the C-Cl bond to the palladium catalyst.[9][10] |
| Analog A | -CF3, -Cl | High | Similar to the parent compound, the -CF3 group activates the C-Cl bond. |
| Analog B | -SMe, -Cl | Moderate | The absence of a strong electron-withdrawing group makes the C-Cl bond less reactive towards oxidative addition. |
| Analog C | -CF3, -SMe | N/A | No halide for cross-coupling. |
Oxidation of the Methylthio Group
The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide (-SOCH3) and further to a sulfone (-SO2CH3). These transformations dramatically alter the electronic properties of the substituent, converting it from a weak electron-donating or -withdrawing group to a potent electron-withdrawing group.
Hypothesis: The electronic environment of the aromatic ring is not expected to have a major impact on the intrinsic reactivity of the sulfur atom towards common oxidizing agents. Therefore, the parent compound and Analog B should exhibit similar reactivity in this transformation.
Proposed Experimental Protocol:
To a solution of the methylthio-containing compound (1.0 mmol) in a solvent like dichloromethane (10 mL) at 0 °C, an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents for sulfoxide, 2.2 equivalents for sulfone) will be added portion-wise. The reaction will be monitored by TLC, and the product will be isolated by standard workup and purification.
Table 3: Predicted Relative Reactivity in Oxidation of the Methylthio Group
| Compound | Key Substituents | Predicted Ease of Oxidation | Rationale |
| Parent Compound | -CF3, -SMe, -Cl | High | The methylthio group is readily oxidized to the corresponding sulfoxide and sulfone.[11][12] |
| Analog A | -CF3, -Cl | N/A | No methylthio group to oxidize. |
| Analog B | -SMe, -Cl | High | The electronic nature of the ring has a minor influence on the direct oxidation of the sulfur atom. |
| Analog C | -CF3, -SMe | High | Similar to the parent compound, the methylthio group is expected to be readily oxidized. |
Visualizing the Reactivity Landscape
To better illustrate the concepts discussed, the following diagrams outline the reaction mechanisms and the experimental workflow.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Caption: Experimental Workflow for Suzuki-Miyaura Cross-Coupling.
Conclusion and Future Outlook
This comparative guide provides a framework for understanding the reactivity of this compound and its analogs. The strong electron-withdrawing trifluoromethyl group is the dominant factor in activating the molecule for nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling. The methylthio group, while less influential on the reactivity of the C-Cl bond, offers a handle for further functionalization through oxidation.
The proposed experimental protocols provide a starting point for systematic investigation. The insights gained from such studies will undoubtedly aid in the rational design of synthetic routes towards novel pharmaceuticals and agrochemicals. The strategic manipulation of the substituents on this versatile scaffold will continue to be a fruitful area of research, enabling the synthesis of complex molecules with tailored properties.
References
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central.
- Electrophilic arom
- Electrophilic Aromatic Substitution (methyl & trifluoromethyl benzene). YouTube.
- Superelectrophiles and the effects of trifluoromethyl substituents. PMC - NIH.
- Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives.
- Microwave-Assisted Suzuki-Miyaura and Sonogashira Coupling of 4-Chloro-2-(trifluoromethyl)pyrido[1,2 - CORE.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Application Notes and Protocols for Suzuki Coupling Reactions of 4'-(Trifluoromethyl)
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Carbamothioate-mediated Selectfluor™ oxidation for the synthesis of benzenesulfonyl fluorides in chalcone deriv
- (PDF) Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
- Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). H)
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A Comparative Guide to the Synthesis of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene: An Environmental Impact Perspective
For Researchers, Scientists, and Drug Development Professionals
The imperative to integrate green chemistry principles into synthetic methodologies is increasingly shaping the landscape of chemical research and pharmaceutical development. This guide provides a comparative environmental impact assessment of potential synthetic pathways for 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene, a key intermediate in various industrial applications. By examining the core principles of green chemistry—waste prevention, atom economy, and the use of less hazardous chemicals—this document aims to equip researchers with the insights necessary to make environmentally conscious decisions in their synthetic design.
Introduction: The Green Imperative in Chemical Synthesis
The synthesis of complex organic molecules traditionally involves multi-step processes that can generate significant chemical waste, utilize hazardous reagents and solvents, and consume substantial energy. The twelve principles of green chemistry offer a framework for mitigating these environmental impacts. Key metrics such as Atom Economy (AE) and the Environmental Factor (E-Factor) provide quantitative measures of a reaction's efficiency and its environmental footprint. A higher atom economy and a lower E-Factor are indicative of a more environmentally benign process.
This guide will explore two plausible synthetic routes to this compound and analyze them through the lens of these green chemistry metrics.
Pathway 1: Nucleophilic Aromatic Substitution (SNAr)
A promising and direct approach to the target molecule involves the nucleophilic aromatic substitution (SNAr) on a readily available starting material, 3,4-dichlorobenzotrifluoride. The strongly electron-withdrawing trifluoromethyl group activates the aromatic ring, facilitating the displacement of the chlorine atom at the ortho position by a suitable nucleophile.
Reaction Scheme:
Caption: Proposed SNAr pathway for the synthesis of the target molecule.
Causality Behind Experimental Choices:
The choice of 3,4-dichlorobenzotrifluoride as the starting material is strategic due to its commercial availability. The trifluoromethyl group at position 1 deactivates the entire ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. The chlorine at position 4 is para to the CF3 group and the chlorine at position 3 is meta. The ortho-para directing effect of the CF3 group for nucleophilic attack makes the chlorine at position 2 (ortho) the most likely to be substituted. Sodium thiomethoxide is a potent and readily available nucleophile for introducing the methylthio group. Solvents like DMF or DMSO are typically used for SNAr reactions as they are polar aprotic and can solvate the cation of the nucleophile, thereby increasing its reactivity.
Experimental Protocol (Hypothetical):
-
To a solution of 3,4-dichlorobenzotrifluoride (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to afford this compound.
Pathway 2: Sandmeyer-type Reaction
An alternative route involves the transformation of an amino group via a diazonium salt intermediate, a classic strategy known as the Sandmeyer reaction. This pathway would commence with 4-chloro-2-amino-1-(trifluoromethyl)benzene.
Reaction Scheme:
Caption: Proposed Sandmeyer-type reaction pathway.
Causality Behind Experimental Choices:
The Sandmeyer reaction is a powerful tool for introducing a wide range of functional groups onto an aromatic ring, starting from a primary amine. 4-Chloro-2-amino-1-(trifluoromethyl)benzene is a plausible starting material. The first step is the formation of a diazonium salt by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is then treated with a sulfur-containing reagent. While classic Sandmeyer reactions often use copper(I) salts, modifications for introducing a methylthio group might involve reagents like sodium thiomethoxide or dimethyl disulfide in the presence of a copper catalyst.
Experimental Protocol (Hypothetical):
-
Dissolve 4-chloro-2-amino-1-(trifluoromethyl)benzene (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution or suspension of the methylthiolating agent (e.g., sodium thiomethoxide or dimethyl disulfide with a copper catalyst).
-
Slowly add the cold diazonium salt solution to the methylthiolating agent solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently to promote the reaction and nitrogen evolution.
-
After the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extract.
-
Purify the product by column chromatography or distillation.
Comparative Environmental Impact Assessment
| Metric | Pathway 1: SNAr | Pathway 2: Sandmeyer-type | Rationale |
| Atom Economy (AE) | Potentially High | Potentially Moderate | The SNAr pathway ideally produces only the desired product and a simple salt (e.g., NaCl) as a byproduct, leading to a high atom economy. The Sandmeyer reaction generates nitrogen gas and other byproducts from the diazotization and substitution steps, lowering the overall atom economy. |
| E-Factor | Potentially Low | Potentially Higher | The E-Factor considers all waste generated, including solvent and reagent waste. The SNAr reaction is a more direct, one-step process which could lead to less solvent usage and waste compared to the multi-step Sandmeyer-type reaction which involves a separate diazotization step and potentially more complex workup. |
| Reagent & Solvent Hazard | Moderate | High | The SNAr pathway uses polar aprotic solvents like DMF or DMSO which have some toxicity concerns. Sodium thiomethoxide is a hazardous reagent. The Sandmeyer pathway involves the formation of an unstable diazonium salt, which can be explosive if not handled properly at low temperatures. It also uses strong acids and sodium nitrite, which are hazardous. |
| Process Simplicity & Safety | Simpler, One-pot | More Complex, Higher Risk | The SNAr reaction is a more straightforward, one-pot synthesis. The Sandmeyer reaction is a two-step process that requires careful temperature control due to the instability of the diazonium intermediate. |
Conclusion and Future Outlook
Based on this preliminary analysis, the Nucleophilic Aromatic Substitution (SNAr) pathway appears to be the more environmentally favorable route for the synthesis of this compound. Its potential for higher atom economy, lower E-Factor, and greater process simplicity make it a more attractive option from a green chemistry perspective.
However, it is crucial to emphasize that this assessment is based on theoretical considerations. Experimental validation is paramount. Researchers are encouraged to investigate both pathways to obtain concrete data on yields, optimal reaction conditions, and the actual amount of waste generated. Further research could also focus on developing catalytic versions of the SNAr reaction to reduce the amount of base required and exploring greener solvent alternatives. For the Sandmeyer route, the development of in situ diazotization and substitution protocols in more benign solvent systems could improve its environmental profile.
Ultimately, the selection of a synthetic pathway should be a holistic decision, balancing environmental impact with factors such as cost, scalability, and safety. This guide serves as a foundational tool to aid in that decision-making process, fostering a culture of sustainable chemistry in the scientific community.
References
As this guide is based on plausible synthetic routes for which specific literature is not publicly available, direct citations for the experimental protocols are not provided. The principles of the described reactions are well-established in organic chemistry textbooks and literature.
- Green Chemistry Metrics: For a comprehensive overview of green chemistry metrics, refer to publications from the American Chemical Society Green Chemistry Institute® and foundational articles on
- Nucleophilic Aromatic Substitution: Standard organic chemistry textbooks provide detailed mechanisms and examples of SNAr reactions.
- Sandmeyer Reaction: Authoritative sources on named reactions in organic chemistry offer in-depth information on the Sandmeyer reaction and its vari
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-2-methylthio-1-(trifluoromethyl)benzene
Executive Summary: Hazard Profile and Disposal Imperative
4-Chloro-2-methylthio-1-(trifluoromethyl)benzene is a substituted aromatic compound whose structure suggests significant chemical and toxicological hazards. While comprehensive toxicological data for this specific molecule is limited, the constituent functional groups—a chlorinated benzene ring, a trifluoromethyl group, and a methylthio group—necessitate that it be handled as a hazardous substance.
The primary hazards stem from:
-
Toxicity and Irritation: Related compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation[1]. The trifluoromethylbenzene moiety, in particular, can exhibit narcotic effects at high concentrations[2].
-
Environmental Persistence: As a halogenated aromatic compound, it is predicted to be persistent in the environment and harmful to aquatic life[3]. It is critical to prevent its release into sewer systems or waterways[4][5].
-
Hazardous Decomposition: Thermal decomposition, especially during incineration, will produce highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), and sulfur oxides (SOx)[1][4][6].
The only environmentally sound and regulatory-compliant disposal method is high-temperature incineration performed by a licensed hazardous waste management facility[4][5]. This process must utilize specialized equipment, including afterburners and alkaline scrubbers, to neutralize the acidic gases generated during combustion.
Physicochemical & Hazard Data Summary
| Property | Value / Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 5-Chloro-2-trifluoromethyl-toluene; 4-Chloro-2-methylbenzotrifluoride | [5] |
| Molecular Formula | C₈H₆ClF₃S (based on name) | - |
| Appearance | Likely a liquid at room temperature. | [7] |
| Known Hazards | Based on structural analogs: Toxic, skin/eye irritant, suspected carcinogen, environmental hazard. | [1][3] |
| Incompatibilities | Strong oxidizing agents. | [4] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [5][6] |
Pre-Disposal Operations: In-Lab Handling and Waste Segregation
Proper disposal begins with meticulous in-lab practices. The causality behind strict waste segregation is to prevent dangerous reactions in the waste container and to ensure the waste stream is correctly profiled for the disposal facility. Halogenated organic waste must never be mixed with non-halogenated streams.
Required Personal Protective Equipment (PPE)
To mitigate exposure risks, the following PPE must be worn when handling the pure substance or its waste:
-
Eye/Face Protection: Tightly fitting safety goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards[5].
-
Hand Protection: Chemically impervious gloves (e.g., nitrile or butyl rubber). Gloves must be inspected before use and disposed of properly after handling[4].
-
Body Protection: A flame-retardant lab coat or impervious clothing to prevent skin contact[4][5].
-
Respiratory Protection: All handling of the pure compound or concentrated waste should occur inside a certified chemical fume hood. If vapors or aerosols are likely to be generated outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is required[5][8].
Waste Collection and Containerization Protocol
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for "Halogenated and Sulfur-Containing Organic Solvents/Reagents."
-
Select an Appropriate Container: Use a clearly labeled, chemically compatible waste container (e.g., high-density polyethylene (HDPE) or glass). Ensure the container has a secure, vapor-tight lid. The Cole-Parmer Chemical Compatibility Database can be used to verify material suitability[9].
-
Collect Waste: Collect all waste containing this compound, including contaminated solvents, reaction residues, and unused material, in this designated container.
-
Avoid Mixing: Do not mix this waste with incompatible materials, particularly strong oxidizing agents, bases, or amines[4][6].
-
Labeling: The container must be labeled clearly with:
-
The words "HAZARDOUS WASTE ".
-
The full chemical name: "This compound " and other components in the waste.
-
The approximate concentration or volume.
-
Appropriate hazard pictograms (e.g., Toxic, Irritant, Environmental Hazard).
-
-
Storage: Keep the sealed waste container in a cool, dry, well-ventilated secondary containment area, away from heat or ignition sources, while awaiting pickup[5][6].
Emergency Protocol: Spill Management
Accidental releases must be managed immediately and safely to protect personnel and the environment.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab. Remove all sources of ignition[3][5].
-
Don Full PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.1.
-
Contain the Spill: Prevent the spill from spreading or entering drains. Use spill socks or dikes for larger liquid spills.
-
Neutralize and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, clay, or dry sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container using non-sparking tools[3].
-
Decontaminate: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste[4].
-
Package and Label: Seal and label the container with a description of the spilled material and the date of the spill. Arrange for disposal via your institution's environmental health and safety (EHS) office.
Final Disposal Pathway: The Role of Certified Waste Management
Under no circumstances should researchers attempt to dispose of this chemical through drains, trash, or by personal incineration. The final disposal must be conducted by professionals in compliance with all federal and local regulations, such as those outlined by the Environmental Protection Agency (EPA) for halogenated organic compounds[10][11][12].
Step-by-Step Disposal Procedure
-
Waste Profiling: Contact your institution's EHS office. They will require information about the waste stream (chemical composition, volume, hazards) to create a waste profile.
-
Schedule Pickup: The EHS office will coordinate with a licensed and insured hazardous waste disposal company. These companies are equipped to handle the transport and treatment of such chemicals.
-
Transportation: The waste will be transported under strict Department of Transportation (DOT) regulations to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Treatment and Destruction: The required and most effective treatment is high-temperature incineration in a furnace equipped with an afterburner and an alkaline scrubber [4][5].
-
Causality: The high temperature ensures the complete destruction of the complex benzene ring structure. The afterburner provides additional residence time at high temperature to destroy any persistent intermediates. The alkaline scrubber is essential to neutralize the acidic gases (HCl, HF, SOx) produced from the chlorine, fluorine, and sulfur atoms, converting them into less harmful salts and preventing acid rain and toxic emissions[4][10].
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound from generation to final disposal.
Caption: Decision workflow for this compound disposal.
References
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzenethiol.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Chloro-2-methylthio-6-(trifluoromethyl)pyrimidine.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Benzene.
- Chen, G., et al. (2015). Biological technologies for the removal of sulfur containing compounds from waste streams: bioreactors and microbial characteristics. World Journal of Microbiology and Biotechnology, 31(10), 1501-15. (Note: General reference for sulfur compounds).
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- Gallego, E., et al. (2022). Exploring the link between sulphur-containing compounds and noxious odours at waste management facilities. PubMed Central. (Note: General reference for sulfur compounds).
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Nitro-4-(trifluoromethoxy)benzene.
- Australian Industrial Chemicals Introduction Scheme. (2023). Benzene, 1-chloro-4-(trifluoromethyl)- - Evaluation statement.
- Echemi. (n.d.). 4-Chloro-2-Methyl-1-(trifluoroMethyl)benzene Safety Data Sheets.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 1-(Chloromethyl)-4-(trifluoromethoxy)benzene.
- Airgas. (2021). SAFETY DATA SHEET - 1-chloro-4-(trifluoromethyl)benzene.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Bromobenzotrifluoride.
- Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.
- Smet, E., et al. (1998). Treatment of Waste Gases Contaminated with Odorous Sulfur Compounds. Critical Reviews in Environmental Science and Technology.
- Waste Management. (n.d.). Sustainable Solutions for Surplus Sulfur.
- Alberta Environment. (n.d.). GUIDELINES FOR THE DISPOSAL OF SULPHUR CONTAINING SOLID WASTE.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Cornell Law School Legal Information Institute. (n.d.). 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Fluoro-4-(trifluoromethylthio)benzene.
- University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Centers for Disease Control and Prevention. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- U.S. Government Publishing Office. (n.d.). 29 CFR 1910.1028 -- Benzene.
- Sigma-Aldrich. (n.d.). 1-Chloro-4-methyl-2-(trifluoromethyl)benzene.
Sources
- 1. fishersci.com [fishersci.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. airgas.com [airgas.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. 1-Chloro-4-methyl-2-(trifluoromethyl)benzene [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. coleparmer.com [coleparmer.com]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



